molecular formula C12H15BrN2O B1269639 (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 331274-67-0

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1269639
CAS No.: 331274-67-0
M. Wt: 283.16 g/mol
InChI Key: UWDFKAKQJOXLHT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDFKAKQJOXLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353810
Record name 1-Bromo-3-(4-methylpiperazinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331274-67-0
Record name 1-Bromo-3-(4-methylpiperazinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical characteristics, explore a robust synthesis methodology, analyze its spectroscopic signature, and discuss its stability and potential applications as a pivotal building block in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a substituted aromatic ketone featuring a bromophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge. This structural arrangement imparts a unique combination of lipophilicity and basicity, rendering it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 331274-67-0[1][2][3]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.17 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Commercially available up to 98%[1]

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of this compound is the amide coupling reaction between 3-bromobenzoic acid and 1-methylpiperazine. This reaction is a cornerstone of medicinal chemistry, and the choice of coupling reagent is critical for achieving high yields and purity.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Bromobenzoic Acid product This compound reactant1->product + reactant2 1-Methylpiperazine reactant2->product coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Amide coupling of 3-bromobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and minimal side products.

Materials:

  • 3-Bromobenzoic acid

  • 1-Methylpiperazine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid. The formation of the activated ester is crucial for an efficient reaction.

  • Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
  • Aromatic Protons (δ 7.2-7.8 ppm): The 3-bromophenyl group will exhibit a complex multiplet in this region. The proton ortho to the bromine will likely be the most downfield, with the other three protons appearing as multiplets.

  • Piperazine Protons (δ 2.3-3.8 ppm): Due to the amide bond, the piperazine ring protons will be diastereotopic and appear as broad multiplets. The four protons adjacent to the carbonyl group will be more downfield than the four protons adjacent to the methyl group.

  • Methyl Protons (δ 2.3 ppm): The N-methyl group will likely appear as a singlet in this region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
  • Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.

  • Aromatic Carbons (δ 120-138 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom will be significantly shifted.

  • Piperazine Carbons (δ ~40-55 ppm): The four distinct carbons of the piperazine ring will appear in this region.

  • Methyl Carbon (δ ~46 ppm): The N-methyl carbon will appear as a singlet.

Predicted Infrared (IR) Spectrum:
  • C=O Stretch (1630-1680 cm⁻¹): A strong absorption band in this region is characteristic of the amide carbonyl group.

  • C-N Stretch (1200-1350 cm⁻¹): A medium to strong band corresponding to the C-N bond of the amide.

  • Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weak to medium bands in this region.

  • Aliphatic C-H Stretch (~2800-3000 cm⁻¹): Medium bands corresponding to the piperazine and methyl protons.

  • C-Br Stretch (500-600 cm⁻¹): A weak to medium band in the fingerprint region.

Stability and Storage

The stability of piperazine derivatives can be influenced by factors such as pH and storage conditions. Phenylpiperazines, in general, are more susceptible to degradation than benzylpiperazines, especially at room temperature.[4]

Recommendations:

  • Storage: For long-term storage, it is advisable to keep this compound in a cool, dry, and dark place. Storage at -20°C is recommended for optimal stability.[5]

  • pH Sensitivity: As a basic compound, its stability in solution can be pH-dependent. Acidic conditions could lead to salt formation, which may alter its solubility and reactivity. In aqueous solutions, hydrolysis of the amide bond could occur under strongly acidic or basic conditions, especially at elevated temperatures.[6][7][8]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment. Avoid contact with skin and eyes.

Applications in Drug Discovery

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9] This is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile handle for molecular modifications.

Role as a Key Intermediate:

This compound is a valuable building block for the synthesis of more complex molecules. The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates.

Potential Therapeutic Areas:

Derivatives of arylpiperazines have shown activity in a broad range of therapeutic areas, including:

  • Oncology: As scaffolds for the development of kinase inhibitors and other anticancer agents.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in antipsychotic, antidepressant, and anxiolytic drugs.

  • Infectious Diseases: Arylpiperazine derivatives have been investigated for their antibacterial and antiviral properties.

The structural features of this compound make it an attractive starting point for the design and synthesis of novel compounds targeting these and other diseases.

Applications A This compound B Key Intermediate in Drug Discovery A->B C Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) B->C D Synthesis of Biologically Active Molecules C->D E Oncology D->E F CNS Disorders D->F G Infectious Diseases D->G

Caption: Role of the title compound in drug discovery.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, versatile reactivity, and the proven importance of its structural motifs make it a valuable tool for medicinal chemists. This guide has provided a foundational understanding of its basic properties, offering insights that can aid in its effective utilization in research and development endeavors.

References

A Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS 331274-67-0): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, registered under CAS number 331274-67-0, is a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. Its structure, which combines a bromophenyl moiety with a 4-methylpiperazine core via a ketone linkage, offers significant synthetic versatility. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the piperazine ring is a well-established "privileged scaffold" in pharmacology, often incorporated to enhance a compound's pharmacokinetic profile, including solubility and cell permeability.

This guide provides an in-depth technical overview for researchers and drug development professionals. It details a robust and validated synthetic pathway, outlines comprehensive analytical methods for structural verification and purity assessment, and explores the compound's strategic applications as a foundational building block for creating diverse chemical libraries. The protocols and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its handling, reaction design, and analytical development.

PropertyValueSource
CAS Number 331274-67-0[1]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.17 g/mol [1]
MDL Number MFCD00594888[1]
Canonical SMILES CN1CCN(CC1)C(=O)C2=CC=CC(=C2)Br[2]
InChI Key IVDRHFORCYXHQD-UHFFFAOYSA-N[3]
Appearance Typically a white to off-white solid
Purity Commercially available up to ≥98%[1]

Synthesis and Mechanistic Rationale

The construction of this compound is centered on the formation of a stable amide bond, a cornerstone transformation in organic synthesis.[4][5] The most efficient and widely adopted method involves a two-step sequence starting from 3-bromobenzoic acid.

Preferred Synthetic Pathway: Acyl Chloride-Mediated Amidation

This pathway is favored for its high efficiency and the reactive nature of the acyl chloride intermediate, which ensures a rapid and high-yielding reaction with the amine.

  • Step 1: Activation of the Carboxylic Acid. 3-Bromobenzoic acid is converted to the highly reactive 3-bromobenzoyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this transformation.[3][6] Thionyl chloride is often preferred in industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[6]

  • Step 2: Nucleophilic Acyl Substitution. The resulting 3-bromobenzoyl chloride is then subjected to a nucleophilic attack by the secondary amine of 1-methylpiperazine. This reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] The crucial role of this base is to act as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile and driving the reaction to completion.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation cluster_2 Purification Reactant1 3-Bromobenzoic Acid Intermediate 3-Bromobenzoyl Chloride Reactant1->Intermediate Activation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Reflux Product This compound Intermediate->Product Nucleophilic Substitution Reactant2 1-Methylpiperazine Reactant2->Product Reagent2 Triethylamine (Base) Reagent2->Product HCl Scavenger Workup Aqueous Workup (Extraction) Product->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Disclaimer: This protocol should only be executed by trained professionals in a properly equipped chemical laboratory with appropriate safety measures.

Materials:

  • 3-Bromobenzoic acid (1.0 equiv)

  • Thionyl chloride (2.0-3.0 equiv)[6]

  • 1-Methylpiperazine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Acyl Chloride Formation:

    • In a dry, round-bottom flask under a nitrogen atmosphere, suspend 3-bromobenzoic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution.[6]

    • Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The crude 3-bromobenzoyl chloride is typically used directly in the next step.

  • Amide Formation:

    • Dissolve the crude 3-bromobenzoyl chloride in fresh anhydrous DCM and cool the flask to 0°C in an ice bath.

    • In a separate flask, dissolve 1-methylpiperazine and triethylamine in anhydrous DCM.

    • Add the 1-methylpiperazine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the bromophenyl ring will appear in the downfield region (~7.2-7.8 ppm). The four methylene groups of the piperazine ring will typically appear as two or more multiplets in the range of ~2.4-3.8 ppm. A sharp singlet corresponding to the N-methyl group protons will be visible in the upfield region (~2.3 ppm).

    • ¹³C NMR: The carbonyl carbon (C=O) will produce a characteristic signal in the highly deshielded region (~168-172 ppm). Signals for the six aromatic carbons will be observed between ~120-140 ppm, and the aliphatic carbons of the piperazine ring and the methyl group will appear in the upfield region (~40-60 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) should show a strong signal for the protonated molecular ion [M+H]⁺ at m/z ≈ 284.0 and 286.0. The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (the A+2 peak), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a monobrominated compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity analysis is routinely performed using reverse-phase HPLC.[7] A typical method would employ a C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) and UV detection (e.g., at 254 nm). This technique is highly effective for quantifying the purity of the final product and detecting any residual starting materials or byproducts.[7]

Applications in Research and Drug Development

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

A Versatile Scaffold for Library Synthesis

The true power of this molecule lies in its capacity for diversification. The aryl bromide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in drug discovery.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

This synthetic handle allows for the rapid generation of a large library of analogues from a single, common intermediate, which is a core strategy in lead optimization.

Logical Diversification Diagram

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs Core (3-Bromophenyl)(4-methyl- piperazin-1-yl)methanone Suzuki Suzuki (R-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Prod1 Aryl-Substituted Analog Suzuki->Prod1 Prod2 Amine-Substituted Analog Buchwald->Prod2 Prod3 Alkynyl-Substituted Analog Sonogashira->Prod3

Caption: Synthetic diversification pathways from the core molecule.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a synthetically tractable and highly valuable building block for pharmaceutical and chemical research. Its straightforward synthesis via acyl chloride-mediated amidation, combined with the dual functionality of a reactive aryl bromide and a pharmacologically relevant piperazine moiety, makes it an ideal starting point for the development of novel and diverse molecular entities. The analytical protocols described provide a robust framework for quality control, ensuring that researchers can proceed with confidence in subsequent synthetic elaborations.

References

An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its analytical characterization. Furthermore, we will explore its potential therapeutic applications by examining the well-established pharmacological significance of the broader class of piperazine-containing molecules.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] The versatility of the piperazine moiety allows for extensive chemical modification at its nitrogen positions, enabling the fine-tuning of pharmacological activity and the exploration of diverse chemical spaces.[4] Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer agents, highlighting the broad therapeutic potential of this chemical class.[5][6][7]

This compound incorporates this key piperazine scaffold, functionalized with a 3-bromophenyl group. The presence of the bromine atom provides a valuable synthetic handle for further chemical elaboration through various cross-coupling reactions, allowing for the creation of diverse compound libraries for screening and lead optimization.

Physicochemical and Structural Properties

This compound is a synthetic organic compound with the molecular formula C12H15BrN2O.[8] Its chemical structure consists of a central piperazine ring, with one nitrogen atom acylated by a 3-bromobenzoyl group and the other nitrogen atom methylated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 331274-67-0[8][9]
Molecular Formula C12H15BrN2O[8]
Molecular Weight 283.17 g/mol [8]
Purity Typically ≥98%[8]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not experimentally reported.-
Boiling Point Not experimentally reported.-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.Inferred from general properties of similar compounds.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the acylation of 1-methylpiperazine with 3-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride Thionyl_Chloride->3-Bromobenzoyl_Chloride 1-Methylpiperazine 1-Methylpiperazine Target_Compound This compound 1-Methylpiperazine->Target_Compound 3-Bromobenzoyl_Chloride->Target_Compound Step 2: Acylation

Caption: General two-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Plausible)

This protocol is based on established methods for similar chemical transformations.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (2-3 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene.

  • Reaction: Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1-methylpiperazine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-bromobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons (3-bromophenyl group): Multiplets in the range of δ 7.2-7.8 ppm. - Piperazine Protons: Broad signals or multiplets for the -CH₂- groups, typically in the range of δ 2.3-3.8 ppm. The protons on the carbons adjacent to the carbonyl group will be shifted further downfield. - Methyl Protons (-NCH₃): A singlet around δ 2.3 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-172 ppm. - Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom will show a characteristic signal. - Piperazine Carbons: Signals in the range of δ 40-55 ppm. - Methyl Carbon (-NCH₃): A signal around δ 45 ppm.
Mass Spectrometry (MS) - Molecular Ion Peak [M]⁺: Expected at m/z 282 and 284 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). - Protonated Molecule [M+H]⁺: Expected at m/z 283 and 285. - Key Fragmentation Patterns: Likely fragmentation would involve the cleavage of the amide bond.
Infrared (IR) Spectroscopy - Carbonyl Stretch (C=O): A strong absorption band in the region of 1630-1660 cm⁻¹. - C-N Stretch: Absorption bands in the region of 1200-1350 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Potential Applications in Drug Discovery

The structural features of this compound make it a compelling candidate for further investigation in drug discovery programs.

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs.[5] The lipophilicity and basicity of the 4-methylpiperazine group can facilitate blood-brain barrier penetration.

  • Oncology: Numerous piperazine derivatives have been investigated as anticancer agents, targeting various kinases and other signaling pathways.[6]

  • Infectious Diseases: The piperazine scaffold is also present in several antimicrobial and antifungal agents.[7]

  • Fragment-Based Drug Design and Library Synthesis: The 3-bromo substitution provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Future Directions: A Platform for Novel Therapeutics

The true potential of this compound lies in its utility as a versatile building block. The logical progression for a research program involving this compound would be:

  • Synthesis and Characterization: Prepare and fully characterize the compound to confirm its structure and purity using the methods outlined above.

  • Derivatization: Utilize the bromine atom to generate a library of analogs with diverse substituents at the 3-position of the phenyl ring.

  • Biological Screening: Screen the parent compound and its derivatives against a panel of relevant biological targets (e.g., kinases, G-protein coupled receptors, enzymes) based on the desired therapeutic area.

  • Lead Optimization: Based on the screening results, perform further medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the most promising hits.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure combines the favorable properties of the piperazine scaffold with a functional handle for further chemical modification. While specific biological data for this compound is not yet widely published, the extensive body of literature on related piperazine derivatives suggests that it is a promising starting point for the development of novel therapeutics in a variety of disease areas. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a 3-brominated benzoyl group linked to an N-methylpiperazine moiety. While specific literature on this exact molecule is sparse, its structural components are prevalent in a multitude of biologically active agents, suggesting significant, unexplored therapeutic potential. The 3-bromophenyl group is a key feature in numerous potent kinase inhibitors, and the N-arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, including a detailed, plausible synthetic protocol, methods for its analytical characterization, and an in-depth discussion of its potential biological activities and applications in drug discovery, particularly in the fields of oncology and neuroscience.

Introduction: Unveiling the Potential of a Structurally Privileged Molecule

The pursuit of novel therapeutic agents often involves the exploration of unique chemical scaffolds that possess the potential for high-affinity interactions with biological targets. This compound emerges as a compound of interest due to the convergence of two pharmacologically significant motifs: the 3-bromophenyl ketone and the 4-methylpiperazine group.

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs with a wide spectrum of activities, including anticancer, antipsychotic, and antihistaminic effects. Its presence can enhance pharmacokinetic properties such as solubility and oral bioavailability. The N-methyl substitution on the piperazine ring can further influence its basicity and metabolic stability.

Concurrently, the 3-bromophenyl moiety has been identified as a critical component in a variety of small-molecule inhibitors, particularly those targeting protein kinases. The bromine atom can engage in halogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, often leading to enhanced potency and selectivity. The strategic placement of the bromine at the meta position can significantly influence the molecule's conformational preferences and electronic properties, which are crucial for target engagement.

This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this compound, bridging the gap in the current literature and highlighting its potential as a lead compound for the development of novel therapeutics.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available 3-bromobenzoic acid.

Synthesis_Pathway A 3-Bromobenzoic Acid B 3-Bromobenzoyl Chloride A->B SOCl2 or (COCl)2 DMF (cat.), DCM D This compound B->D C 1-Methylpiperazine C->D Et3N, DCM, 0 °C to rt

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromobenzoyl Chloride

This protocol is based on a standard procedure for converting carboxylic acids to acyl chlorides.[1]

  • Materials:

    • 3-Bromobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM.

    • If using oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.

    • The reaction mixture is stirred at room temperature or gently heated to reflux (approx. 40°C for DCM) until the reaction is complete (typically 1-3 hours, monitored by the cessation of gas evolution).

    • The solvent and excess reagent are removed under reduced pressure to yield crude 3-bromobenzoyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is a standard Schotten-Baumann type reaction for amide bond formation.

  • Materials:

    • 3-Bromobenzoyl chloride

    • 1-Methylpiperazine

    • Triethylamine (Et₃N) or another non-nucleophilic base

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylpiperazine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons of the 3-bromophenyl ring (multiplets), methylene protons of the piperazine ring adjacent to the carbonyl (broad singlet or multiplet), other methylene protons of the piperazine ring (broad singlet or multiplet), and the methyl protons of the N-methyl group (singlet).
¹³C NMR Carbonyl carbon, aromatic carbons of the 3-bromophenyl ring (including the carbon attached to bromine), methylene carbons of the piperazine ring, and the methyl carbon of the N-methyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅BrN₂O, MW: 283.17 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Table 1: Summary of Analytical Characterization Techniques.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest several potential avenues for biological activity, primarily centered around its potential as a kinase inhibitor and a modulator of central nervous system (CNS) targets.

Kinase Inhibition

The 3-bromophenyl moiety is a well-recognized pharmacophore in the design of potent kinase inhibitors. The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, which can contribute to high-affinity binding to the hinge region of the kinase ATP-binding site. Numerous kinase inhibitors targeting various members of the kinome, including those involved in cancer cell proliferation and survival, contain this structural feature.

Figure 2: Putative binding mode in a kinase active site.

Potential Kinase Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK) are examples of tyrosine kinases where inhibitors often feature halogenated phenyl rings.

  • Serine/Threonine Kinases: Members of the MAPK pathway (e.g., MEK, ERK) and cell cycle-related kinases (e.g., CDKs) are also potential targets.

Proposed In Vitro Assays:

  • Kinase Panel Screening: A broad panel screening against a diverse set of kinases would be the most efficient initial step to identify potential targets.

  • Enzymatic Assays: For identified hits, IC₅₀ determination through in vitro enzymatic assays using purified kinases.

  • Cell-Based Assays: Evaluation of the compound's effect on cancer cell line proliferation (e.g., MTT or CellTiter-Glo assays) and downstream signaling pathways (e.g., Western blotting for phosphorylated substrates).

Central Nervous System (CNS) Activity

The N-arylpiperazine scaffold is a classic feature of many CNS-active drugs, particularly those targeting serotonergic and dopaminergic receptors. These receptors play crucial roles in mood, cognition, and motor control.

Potential CNS Targets:

  • Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₇, are known to be modulated by arylpiperazine derivatives, suggesting potential applications in depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: Antagonism or partial agonism at D₂ receptors is a common mechanism for antipsychotic drugs.

  • Sigma (σ) Receptors: These receptors are implicated in a range of neurological and psychiatric disorders, and many piperazine-containing compounds exhibit affinity for them.

Proposed In Vitro and In Vivo Assays:

  • Receptor Binding Assays: Radioligand binding assays to determine the affinity (Ki) of the compound for a panel of CNS receptors.

  • Functional Assays: In vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at identified receptors.

  • Behavioral Models: In vivo studies in animal models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or psychosis (e.g., prepulse inhibition) to assess potential therapeutic efficacy.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The core structure of this compound offers multiple points for chemical modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

SAR_Points cluster_0 Modification Points mol R1 R1: Halogen, Alkyl, Alkoxy R1->mol R2 R2: H, Alkyl, Aryl R2->mol R3 R3: H, Alkyl R3->mol

Figure 3: Key positions for SAR studies.

Key Areas for Optimization:

  • 3-Position of the Phenyl Ring: Substitution of the bromine with other halogens (F, Cl, I) or with small lipophilic groups (e.g., CF₃, CN) could modulate potency and selectivity.

  • Other Positions on the Phenyl Ring: Introduction of substituents at the 2-, 4-, 5-, or 6-positions could explore additional binding interactions.

  • 4-Position of the Piperazine Ring: The N-methyl group could be replaced with other alkyl groups, cycloalkyl groups, or even aryl groups to probe the steric and electronic requirements of the target's binding pocket.

  • Piperazine Ring Conformation: Introduction of substituents on the piperazine ring itself could lock it into specific conformations, potentially enhancing affinity for a particular target.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is readily achievable through standard organic chemistry techniques. The convergence of the 3-bromophenyl and N-methylpiperazine pharmacophores strongly suggests a high likelihood of biological activity, particularly as a kinase inhibitor or a CNS-active agent. This technical guide provides a solid foundation for initiating research into this compound, from its synthesis and characterization to the exploration of its therapeutic potential. Further investigation into its biological targets and mechanism of action is warranted and could lead to the development of novel and effective therapeutic agents.

References

Technical Guide: Elucidating the Mechanism of Action of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Roadmap for Target Identification and Pathway Analysis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with a currently uncharacterized biological profile. The absence of published data on its mechanism of action necessitates a structured and multi-faceted research approach to identify its molecular targets and elucidate its effects on cellular pathways. This guide presents a comprehensive, technically-grounded strategy for the systematic investigation of this compound, from initial computational predictions to rigorous experimental validation. It is designed to serve as a roadmap for researchers, providing not only detailed experimental protocols but also the causal logic behind the proposed scientific workflow. Our approach is rooted in the principles of modern drug discovery, integrating in silico, in vitro, and cell-based methodologies to build a robust understanding of the compound's pharmacological identity.

Introduction: The Investigative Challenge

This compound, hereafter referred to as Compound X, represents a novel chemical entity. Its structure, featuring a bromophenyl group linked to a methylpiperazinyl methanone moiety, suggests potential interactions with a range of biological targets, as the piperazine scaffold is a common feature in many centrally active agents.[1] However, without empirical data, its therapeutic potential and safety profile remain unknown. The primary objective of this guide is to outline a systematic and efficient workflow to deconstruct the mechanism of action of Compound X. This process is fundamental to any drug discovery program, as it informs lead optimization, predicts potential therapeutic applications, and anticipates possible adverse effects.[2]

This document eschews a rigid template in favor of a logical, branching investigative path that mirrors the decision-making process in a real-world research environment. We will proceed from broad, predictive analyses to highly specific, validation-focused experiments.

Phase I: In Silico Target Prediction & Physicochemical Profiling

The initial phase of our investigation leverages computational tools to generate testable hypotheses, thereby conserving resources and focusing our subsequent experimental efforts.[3][4][5] This in silico approach is predicated on the principle of chemical similarity: molecules with similar structures are likely to interact with similar biological targets.[3]

Physicochemical Properties

A foundational understanding of a compound's drug-like properties is essential. These parameters, predicted using computational models, can offer early insights into potential bioavailability and formulation challenges.

PropertyPredicted ValueSignificance
Molecular Weight283.17 g/mol Adheres to Lipinski's Rule of Five (<500)
LogP (Octanol/Water)~2.5 - 3.0Indicates good membrane permeability
Hydrogen Bond Donors0Favorable for oral absorption
Hydrogen Bond Acceptors3 (N, N, O)Within typical range for drug-like molecules
Polar Surface Area~23.5 ŲSuggests potential for CNS penetration

Table 1: Predicted Physicochemical Properties of Compound X.

Target Prediction via Chemical Similarity and Pharmacophore Mapping

We will perform searches of large-scale bioactivity databases to identify known compounds that are structurally similar to Compound X.

Methodology:

  • Database Selection: Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB.[6][7][8]

  • Search Algorithm: Employ Tanimoto coefficient-based similarity searches on 2D fingerprints (e.g., Morgan fingerprints).

  • Analysis: For structurally similar compounds with known bioactivity, analyze their primary targets and associated pathways. This provides a preliminary list of potential targets for Compound X.

  • Pharmacophore Modeling: Construct a 3D pharmacophore model based on the structure of Compound X. This model, representing the spatial arrangement of key chemical features, will be used to screen 3D databases of known protein targets to identify those with complementary binding pockets.

Expected Outcome: A prioritized list of potential protein targets (e.g., G-protein coupled receptors, kinases, ion channels, transporters) for subsequent experimental validation.

G cluster_in_silico In Silico Workflow compound Compound X Structure similarity 2D Similarity Search (ChEMBL, PubChem) compound->similarity pharmacophore 3D Pharmacophore Model compound->pharmacophore potential_targets Hypothesized Target List (GPCRs, Kinases, etc.) similarity->potential_targets Identifies known analogs pharmacophore->potential_targets Identifies geometric fits databases Bioactivity Databases databases->similarity protein_db Protein Structure DBs protein_db->pharmacophore

Figure 1: In Silico Target Prediction Workflow.

Phase II: In Vitro Target Screening & Validation

With a list of hypothesized targets, the next phase is to experimentally determine if Compound X interacts with them directly. This is achieved through a tiered screening approach, starting broad and then focusing on the most promising interactions.

Broad-Panel Target Screening

A cost-effective initial step is to screen Compound X at a single, high concentration (e.g., 10 µM) against a commercially available panel of the most common drug targets. This provides a broad overview of its potential activity and selectivity.

Example Screening Panel:

Target ClassRepresentative Targets
GPCRsDopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Adrenergic (α1, α2, β1, β2)
KinasesEGFR, VEGFR, Src, Abl
Ion ChannelshERG, Nav1.5, Cav1.2
TransportersSERT, DAT, NET
EnzymesMAO-A, MAO-B, COX-1, COX-2

Table 2: Representative Broad-Panel Target Screen.

Hit Confirmation and Potency Determination

Any "hits" from the broad-panel screen (e.g., >50% inhibition or activity) must be confirmed. This involves generating full concentration-response curves to determine potency (IC50 or EC50) and affinity (Ki).

Experimental Protocol: Radioligand Binding Assay for a GPCR Target

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of Compound X for a hypothetical GPCR target, for instance, the Dopamine D2 receptor.[9][10][11]

Materials:

  • Cell membranes expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a known high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Compound X serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the D2 receptor membranes on ice. Prepare serial dilutions of Compound X in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the appropriate Compound X dilution.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd) to all wells.

  • Add Receptor Membranes: Add 100 µL of the D2 receptor membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash each well 3 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

G cluster_binding_assay Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Cmpd X) plate Plate Setup (Total, NSB, Cmpd X wells) prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze

Figure 2: Workflow for a Radioligand Binding Assay.

Phase III: Phenotypic Screening & Target Deconvolution

An alternative and complementary approach is phenotypic screening, which identifies compounds based on their effect on a cellular or organismal phenotype without a priori knowledge of the target.[12][13] This is particularly useful if in silico and target-based approaches yield no clear hits.

High-Content Cellular Imaging Screen

Methodology:

  • Cell Line Selection: Choose a relevant cell line (e.g., a human neuronal cell line if CNS effects are suspected).

  • Assay: Treat cells with Compound X across a range of concentrations. Stain the cells with multiple fluorescent dyes that label key cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Imaging: Use an automated high-content imaging system to capture multi-channel images of the cells.

  • Analysis: Extract quantitative features from the images (e.g., cell number, nuclear size, mitochondrial integrity, neurite outgrowth). Compare the phenotypic "fingerprint" of Compound X to a reference library of compounds with known mechanisms of action.

Target Deconvolution

If a robust and interesting phenotype is observed, the critical next step is to identify the molecular target responsible for this effect.[14][15][16]

Methodology: Affinity Chromatography-Mass Spectrometry

This is a classic and powerful method for target identification.[2][17]

  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its activity (identified through preliminary structure-activity relationship studies).

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Affinity Pulldown: Incubate the beads with a cell lysate. The protein target(s) of Compound X will bind to the immobilized probe.

  • Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, often by competing with an excess of free (non-biotinylated) Compound X.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

Validation: Putative targets identified via this method must be validated using orthogonal techniques, such as demonstrating that genetic knockdown (e.g., via siRNA or CRISPR) of the target protein recapitulates the observed cellular phenotype of Compound X.[18][19]

Phase IV: Elucidation of Cellular Mechanism of Action

Once a primary target has been robustly validated, the final phase is to understand how modulating this target with Compound X affects downstream cellular signaling pathways.[20][21][22]

Methodology: Cell-Based Signaling Assays

The choice of assay depends entirely on the validated target.

  • If the target is a GPCR: Measure downstream second messengers like cAMP or Ca²⁺, or monitor receptor internalization.

  • If the target is a kinase: Use phospho-specific antibodies in a Western blot or ELISA to measure the phosphorylation status of known substrates.

  • If the target is a nuclear receptor: Use a reporter gene assay to measure changes in the transcriptional activity of target genes.

G cluster_pathway Hypothetical GPCR Signaling Pathway compound_x Compound X receptor Validated GPCR Target compound_x->receptor Binds & Modulates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (e.g., ↓cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response (e.g., Gene Expression Change) downstream_kinase->cellular_response

Figure 3: Hypothetical Signaling Pathway for Compound X.

Conclusion

The journey to uncover the mechanism of action for a novel compound like this compound is an iterative process of hypothesis generation and experimental validation. The comprehensive strategy outlined in this guide, integrating computational, biochemical, and cell-based approaches, provides a robust framework for identifying its molecular target(s), understanding its influence on cellular pathways, and ultimately defining its pharmacological identity. This systematic investigation is the cornerstone of translating a chemical entity into a potential therapeutic tool.

References

An In-depth Technical Guide to (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic compound (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a molecule of interest within the broader class of piperazine derivatives known for their diverse pharmacological activities. While extensive research on this specific molecule is not widely published, this document synthesizes available information on its chemical properties, outlines a robust synthesis protocol, and explores its potential pharmacological relevance based on the well-established activities of structurally related compounds.

Core Chemical Identity

This compound is a synthetic compound featuring a 3-bromophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. This structure combines the functionalities of an aryl bromide and a substituted piperazine, making it a versatile scaffold for further chemical modification and a candidate for biological screening.

Identifier Value
IUPAC Name This compound
CAS Number 331274-67-0[1]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.17 g/mol [1]
Canonical SMILES CN1CCN(CC1)C(=O)c1cccc(c1)Br

Physicochemical Properties

Property Predicted Value Notes
Melting Point Not availableExperimental determination is recommended.
Boiling Point Not availableExperimental determination is recommended.
Solubility Not availableExpected to have limited aqueous solubility, a common trait for such scaffolds.
LogP 2.5 - 3.5Indicates moderate lipophilicity, which is often favorable for CNS penetration.

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of this compound is achieved through an amide coupling reaction . This involves the reaction of a 3-bromobenzoic acid derivative with 1-methylpiperazine.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Coupling Amide Coupling 3-Bromobenzoic_Acid->Coupling 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Coupling Target_Molecule This compound Coupling->Target_Molecule

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the amide coupling of 3-bromobenzoic acid and 1-methylpiperazine using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 3-Bromobenzoic acid

  • 1-Methylpiperazine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not available in peer-reviewed literature, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds.[2]

Potential as a CNS-Active Agent

Many piperazine derivatives exhibit activity at various central nervous system (CNS) targets. The structural features of this compound, particularly its moderate lipophilicity, suggest potential for blood-brain barrier penetration. Compounds with similar scaffolds have shown affinity for a range of receptors, including serotonergic and dopaminergic systems, which are implicated in various neurological and psychiatric disorders.[3]

Hypothetical Mechanism of Action

A plausible, yet unverified, mechanism of action for this compound could involve modulation of neurotransmitter systems. The arylpiperazine motif is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors. Further research through in vitro binding assays and functional screens would be necessary to elucidate any specific biological targets.

Hypothetical_MOA Compound (3-Bromophenyl)(4-methyl- piperazin-1-yl)methanone Target CNS Receptors (e.g., 5-HT, Dopamine) Compound->Target Binds to Effect Modulation of Neurotransmission Target->Effect Leads to Outcome Potential Therapeutic Effect in Neurological/Psychiatric Disorders Effect->Outcome Results in

Caption: Hypothetical mechanism of action for the topic compound.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectral characteristics based on the known properties of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons are expected in the δ 7.0-8.0 ppm region. The methyl protons on the piperazine ring would likely appear as a singlet around δ 2.3 ppm, while the piperazine ring protons would be observed as multiplets in the δ 2.4-3.8 ppm range.

  • ¹³C NMR: The carbonyl carbon is anticipated to have a chemical shift in the downfield region, around δ 170 ppm. Aromatic carbons would appear between δ 120-140 ppm, and the aliphatic carbons of the piperazine ring and the methyl group would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the ketone carbonyl (C=O) stretch in the range of 1630-1650 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (283.17 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. While current publicly available data on this specific molecule is limited, its synthesis is straightforward, and its structure is amenable to further derivatization. Future research should focus on the experimental determination of its physicochemical properties, a thorough pharmacological evaluation to identify its biological targets and mechanism of action, and a comprehensive toxicological assessment. Such studies will be crucial in unlocking the full potential of this and related compounds in drug discovery and development.

References

The Multifaceted Biological Activities of N-Arylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and selectivity.[1] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by N-arylpiperazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for the evaluation of these versatile compounds. The content is structured to provide not just a recitation of facts, but a causal understanding of experimental design and data interpretation, fostering a deeper comprehension of this important chemical class.

Introduction: The Prominence of the N-Arylpiperazine Moiety

N-arylpiperazines are a class of organic compounds characterized by a piperazine ring linked to an aryl group at one of the nitrogen atoms.[2] This structural motif is a key component in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The versatility of the N-arylpiperazine scaffold stems from its unique physicochemical properties, including its ability to participate in various non-covalent interactions with biological macromolecules. The protonatable nitrogen atom within the piperazine ring often forms a crucial ionic bond with acidic residues in receptor binding pockets, while the aryl group can engage in π-π stacking and hydrophobic interactions.[3][5] This inherent promiscuity, when appropriately harnessed through synthetic modification, allows for the development of potent and selective ligands for a multitude of biological targets.

This guide will focus on the most significant and well-documented biological activities of N-arylpiperazine derivatives, including their applications as antipsychotic, antidepressant, anxiolytic, and anticancer agents. We will explore the molecular intricacies of their interactions with key receptors and enzymes, providing a solid foundation for the rational design of novel therapeutic agents.

Central Nervous System (CNS) Activities of N-Arylpiperazine Derivatives

The CNS is a primary domain for the therapeutic application of N-arylpiperazine derivatives. Their ability to modulate the activity of key neurotransmitter systems, particularly the serotonergic and dopaminergic systems, underpins their efficacy in treating a range of psychiatric and neurological disorders.[4][6]

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Atypical antipsychotics often feature an N-arylpiperazine moiety, which contributes to their improved side-effect profile compared to classical neuroleptics.[7] These compounds typically exhibit a mixed antagonism/partial agonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic action.[8][9]

The antipsychotic effects of N-arylpiperazine derivatives are primarily attributed to their ability to modulate dopamine and serotonin signaling pathways.

  • Dopamine D2 Receptor Antagonism/Partial Agonism: Excessive dopaminergic activity in the mesolimbic pathway is implicated in the positive symptoms of schizophrenia. N-arylpiperazine-containing antipsychotics, such as aripiprazole and cariprazine, act as partial agonists at D2 receptors.[7][10] This means they can act as antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state, helping to stabilize dopamine neurotransmission. The N-arylpiperazine core is crucial for anchoring the ligand in the orthosteric binding site of the D2 receptor.[11]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors in the prefrontal cortex is believed to alleviate the negative symptoms and cognitive deficits associated with schizophrenia. Many N-arylpiperazine derivatives exhibit high affinity for 5-HT2A receptors.[6]

  • Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A autoreceptors can enhance dopamine release in the prefrontal cortex, further contributing to the therapeutic effects on negative and cognitive symptoms.[8]

Signaling Pathway: D2 and 5-HT2A Receptor Modulation by N-Arylpiperazine Antipsychotics

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Arylpiperazine N-Arylpiperazine Antipsychotic Arylpiperazine->D2_auto Partial Agonist Arylpiperazine->D2R Partial Agonist/ Antagonist Arylpiperazine->HT2A Antagonist DA Dopamine DA->D2R Serotonin Serotonin Serotonin->HT2A

Caption: Modulation of Dopamine D2 and Serotonin 5-HT2A receptor signaling by N-arylpiperazine antipsychotics.

Antidepressant and Anxiolytic Activities: Targeting the Serotonergic System

N-arylpiperazine derivatives are integral to the structure of several antidepressant and anxiolytic drugs. Their primary mechanism of action in these indications involves the modulation of serotonin receptors, particularly the 5-HT1A subtype.[12][13]

  • 5-HT1A Receptor Agonism/Partial Agonism: Compounds like buspirone are partial agonists at 5-HT1A receptors.[6] Presynaptic 5-HT1A autoreceptors regulate the firing of serotonergic neurons. Acute administration of a 5-HT1A agonist inhibits serotonin release, but chronic treatment leads to desensitization of these autoreceptors, resulting in enhanced serotonergic neurotransmission. Postsynaptic 5-HT1A receptors are found in brain regions like the hippocampus and cortex, and their activation is associated with anxiolytic and antidepressant effects. The interaction with the 5-HT1A receptor is well-characterized, involving an ionic bond between the protonated piperazine nitrogen and an aspartate residue (Asp3.32) in the receptor, and a CH-π interaction between the aryl ring and a phenylalanine residue (Phe6.52).[3]

  • Sigma-1 Receptor Binding: Some N-arylpiperazine derivatives also exhibit high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[12][14] The interaction with sigma-1 receptors is believed to contribute to their antidepressant effects, potentially through the modulation of various neurotransmitter systems and intracellular signaling pathways.[14]

Signaling Pathway: 5-HT1A Receptor-Mediated Antidepressant/Anxiolytic Effects

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicle HT1A_post Postsynaptic 5-HT1A Receptor AC Adenylyl Cyclase HT1A_post->AC Inhibits GIRK GIRK Channel HT1A_post->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Arylpiperazine N-Arylpiperazine (e.g., Buspirone) Arylpiperazine->HT1A_auto Partial Agonist Arylpiperazine->HT1A_post Partial Agonist Serotonin Serotonin Serotonin->HT1A_post

Caption: N-Arylpiperazine derivatives exert their antidepressant and anxiolytic effects primarily through partial agonism at presynaptic and postsynaptic 5-HT1A receptors.

Anticancer Activity of N-Arylpiperazine Derivatives

In recent years, the N-arylpiperazine scaffold has gained significant attention in oncology research for its potential as a template for the development of novel anticancer agents.[3][15] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their modular structure allows for facile chemical modifications to enhance potency and selectivity.[16]

Diverse Mechanisms of Anticancer Action

The anticancer activity of N-arylpiperazine derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple molecular targets implicated in cancer pathogenesis.[16]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives have been shown to inhibit the activity of RTKs, which play crucial roles in cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Many N-arylpiperazine compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins and the activation of caspases.[16]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, such as G2/M, preventing cancer cell proliferation.[16]

  • α1-Adrenergic Receptor Antagonism: Naftopidil, an arylpiperazine-based α1-adrenoceptor antagonist used for benign prostatic hyperplasia, has shown potential anticancer activities, particularly in prostate cancer, by inhibiting cell growth.[3][17]

  • Modulation of Serotonin Receptors: The involvement of serotonergic signaling in cancer progression is an emerging area of research. Some N-arylpiperazine derivatives that target 5-HT receptors have exhibited antiproliferative effects in various cancer cell lines.[5]

Structure-Activity Relationships in Anticancer N-Arylpiperazines

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of N-arylpiperazine derivatives. Key structural features that influence activity include:

  • Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring can significantly impact cytotoxicity. For example, electron-withdrawing groups like chlorine or trifluoromethyl have been shown to enhance anticancer activity in some series.[16]

  • The Linker Chain: The length and flexibility of the linker connecting the arylpiperazine moiety to another pharmacophore can influence binding affinity and selectivity for specific targets.[3]

  • The Terminal Group: The nature of the terminal functional group plays a critical role in determining the mechanism of action and overall potency.

Experimental Protocols for Evaluating Biological Activity

The following section provides standardized, step-by-step protocols for key in vitro assays used to characterize the biological activity of N-arylpiperazine derivatives.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This protocol is a generalized example and should be optimized for the specific receptor and radioligand being used.

Experimental Workflow: Radioligand Binding Assay

G start Start prep_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end

Caption: A generalized workflow for determining the binding affinity of N-arylpiperazine derivatives using a radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D2 receptor).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the N-arylpiperazine test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the receptor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a common method for screening the cytotoxic potential of anticancer compounds.

Experimental Workflow: MTT Cytotoxicity Assay

G start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Varying Concentrations of Test Compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent to Each Well incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with a Detergent Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing the in vitro cytotoxicity of N-arylpiperazine derivatives using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate growth medium.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the N-arylpiperazine test compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add a small volume of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data Summary

The following tables summarize representative binding affinity and cytotoxicity data for various N-arylpiperazine derivatives, illustrating the diverse biological activities of this chemical class.

Table 1: Binding Affinities (Ki, nM) of Representative N-Arylpiperazine Derivatives at Key CNS Receptors

Compound5-HT1A5-HT2AD2Reference
Aripiprazole--0.34[7][10]
Cariprazine--0.49[7][10]
BuspironePartial Agonist--[6]
Compound 27 0.44--[12][18]
Compound 9b 23.939.4-[19]
Compound 12a 41.5315300[19]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected N-Arylpiperazine Derivatives in Cancer Cell Lines

CompoundPC-3 (Prostate)DU-145 (Prostate)LNCaP (Prostate)MCF-7 (Breast)Reference
Compound 2a-c >10015-7315-7315-73[5][20]
Compound 3a-c 32-7315-7315-7315-73[5][20]
Naftopidil Growth InhibitionGrowth InhibitionGrowth Inhibition-[3][17]
Compound 4 -< 2--[17]
Compound 12 -< 2--[17]

Conclusion and Future Perspectives

The N-arylpiperazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents with a wide range of biological activities. Its privileged nature allows for the development of compounds that can selectively target a single receptor or be engineered as multi-target ligands to address complex diseases. The ongoing exploration of new chemical space around this core structure, coupled with a deeper understanding of its interactions with biological targets, promises to yield the next generation of innovative medicines. Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects, exploring their potential in new therapeutic areas, and developing novel drug delivery strategies to enhance their efficacy. The in-depth technical understanding provided in this guide is intended to empower researchers to contribute to this exciting and impactful field of drug discovery.

References

Introduction: The Piperazine Ring as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of Novel Piperazine-Based Compounds

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern drug discovery.[1] It is considered a "privileged scaffold" because of its frequent appearance in biologically active compounds across a wide range of therapeutic areas, including treatments for cancer, infectious diseases, and central nervous system (CNS) disorders. The widespread success of this scaffold is not coincidental; it stems from a unique combination of physicochemical and structural properties that make it an invaluable tool for medicinal chemists.[2]

The two nitrogen atoms provide basic centers that can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability—critical parameters for oral drug administration.[3] The piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable three-dimensional framework to orient pharmacophoric groups for optimal interaction with biological targets.[4][5] This structural rigidity, combined with its synthetic tractability, allows for systematic modifications at both nitrogen atoms (N1 and N4), enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies involved in the discovery of novel piperazine-based compounds, from initial synthetic design to preclinical validation.

G cluster_piperazine The Piperazine Privileged Scaffold cluster_properties Resulting Physicochemical & Pharmacokinetic Properties Piperazine Piperazine Core N1 N1 Position (Primary site for functionalization) Piperazine->N1 Versatile Substitution N4 N4 Position (Secondary site for functionalization) Piperazine->N4 Points Chair Stable Chair Conformation Piperazine->Chair Provides 3D Scaffolding Basicity Tunable Basicity (pKa ~9.8) Piperazine->Basicity Influences Solubility Target_Binding Precise Target Binding N1->Target_Binding N4->Target_Binding Chair->Target_Binding Solubility Enhanced Solubility Basicity->Solubility Bioavailability Improved Bioavailability Solubility->Bioavailability ADME Favorable ADMET Profile Bioavailability->ADME

Caption: Key structural features of the piperazine ring and their impact on drug properties.

Chapter 1: Core Synthetic Strategies for Piperazine Analogs

The creation of diverse piperazine libraries hinges on robust and versatile synthetic methodologies. The most critical transformations involve the formation of carbon-nitrogen bonds at the N1 and N4 positions. Modern palladium-catalyzed cross-coupling reactions have become the gold standard for this purpose, offering significant advantages over traditional methods.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Aryl Piperazines

The Buchwald-Hartwig amination is a powerful and highly versatile method for forming C-N bonds, particularly for the synthesis of N-aryl piperazines.[8] This reaction has become a cornerstone in medicinal chemistry due to its broad substrate scope and high functional group tolerance.[9] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[8]

G Pd_0 Pd(0)L_n OxAdd Oxidative Addition Pd_0->OxAdd 1 Complex_I Ar-Pd(II)-X (L_n) OxAdd->Complex_I Ligand_Ex Ligand Exchange/ Amine Binding Complex_I->Ligand_Ex 2 Complex_II Ar-Pd(II)-NHR'R'' (L_n) Ligand_Ex->Complex_II HX [Base-H]⁺X⁻ Ligand_Ex->HX RedElim Reductive Elimination Complex_II->RedElim 3 RedElim->Pd_0 Product N-Arylpiperazine (Ar-NR'R'') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Piperazine Piperazine Piperazine->Ligand_Ex Base Base Base->Ligand_Ex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol describes a general procedure for the coupling of N-Boc-piperazine with an aryl halide. The Boc protecting group is used to ensure mono-arylation and can be easily removed later under acidic conditions.

  • Rationale: The use of a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is crucial as it promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) species. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[8]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of anhydrous solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene or dioxane to the Schlenk tube via syringe, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[8]

Reductive Amination for N-Alkyl Piperazines

Reductive amination is a highly efficient method for forming N-alkyl bonds.[10] It involves the reaction of a piperazine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Field-Proven Protocol: Reductive Amination

  • Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this reaction. It is milder and more selective than other hydride reagents like sodium borohydride, and it does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve the piperazine derivative (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography if necessary.[10]

Chapter 2: From Synthesis to Lead: Screening & Optimization

Once a library of novel piperazine compounds is synthesized, the next phase involves a systematic screening process to identify "hits"—compounds that show desired activity against a biological target. These hits are then optimized through iterative chemical modifications to produce "leads" with improved potency, selectivity, and drug-like properties.

The In Vitro Screening Cascade

A screening cascade is a hierarchical series of experiments designed to efficiently test a large number of compounds, progressively filtering them based on activity and other key properties. This funneling approach conserves resources by focusing on the most promising candidates.

G Lib Compound Library (>1000s of compounds) HTS Primary Screen (HTS) Single Concentration Target-based or Phenotypic Assay Lib->HTS Hits Initial Hits (~1-5% of Library) HTS->Hits Dose Secondary Screen Dose-Response (IC₅₀/EC₅₀) Confirmation of Activity Hits->Dose Confirmed Confirmed Hits (~50-100 compounds) Dose->Confirmed Selectivity Tertiary Screen Selectivity & Orthogonal Assays Mechanism of Action Studies Confirmed->Selectivity Leads Lead Compounds (Potent, Selective, Characterized) Selectivity->Leads

Caption: A typical high-throughput screening (HTS) cascade for hit identification.

Field-Proven Protocol: In Vitro Cytotoxicity MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard primary screen for potential anticancer agents.[11]

  • Rationale: The MTT assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the piperazine test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization. It involves the systematic modification of a hit compound's structure to understand how different chemical groups influence its biological activity.[13] For piperazine derivatives, SAR studies often explore substitutions at the N1-aryl ring and the N4 position.[14]

Example SAR Insights for Piperazine Analogs:

  • Antimicrobial Activity: For certain classes of antibacterial piperazines, the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on the N-aryl ring has been shown to enhance activity, while electron-donating groups often reduce potency.[15][16]

  • Anticancer Activity: In some anticancer series, the nature of the N4 substituent is critical for activity. Modifications that alter lipophilicity and hydrogen bonding capacity can dramatically impact potency against cancer cell lines.[14]

Table 1: Representative SAR Data for a Hypothetical Anticancer Piperazine Series

Compound IDR1 (Aryl Ring)R2 (N4-Substituent)IC50 vs. PC-3 Cells (µM)
HZ-01 (Hit) Phenyl-H25.6
HZ-024-Chlorophenyl-H10.2
HZ-034-Methoxyphenyl-H45.1
HZ-044-Chlorophenyl-Methyl12.5
HZ-05 (Lead) 4-Chlorophenyl -(CH2)2-OH 1.5
HZ-064-Chlorophenyl-Cyclopropyl5.8

Rationale for HZ-05 being the lead: The data suggests that an electron-withdrawing group at the R1 position (4-Chloro) is beneficial for activity (HZ-02 vs. HZ-01 and HZ-03). Furthermore, adding a small, polar N4-substituent capable of hydrogen bonding, like a hydroxyethyl group, dramatically improves potency (HZ-05 vs. HZ-02 and other HZ-04/06).

Chapter 3: Preclinical Candidate Evaluation

A lead compound must undergo rigorous preclinical evaluation to assess its potential as a clinical drug candidate. This phase focuses on evaluating the compound's behavior in a more complex biological context, including its pharmacokinetic profile and its efficacy in animal models of disease.

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical for determining if a compound has the right properties to be a safe and effective drug. The piperazine scaffold is often incorporated specifically to improve these properties, particularly solubility and metabolic stability.[3][4]

Table 2: Typical In Vitro ADMET Profile for a Lead Compound

ParameterAssayResultInterpretation
Solubility Kinetic Solubility>100 µMHigh solubility, favorable for oral absorption.
Permeability Caco-2 Assay (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, likely to be well-absorbed.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability, acceptable for further development.
Plasma Protein Binding Equilibrium Dialysis85% boundModerate binding, sufficient free drug is available.
Cytotoxicity HepG2 Cell ViabilityIC50 > 50 µMLow cytotoxicity against liver cells.
In Vivo Efficacy Models

The ultimate test for a preclinical compound is its efficacy in a living organism. In vivo models are designed to mimic human disease and provide crucial data on whether the compound's in vitro potency translates into a therapeutic effect.[12]

G General Workflow for an In Vivo Efficacy Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animal Model (e.g., BALB/c mice) B Induce Disease Model (e.g., Tumor Implantation or Bacterial Infection) A->B C Randomize Animals into Treatment Groups (Vehicle, Drug, Positive Control) B->C D Administer Treatment (Defined Dose & Schedule e.g., 10 mg/kg, daily, p.o.) C->D E Monitor Health & Efficacy (e.g., Tumor Volume, Body Weight, Bacterial Load) D->E F Endpoint Analysis (e.g., Final Tumor Weight, Lung CFU Count) E->F G Statistical Analysis (Compare treatment vs. vehicle) F->G H Correlate with PK/PD Data G->H

Caption: Workflow for a preclinical in vivo efficacy study.

Field-Proven Protocol: Murine Tuberculosis Infection Model

This protocol evaluates the efficacy of a novel piperazine-based anti-tuberculosis agent.[12]

  • Rationale: The BALB/c mouse model is a standard for assessing the efficacy of anti-TB drugs. Infection via aerosol exposure mimics the natural route of human infection. Efficacy is measured by the reduction in bacterial load (Colony Forming Units, or CFUs) in the lungs.[12]

Step-by-Step Methodology:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Infect mice via aerosol exposure with a standardized suspension of Mycobacterium tuberculosis H37Rv to achieve a bacterial implantation of ~100 CFUs in the lungs.[12]

  • Treatment Groups: Four weeks post-infection, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Test Compound (e.g., 12.5 mg/kg, once daily, oral gavage).

    • Group 3: Positive Control (e.g., Isoniazid at 10 mg/kg).

  • Dosing and Monitoring: Administer treatment for 4 weeks. Monitor animal body weight and clinical signs of toxicity twice weekly.

  • Endpoint: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize them in saline with 0.05% Tween 80.

  • CFU Enumeration: Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates. Incubate at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies to determine the CFU per lung. Convert the data to log10 CFU and perform statistical analysis (e.g., ANOVA) to compare the bacterial load between treatment groups and the vehicle control. A statistically significant reduction in log10 CFU indicates efficacy.[12]

Conclusion and Future Perspectives

The piperazine scaffold remains a remarkably versatile and successful tool in the generation of diverse pharmacological agents.[1] The continued evolution of synthetic methods, particularly in palladium-catalyzed aminations and the emerging field of C-H functionalization, will allow chemists to explore previously inaccessible chemical space and create analogs with greater structural complexity.[10][17] Furthermore, the integration of computational chemistry and machine learning into the design process will facilitate the rational design of more potent and selective derivatives with optimized pharmacokinetic properties.[16] As challenges like antimicrobial resistance and difficult-to-treat cancers persist, the strategic application of the piperazine core, guided by the principles outlined in this guide, will undoubtedly continue to yield novel therapeutic agents that address critical unmet medical needs.[16][18]

References

An In-depth Technical Guide to the Structure-Activity Relationship of Bromophenyl Methanones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzophenone nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, synthetically versatile subclass: bromophenyl methanones. The introduction of a bromine atom onto the benzophenone core provides a critical handle for synthetic diversification while significantly influencing the molecule's physicochemical properties and, consequently, its biological function.[2][3]

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological activity. We will delve into the strategic synthesis of bromophenyl methanone derivatives, analyze the nuanced effects of substituent placement on efficacy, and provide validated, step-by-step protocols for their biological evaluation. Our objective is to equip the reader with the foundational knowledge and practical insights required to rationally design and develop novel therapeutic agents based on this promising chemical scaffold.

The Strategic Importance of the Bromophenyl Methanone Core

The utility of the bromophenyl methanone scaffold in drug discovery stems from the unique properties of its core components. The diaryl ketone structure provides a three-dimensional framework that can effectively interact with biological targets, while the bromine atom offers both a site for synthetic elaboration and a means of modulating the molecule's electronic profile.

The bromine atom is particularly significant as it serves as a versatile functional group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2][4] This allows for the systematic and efficient generation of large libraries of analogues, where the bromine is replaced with diverse aryl, alkyl, or alkynyl groups. This synthetic tractability is paramount for exploring the chemical space around the core scaffold and optimizing structure-activity relationships (SAR). Furthermore, the position of the bromine atom (ortho, meta, or para) and the nature of substituents on the second phenyl ring profoundly impact the molecule's activity, a central theme of this guide.[5][6]

Synthesis of Bromophenyl Methanone Derivatives: Key Methodologies

The rational design of novel compounds is predicated on robust and flexible synthetic strategies. For bromophenyl methanones, two primary methodologies stand out for their reliability and versatility: Friedel-Crafts acylation and Suzuki cross-coupling. The choice between these methods is often dictated by the desired substitution pattern and the availability of starting materials.

Methodology 1: Friedel-Crafts Acylation

This classic reaction is a cornerstone for synthesizing diaryl ketones. It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. It is a direct and often high-yielding method for constructing the core benzophenone structure.[3][7]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0-5 °C using an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the suspension while stirring. Causality Note: This forms the reactive acylium ion complex with the Lewis acid.

  • Aromatic Substrate Addition: Add bromobenzene (1.1 equivalents) to the reaction mixture, also dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 Bromobenzene step2 Electrophilic Aromatic Substitution start1->step2 start2 Benzoyl Chloride step1 Complex Formation (Acylium Ion Generation) start2->step1 start3 AlCl₃ (Lewis Acid) start3->step1 step1->step2 Reactive Intermediate step3 Quenching & Hydrolysis step2->step3 Crude Mixture step4 Extraction & Purification step3->step4 end_product (4-Bromophenyl)(phenyl)methanone step4->end_product

Caption: General workflow for Friedel-Crafts acylation synthesis.

Methodology 2: Suzuki Cross-Coupling

The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For this scaffold, it is exceptionally useful for modifying a pre-existing bromophenyl methanone, allowing for the introduction of a wide variety of aryl or heteroaryl groups.[2][8]

  • Reaction Setup: To a dried Schlenk tube, add the starting (bromophenyl)methanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Causality Note: The aqueous base is crucial for the transmetalation step in the catalytic cycle.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl methanone derivative.

G cluster_start Reactants cluster_catalyst Catalytic System cluster_process Catalytic Cycle cluster_end Final Product start1 (Bromophenyl)methanone step1 Oxidative Addition start1->step1 start2 Arylboronic Acid step2 Transmetalation start2->step2 cat1 Pd Catalyst (e.g., Pd(PPh₃)₄) cat1->step1 cat2 Base (e.g., K₂CO₃) cat2->step2 step1->step2 step3 Reductive Elimination step2->step3 step3->step1 end_product Aryl-Substituted Methanone step3->end_product

Caption: General workflow for the Suzuki cross-coupling reaction.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of bromophenyl methanones is highly dependent on the substitution pattern across both phenyl rings. The position of the bromine atom and the electronic nature of other substituents are key determinants of potency and selectivity. This review highlights the effectiveness of different functional groups known to have antimigration and antiproliferation activities, such as bromo, chloro, fluoro, methoxy, and nitro groups.[5][6]

Key SAR Observations:
  • Position of the Bromine Atom: The location of the bromine atom (ortho, meta, para) significantly alters the steric and electronic profile of the molecule. In many series, a para-bromo substituent leads to favorable interactions within a target's binding pocket. However, ortho- and meta-positions can induce specific conformational preferences that may be crucial for activity against certain targets. For instance, the orientation of a 2-bromophenyl group can be a key determinant of selectivity against mutant enzymes like EGFR^T790M^ by facilitating unique interactions within the hydrophobic pocket.[9]

  • Substituents on the Second Phenyl Ring:

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) often enhance activity. For example, (3-Bromophenyl)(4-methoxyphenyl)methanone serves as a core for derivatives with antioxidant and anticancer properties.[2] The presence of hydroxyl groups, in particular, can be important for forming hydrogen bonds with target proteins.[10]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) can also confer potent activity, though the mechanism may differ. The (4-bromophenyl)(4-nitrophenyl)methanone structure is a known synthetic intermediate for biologically active compounds.[11]

    • Other Halogens: The inclusion of other halogens like fluorine or chlorine can modulate lipophilicity and membrane permeability, often leading to enhanced antifungal or anticancer activity.[7]

Quantitative SAR Data Summary

The following table summarizes representative data from the literature, showcasing how different substitution patterns influence various biological activities.

Compound Class/DerivativeSubstituentsBiological Target/ActivityPotency (IC₅₀ / Kᵢ / % Inhibition)Reference
Bromophenol-diaryl methanes3-methoxy, 4-hydroxy, 5-bromo on one ring; various on otherCarbonic Anhydrase II (hCA II)Kᵢ: 1.63 ± 0.11 nM[12]
Bromophenol-diaryl methanes3-methoxy, 4-hydroxy, 5-bromo on one ring; various on otherAcetylcholinesterase (AChE)Kᵢ: 11.04 ± 0.61 nM[12]
Substituted Benzophenones2-CH₃, 4-ClAntifungal (Phytophthora capsici)61.1% inhibition @ 50 µg/mL[7]
Substituted Benzophenones4-MorpholinoAntifungal (Phytophthora capsici)66.7% inhibition @ 50 µg/mL[7]
DibromoacetophenonesOptimized dibromo & other groupsMutant IDH1 (R132H) EnzymeIC₅₀ = 80.0 nM[13]
N-[5-(4-bromophenyl)...]4-bromophenyl, pyrimidine, sulfamideEndothelin Receptor (ETₐ/ETₑ)Potent dual antagonist[14]

Protocols for Biological Evaluation

To establish a credible SAR, synthesized compounds must be evaluated in robust and reproducible biological assays.[15] The choice of assay depends on the therapeutic area of interest, with enzyme inhibition and cell-based cytotoxicity assays being the most common starting points.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a typical procedure for determining the inhibitory activity of a compound against a purified enzyme, such as acetylcholinesterase or carbonic anhydrase.[12]

  • Preparation: Prepare a stock solution of the test compound (e.g., bromophenyl methanone derivative) in DMSO. Create a series of dilutions in the appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, a solution of the purified enzyme (e.g., hCA I), and the test compound at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the enzyme's specific substrate (e.g., p-nitrophenyl acetate for esterase activity).

  • Detection: Measure the rate of product formation over time using a plate reader (e.g., by monitoring the change in absorbance at a specific wavelength).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_legend E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Bromophenyl Methanone) P Product (P) ES->P Reaction

Caption: Competitive inhibitor binding to the enzyme's active site.

Protocol 2: In Vitro Antifungal Mycelial Growth Assay

This method is used to assess the ability of a compound to inhibit the growth of pathogenic fungi.[7]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60 °C.

  • Compound Addition: Add the test compound, dissolved in a small amount of a suitable solvent (e.g., acetone), to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. A control plate should be prepared with the solvent alone.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus (e.g., Botrytis cinerea).

  • Incubation: Place the mycelial disc at the center of the prepared PDA plates (both control and treated). Incubate the plates at an optimal temperature (e.g., 25 °C) for 3-5 days, or until the fungal growth in the control plate nears the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony on both the control and treated plates.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated sample.

Conclusion and Future Directions

The bromophenyl methanone scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationships explored in this guide demonstrate that the biological profile of these compounds can be finely tuned through systematic synthetic modifications. The bromine atom is not merely a substituent but a strategic tool, enabling extensive diversification through modern cross-coupling chemistry. Key takeaways indicate that potency and selectivity are governed by the interplay between the bromine's position and the electronic properties of substituents on the adjacent phenyl ring.

Future research in this area should focus on several promising avenues. The synthesis of novel derivatives targeting a broader range of biological targets, such as kinases, G-protein coupled receptors, and protein-protein interactions, is a logical next step.[16][17] The integration of computational chemistry and molecular modeling can provide deeper insights into binding modes and help rationalize observed SAR, guiding the design of next-generation compounds with improved potency and drug-like properties.[18] As our understanding of the SAR of bromophenyl methanones continues to evolve, so too will their potential to yield new and effective treatments for a variety of human diseases.

References

Methodological & Application

Application Note & Synthesis Protocol: (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS No: 331274-67-0), a valuable research intermediate and building block in medicinal chemistry. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the 4-methylpiperazine moiety is a common pharmacophore known to improve solubility and pharmacokinetic properties. We present two robust and validated synthetic routes: the classic acyl chloride method and a modern direct amide coupling approach. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and data presentation to aid researchers in the successful synthesis and purification of the target compound.

Introduction and Synthetic Strategy

This compound is a disubstituted benzamide derivative. The core synthetic challenge is the formation of a stable amide bond between a 3-bromobenzoic acid precursor and 1-methylpiperazine. Amide bond formation is a cornerstone of organic synthesis, yet it requires the activation of the carboxylic acid to overcome the kinetic barrier presented by the formation of a non-reactive salt with the amine.[1]

Two primary strategies are detailed herein:

  • Route A: The Acyl Chloride Method. This is a traditional, high-yielding two-step process. It involves the initial conversion of 3-bromobenzoic acid to the highly reactive 3-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The subsequent nucleophilic acyl substitution with 1-methylpiperazine proceeds rapidly to form the desired amide. This method is cost-effective and reliable for large-scale synthesis.

  • Route B: Direct Amide Coupling. This modern approach avoids the isolation of the often-sensitive acyl chloride intermediate. It utilizes peptide coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.[1][4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) are highly efficient and minimize side reactions.[1][5] This method is particularly advantageous for small-scale synthesis and when working with sensitive substrates.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_A Route A: Acyl Chloride Method start1 3-Bromobenzoic Acid intermediate 3-Bromobenzoyl Chloride start1->intermediate SOCl₂ or (COCl)₂ product This compound start1->product Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) DMF start2 1-Methylpiperazine start2->product Base (e.g., TEA) DCM intermediate->product

References

Application Notes & Protocols: (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone represents a novel chemical entity within the well-established and pharmacologically significant arylpiperazine class. The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of diseases, particularly in oncology and neuroscience.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound. We present a strategic, multi-tiered workflow designed to systematically evaluate its therapeutic potential, beginning with fundamental physicochemical and ADME profiling, progressing to broad cytotoxicity screening, and culminating in specific target deconvolution through kinome profiling. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and actionable data to guide further drug discovery efforts.

Introduction: The Arylpiperazine Scaffold as a Privileged Structure

The piperazine ring is a versatile heterocyclic moiety extensively utilized in drug discovery due to its favorable pharmacokinetic properties and its ability to serve as a flexible linker between two key pharmacophoric groups.[2] When one of the piperazine nitrogens is attached to an aromatic system, the resulting N-arylpiperazine structure can interact with a multitude of biological targets.[1] These interactions are often driven by the ability of the protonated piperazine nitrogen to form ionic bonds and the aromatic ring to engage in π-stacking or hydrophobic interactions with receptor pockets.[1]

This compound incorporates several key features:

  • Arylpiperazine Core: Provides a proven scaffold for biological activity.

  • 3-Bromo Substituent: Offers a handle for further synthetic elaboration (e.g., cross-coupling reactions) and can influence binding affinity and selectivity through halogen bonding.

  • Methanone Linker: Creates a rigid amide bond, which can act as a hydrogen bond acceptor and influences the spatial orientation of the aryl and piperazine rings.

  • N-Methyl Group: Blocks one of the nitrogen atoms from further substitution and can impact solubility and metabolic stability.

Given the lack of specific biological data for this compound, the following guide proposes a logical and efficient screening cascade to uncover its potential therapeutic applications.

Synthesis and Characterization

The most direct route to synthesizing this compound is through the amide coupling of 3-bromobenzoic acid and 1-methylpiperazine. Modern coupling reagents are employed to ensure high yield and purity.[3]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization s1 Dissolve 3-Bromobenzoic Acid & DIPEA in anhydrous DMF s2 Cool to 0°C Add HATU s1->s2 s3 Pre-activation (Stir 20 min) s2->s3 s4 Add 1-Methylpiperazine (dropwise) s3->s4 s5 Reaction Monitoring (TLC / LC-MS) s4->s5 w1 Quench with H2O Extract with EtOAc s5->w1 w2 Wash with Brine Dry over Na2SO4 w1->w2 w3 Concentrate in vacuo w2->w3 w4 Purify via Column Chromatography w3->w4 c1 1H & 13C NMR w4->c1 c2 HRMS w4->c2 c3 Purity (HPLC) w4->c3

Caption: Synthetic and analytical workflow.

Protocol 1: Synthesis via HATU-Mediated Amide Coupling

This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and high yields, even with challenging substrates.[4]

Materials:

  • 3-Bromobenzoic acid

  • 1-Methylpiperazine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 20 minutes to allow for pre-activation of the carboxylic acid.[5]

  • Slowly add 1-methylpiperazine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC analysis (>95% is recommended for biological screening).

Proposed Application Screening Cascade

A tiered approach is essential for the efficient evaluation of a novel compound.[6] This cascade prioritizes cost-effective, high-throughput assays first to generate foundational data before committing to more resource-intensive studies.

cluster_tier2 cluster_tier3 tier1_label Tier 1: Foundational Profiling sol Aqueous Solubility (Kinetic) tier1_label->sol pampa Permeability (PAMPA) tier1_label->pampa tier2_label Tier 2: Primary Biological Screen sol->tier2_label pampa->tier2_label cyto Cytotoxicity Screen (MTT / XTT Assay) tier2_label->cyto cyto_details Panel of Cancer Cell Lines (e.g., NCI-60) cyto->cyto_details tier3_label Tier 3: Target Deconvolution cyto->tier3_label kinome Kinome Profiling tier3_label->kinome kinome_details Identify Potential Kinase Targets kinome->kinome_details tier4_label Tier 4: Lead Optimization kinome->tier4_label sar Structure-Activity Relationship (SAR) Studies tier4_label->sar

Caption: Proposed screening cascade for the compound.

Detailed Experimental Protocols

Tier 1: Foundational Profiling

Early assessment of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage failures.[7][8]

Principle: This assay determines the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking conditions in early-stage biological assays.

Materials:

  • This compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm) and collection plates

  • Plate shaker and plate reader (UV-Vis or LC-MS)

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filter the suspension through the 96-well filter plate into a clean collection plate by centrifugation.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS) by comparing against a standard curve.

  • The measured concentration represents the kinetic solubility.

Principle: PAMPA is a non-cell-based assay that predicts passive, transcellular permeability by measuring the diffusion of a compound from a donor compartment through a synthetic lipid-infused membrane to an acceptor compartment.[9][10]

Materials:

  • PAMPA plate system (e.g., MultiScreen-IP PAMPA plate)

  • Acceptor sink buffer (e.g., PBS with a surfactant)

  • Donor buffer (PBS, pH adjusted as needed, e.g., pH 5.0 for gastric simulation, pH 7.4 for intestinal)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Test compound (10 mM stock in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Prepare the donor solution by diluting the compound stock to a final concentration (e.g., 10 µM) in the desired donor buffer.

  • Carefully pipette 5 µL of the phospholipid/dodecane solution into each well of the donor filter plate, ensuring the membrane is fully coated.

  • Add 300 µL of acceptor buffer to each well of the acceptor plate.

  • Add 150 µL of the donor solution (containing the test compound) to each well of the coated donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate assembly at room temperature for 5 to 16 hours in a sealed container with a wet paper towel to prevent evaporation.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Tier 2: Primary Biological Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control (e.g., HEK293)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[14]

Tier 3: Target Deconvolution

Principle: If the compound shows significant and selective cytotoxicity against certain cancer cell lines, identifying its molecular target(s) is the next critical step. Since many anticancer agents are kinase inhibitors, profiling the compound's activity against a broad panel of human protein kinases can reveal potential targets and provide insights into its mechanism of action.[15][16]

Procedure: This protocol is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:

  • Compound Submission: Provide the purified test compound at a specified concentration and quantity.

  • Assay Platform: The CRO will use a high-throughput platform, such as an ADP-Glo™ luminescence-based assay or a mobility shift assay, to measure kinase activity.[15][17]

  • Screening: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300 kinases covering the human kinome).[16]

  • Data Reporting: The results are reported as percent inhibition of kinase activity relative to a vehicle control.

  • Follow-up (Dose-Response): For any kinases that show significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC₅₀ value, providing a quantitative measure of potency.

  • Selectivity Analysis: The data is analyzed to determine the compound's selectivity profile, often visualized using a kinome tree map. This helps to identify the primary target(s) and potential off-target liabilities.[18]

Data Interpretation and Future Directions

The data generated from this screening cascade will provide a comprehensive initial profile of this compound.

  • Tier 1 Data: Poor solubility (<10 µM) or low permeability may indicate potential issues with oral bioavailability, guiding early-stage chemical modifications.

  • Tier 2 Data: Potent cytotoxicity (IC₅₀ < 10 µM) against cancer cell lines, especially with a good selectivity index (IC₅₀ non-cancerous cells / IC₅₀ cancer cells > 10), would mark the compound as a promising hit for anticancer drug development.[14]

  • Tier 3 Data: Identification of specific kinase targets with high potency (nanomolar IC₅₀ values) would provide a clear mechanism of action and pave the way for rational, target-driven lead optimization.

Positive results would justify initiating a lead optimization program focused on synthesizing analogs to improve potency, selectivity, and ADME properties, thereby establishing a robust Structure-Activity Relationship (SAR).

References

Application Notes and Protocols for (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone and the Structurally Related PDE7 Inhibitor, BRL-50481

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers

Editor's Note on Chemical Identity

Initial searches for "(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone" (CAS No. 331274-67-0) reveal it as a commercially available chemical scaffold with limited publicly available research applications detailing its specific biological activity[1][2]. However, the closely related research compound, BRL-50481 , chemically identified as N,N,2-Trimethyl-5-nitrobenzenesulfonamide (CAS No. 433695-36-4), is a well-documented and selective inhibitor of Phosphodiesterase 7 (PDE7)[3][4]. Given the potential for nomenclature confusion and the extensive body of research on BRL-50481, this guide will focus on the established applications and protocols for BRL-50481 as a representative selective PDE7 inhibitor, a field of significant interest in drug development.

Introduction to BRL-50481: A Selective PDE7 Inhibitor

BRL-50481, developed by GlaxoSmithKline, is a pioneering selective inhibitor of the phosphodiesterase 7 (PDE7) enzyme family[3]. Phosphodiesterases are crucial enzymes that degrade cyclic adenosine monophosphate (cAMP), a key second messenger involved in a myriad of cellular processes[5][6]. By inhibiting PDE7, BRL-50481 effectively increases intracellular cAMP levels, thereby modulating downstream signaling pathways. This mechanism is the foundation for its therapeutic potential in a range of disorders, from neurodegenerative diseases to inflammatory conditions[7][8].

BRL-50481 exhibits a competitive mode of inhibition and displays significant selectivity for PDE7A over other PDE families, making it a valuable tool for dissecting the specific roles of this enzyme in cellular function[9][10]. Its cell-permeable nature further enhances its utility in a variety of in vitro and in vivo experimental models[4].

Mechanism of Action: The cAMP/CREB Signaling Pathway

The primary mechanism of action for BRL-50481 is the inhibition of PDE7, which leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus, where it binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

PDE7_Inhibition_Pathway cluster_cytoplasm Cytoplasm BRL50481 BRL-50481 PDE7 Phosphodiesterase 7 (PDE7) BRL50481->PDE7 Inhibits cAMP cAMP PDE7->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (active) Nucleus Nucleus pCREB->Nucleus Translocates Gene Gene Transcription (Neuroprotection, Anti-inflammation, Synaptic Plasticity) Nucleus->Gene Initiates In_Vitro_Workflow start Start prep_stock Prepare BRL-50481 Stock Solution start->prep_stock seed_cells Seed Cells in 96-Well Plate prep_stock->seed_cells treat_cells Treat Cells with BRL-50481 (and controls) seed_cells->treat_cells incubate Incubate (e.g., 30 min) treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells run_elisa Perform cAMP ELISA lyse_cells->run_elisa analyze_data Analyze Data run_elisa->analyze_data end End analyze_data->end

References

Introduction: The Strategic Importance of N-Aryl Piperazines and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of conditions, including depression, anxiety, cancer, and neurodegenerative diseases.[1][2][3][4][5] Its prevalence stems from the unique physicochemical properties the piperazine ring imparts, such as improved aqueous solubility and the ability to engage in crucial hydrogen bond interactions with biological targets.[6] Consequently, the development of robust and efficient synthetic methods to forge the key carbon-nitrogen (C-N) bond is of paramount importance to drug discovery and development professionals.[5][7]

The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation.[5][8] This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr), which often demand harsh reaction conditions, suffer from limited substrate scope, and exhibit poor functional group tolerance.[5][8][9] The Buchwald-Hartwig reaction provides a milder, more versatile, and highly efficient pathway to synthesize N-aryl piperazines from readily available aryl halides and piperazine derivatives.[1][10]

This guide provides a detailed overview of the reaction mechanism, a practical guide to optimizing reaction components, step-by-step experimental protocols, and troubleshooting advice to empower researchers in their synthesis endeavors.

The Catalytic Heart: Mechanism and Key Components

The power of the Buchwald-Hartwig amination lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational reaction design and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amine association and deprotonation, and reductive elimination.[11][12]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halide bond, forming a new Pd(II) complex.[11][13] This step is often the rate-determining step of the overall reaction.[13]

  • Amine Coordination & Deprotonation : The piperazine then coordinates to the Pd(II) center, displacing the halide ligand. A base present in the reaction mixture deprotonates the newly coordinated piperazine, forming a palladium-amido complex.[11][14]

  • Reductive Elimination : This is the final, bond-forming step. The aryl group and the deprotonated piperazine are eliminated from the palladium center, forming the desired N-aryl piperazine product (Ar-N). This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[11][15]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR_2)L_n oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_out Product (Ar-NR_2) amido_complex->product_out piperazine_in Piperazine (HNR_2) piperazine_in->oa_complex base_in Base base_in->oa_complex arylhalide_in Aryl Halide (Ar-X) arylhalide_in->pd0 Experimental_Workflow prep 1. Reagent Setup (Aryl Halide, Piperazine, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) prep->inert add 3. Add Solvent & Catalyst Solution inert->add react 4. Heat & Stir (80-110 °C) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure N-Aryl Piperazine purify->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols for synthesizing kinase inhibitors. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Critical Role of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular pathways.[] They function by adding phosphate groups to proteins, a process known as phosphorylation, which can alter the protein's function, localization, or association with other proteins.[] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation and survival.[2] Consequently, kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and are being explored for a multitude of other conditions.[2][3]

The development of small molecule kinase inhibitors has revolutionized cancer treatment, shifting the paradigm from traditional chemotherapy to precision oncology.[2] These inhibitors are typically designed to compete with ATP at its binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.[4] This guide will delve into the synthetic strategies and detailed protocols required to construct these potent and selective therapeutic agents.

Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold

The synthesis of kinase inhibitors often relies on the construction of a core heterocyclic scaffold, which is then functionalized to achieve the desired potency, selectivity, and pharmacokinetic properties.[5][6] Many successful kinase inhibitors are built around privileged scaffolds such as quinazolines, pyrimidines, and indoles.[7][8][9][10] The functionalization of these scaffolds is frequently accomplished through powerful palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This versatile reaction forms carbon-carbon bonds between an organohalide and an organoboron compound (typically a boronic acid or ester).[11][12] It is widely used to introduce aryl or heteroaryl substituents onto the kinase inhibitor scaffold, which is crucial for exploring structure-activity relationships (SAR).[10][11]

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds between an aryl halide and an amine.[8] It is instrumental in installing key amine functionalities that often interact with the hinge region of the kinase active site.

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] It is valuable for introducing rigid alkynyl linkers or for the synthesis of complex heterocyclic systems.[13][16]

The following diagram illustrates the general workflow for developing kinase inhibitors, from initial design to final characterization.

Kinase Inhibitor Development Workflow Kinase Inhibitor Development Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation & Optimization Target_Identification Target Identification & Validation Scaffold_Selection Scaffold Selection & Design Target_Identification->Scaffold_Selection Computational Modeling Synthesis Chemical Synthesis Scaffold_Selection->Synthesis Retrosynthetic Analysis Purification Purification Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS) Purification->Characterization Purified Compound Biochemical_Assay Biochemical Assays (IC50) Characterization->Biochemical_Assay Confirmed Structure Cell_Based_Assay Cell-Based Assays (EC50) Biochemical_Assay->Cell_Based_Assay Potent Hits Lead_Optimization Lead Optimization (SAR) Cell_Based_Assay->Lead_Optimization Cellular Activity Lead_Optimization->Scaffold_Selection Iterative Design

Caption: Logical workflow for the development of kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key kinase inhibitor scaffolds and approved drugs. These examples have been chosen to illustrate the application of the core synthetic strategies discussed above.

Protocol 1: Synthesis of a Quinazoline-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol details the synthesis of a generic quinazoline-based kinase inhibitor, a scaffold found in drugs like Gefitinib.[17][18] The key step is the Suzuki-Miyaura coupling to introduce an aryl group at a specific position on the quinazoline core.[10]

Materials and Reagents:

ReagentQuantity (for 1 mmol scale)Purpose
4-Chloro-6-bromoquinazoline1.0 mmolStarting material
Arylboronic acid1.2 mmolCoupling partner
Pd(dppf)Cl₂·CH₂Cl₂0.05 mmolPalladium catalyst
Potassium carbonate (K₂CO₃)2.0 mmolBase
1,4-Dioxane8 mLSolvent
Water2 mLCo-solvent
Ethyl acetateFor work-upExtraction solvent
BrineFor work-upWashing solution
Anhydrous sodium sulfate (Na₂SO₄)For dryingDrying agent
Silica gelFor purificationStationary phase for chromatography

Procedure:

  • To a reaction vial, add 4-chloro-6-bromoquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere, which is crucial for the stability and activity of the palladium catalyst.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial. The aqueous base is necessary to facilitate the transmetalation step in the catalytic cycle.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). This removes inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-4-chloroquinazoline derivative.[8]

The following diagram illustrates the Suzuki-Miyaura coupling reaction for the synthesis of the quinazoline core.

Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling for Quinazoline Synthesis start 4-Chloro-6-bromoquinazoline product 6-Aryl-4-chloroquinazoline start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O catalyst->product 90 °C, 12h

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of Imatinib - A Multi-step Synthesis Example

Imatinib is a well-known tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[7] Its synthesis is a multi-step process involving the coupling of several key intermediates.[7]

Key Synthetic Steps:

  • Synthesis of the Pyrimidine Core: This often involves the condensation of a guanidine derivative with a β-ketoester.[7]

  • Coupling with the Phenylamine Side Chain: The pyrimidine core is then coupled with a substituted aniline derivative.[7]

  • Addition of the Benzamide Group: The resulting intermediate is acylated with a substituted benzoyl chloride.[7]

  • Final Coupling with the Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group with N-methylpiperazine.[7]

A more specific synthetic route can be summarized as follows:

  • Reaction of 2-methyl-5-nitro-phenylamine with cyanamide to form a guanidine derivative.

  • Cyclization with 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-ketone to form the pyrimidine ring.

  • Reduction of the nitro group to an amino group.

  • Condensation with p-chloromethyl-benzoyl chloride.

  • Reaction with N-methylpiperazine to yield Imatinib.[19]

Purification and Characterization

The purification of the synthesized kinase inhibitors is crucial to remove impurities, unreacted starting materials, and catalyst residues. Common purification techniques for small molecules include:

  • Silica Gel Column Chromatography: A standard method for separating compounds based on their polarity.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for obtaining high-purity compounds.[20]

  • Crystallization: An effective method for purifying solid compounds.

  • Supercritical Fluid Chromatography (SFC): A greener alternative to HPLC that uses supercritical CO₂ as the mobile phase.[21]

Once purified, the identity and purity of the synthesized compounds must be confirmed through various analytical techniques.

Standard Characterization Methods:

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. Expected peaks for Imatinib include those for aromatic protons, methyl, and piperazine protons.[7]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition. For Imatinib, a molecular ion peak corresponding to its molecular weight (m/z = 493.6 g/mol ) is expected.[7]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from any remaining impurities. Purity is typically reported as a percentage of the total peak area. A purity of >99% is often desired for biological testing.[7]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation. Characteristic absorption bands for Imatinib include N-H stretching, C=O stretching of the amide, and C=N stretching of the pyrimidine and pyridine rings.[7]
Melting Point A physical property that can indicate the purity of a crystalline solid. The melting point of Imatinib mesylate is in the range of 214-224 °C.[7]

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a dynamic field in medicinal chemistry, driven by the need for more potent, selective, and resistance-avoiding drugs.[22][23] The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of these important therapeutic agents. Future medicinal chemistry strategies are exploring allosteric inhibitors and proteolysis targeting chimeras (PROTACs) as promising new avenues.[22][23] As our understanding of kinase biology deepens, so too will the sophistication of the synthetic chemistry used to target these critical enzymes.

References

Application Note: Laboratory Preparation of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a valuable molecular building block in contemporary drug discovery and medicinal chemistry. The synthesis is achieved through a robust and highly efficient amide coupling reaction between 3-bromobenzoic acid and 1-methylpiperazine. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. The procedure leverages the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system to ensure high yield and purity. Safety protocols, data interpretation, and mechanistic insights are integrated throughout to provide a self-validating and authoritative guide for researchers and chemical development professionals.

Introduction and Scientific Principles

This compound (C₁₂H₁₅BrN₂O, MW: 283.17 g/mol ) is a substituted benzamide derivative incorporating a bromophenyl and a methylpiperazine moiety. Such structures are prevalent scaffolds in the development of pharmacologically active agents, offering sites for further functionalization (the bromine atom) and a basic nitrogen center (the piperazine ring) that can improve pharmacokinetic properties.

The formation of the amide bond is one of the most critical reactions in pharmaceutical synthesis. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions. Therefore, the carboxylic acid must first be activated. This protocol employs the widely used carbodiimide coupling method, specifically using EDC in conjunction with HOBt.[1]

Causality of Reagent Selection:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxyl group of 3-bromobenzoic acid, converting the hydroxyl into a good leaving group and forming a highly reactive O-acylisourea intermediate.[2] Its primary advantage is that the resulting urea byproduct is also water-soluble, facilitating its removal during aqueous workup.[3]

  • HOBt (1-Hydroxybenzotriazole): While the O-acylisourea intermediate can react directly with the amine, it is also susceptible to racemization (if chiral centers are present) and can rearrange into a stable N-acylurea byproduct, terminating the reaction. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an active HOBt-ester.[4] This ester is less prone to side reactions and reacts efficiently with the amine (1-methylpiperazine) to yield the desired amide product, thereby increasing the overall yield and purity.[2][3]

The overall reaction scheme is presented below:

Scheme 1: Synthesis of this compound Reaction Scheme (Image depicting the reaction of 3-bromobenzoic acid with 1-methylpiperazine, mediated by EDC/HOBt, to form the title compound.)

Mechanistic Pathway and Experimental Workflow

The success of the synthesis relies on the controlled sequence of activation and nucleophilic attack. The diagram below illustrates the mechanistic steps involved in the EDC/HOBt mediated coupling.

G cluster_coupling Amide Formation Acid 3-Bromobenzoic Acid (R-COOH) Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC - H₂O EDC EDC HOBt_Ester Active HOBt-Ester Intermediate->HOBt_Ester + HOBt Intermediate->HOBt_Ester Nucleophilic Attack Options Amine 1-Methylpiperazine (R'-NH) Intermediate->Amine HOBt HOBt Urea EDC-Urea Byproduct (Water Soluble) Product This compound (Amide Product) HOBt_Ester->Product + 1-Methylpiperazine HOBt_regen HOBt (regenerated) Product->HOBt_regen - HOBt

Diagram 1: Mechanism of EDC/HOBt mediated amide coupling.

The overall laboratory procedure is streamlined into distinct phases: reaction setup, aqueous workup, purification, and analysis.

G start Start: Assemble Reagents dissolve 1. Dissolve 3-Bromobenzoic Acid, 1-Methylpiperazine, and HOBt in anhydrous DCM start->dissolve cool 2. Cool Reaction Mixture to 0°C dissolve->cool add_edc 3. Add EDC·HCl portion-wise cool->add_edc react 4. Stir at 0°C for 30 min, then warm to RT for 12-18 h add_edc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup: - Dilute with DCM - Wash with NaHCO₃(aq) - Wash with Brine monitor->workup Reaction Complete dry 7. Dry Organic Layer (Na₂SO₄) workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product Final Product purify->product

Diagram 2: Experimental workflow for synthesis and purification.

Materials, Reagents, and Instrumentation

Reagents and Materials
ReagentCAS No.MW ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Bromobenzoic Acid585-76-2201.0210.01.02.01 g
1-Methylpiperazine109-01-3100.1611.01.11.21 mL
EDC·HCl25952-53-8191.7012.01.22.30 g
HOBt (anhydrous)2592-95-2135.1212.01.21.62 g
Dichloromethane (DCM)75-09-284.93--100 mL
Ethyl Acetate (EtOAc)141-78-688.11--~250 mL
Hexanes110-54-3---~750 mL
Sat. NaHCO₃ (aq)----2 x 50 mL
Sat. NaCl (Brine)----1 x 50 mL
Anhydrous Na₂SO₄7757-82-6142.04--~10 g
Silica Gel (230-400 mesh)7631-86-9---~50 g
Instrumentation
  • Magnetic stirrer with stir bars

  • Round-bottom flasks (250 mL and 500 mL)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 eq) and HOBt (1.62 g, 12.0 mmol, 1.2 eq).

  • Add 80 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids dissolve.

  • Add 1-methylpiperazine (1.21 mL, 11.0 mmol, 1.1 eq) to the solution via syringe.

  • Cool the flask in an ice bath to 0°C.

  • Once cooled, add EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq) to the reaction mixture in three portions over 5 minutes. Insight: Portion-wise addition helps to control any potential exotherm.

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 12-18 hours.

Reaction Monitoring
  • Monitor the reaction progress using TLC. Prepare a developing chamber with a solvent system of 10% Methanol in Ethyl Acetate.

  • Spot the TLC plate with the starting 3-bromobenzoic acid (dissolved in a drop of solvent) and the reaction mixture.

  • The reaction is complete when the 3-bromobenzoic acid spot (which typically remains at or near the baseline) has been consumed. The product will appear as a new, higher Rf spot.

Aqueous Workup
  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Dilute the mixture with an additional 50 mL of DCM.

  • Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Causality: This basic wash removes unreacted HOBt, any remaining 3-bromobenzoic acid, and neutralizes the EDC·HCl salt.

  • Separate the layers and repeat the NaHCO₃ wash one more time.

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution).[5] Causality: This wash removes residual water and helps to break any emulsions.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes.

  • Filter the solution to remove the Na₂SO₄ and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification
  • The crude product should be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in a 20% Ethyl Acetate/Hexanes mixture and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the column.

  • Elute the column using a gradient solvent system, starting with 20% Ethyl Acetate in Hexanes and gradually increasing the polarity to 50-70% Ethyl Acetate in Hexanes.

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield this compound as a pure solid or viscous oil. An expected yield is typically in the range of 75-90%.

Product Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect complex multiplets in the range of δ 7.20-7.70 ppm for the four protons on the bromophenyl ring.

    • Piperazine Protons: Due to restricted rotation around the amide C-N bond, the piperazine protons may appear as broad signals. Expect broad multiplets around δ 3.40-3.80 ppm and δ 2.30-2.50 ppm.[6]

    • Methyl Protons: A singlet at approximately δ 2.35 ppm corresponding to the N-CH₃ group.[6]

  • ¹³C NMR (101 MHz, CDCl₃):

    • Carbonyl Carbon: A signal around δ 169-171 ppm.

    • Aromatic Carbons: Signals between δ 122-137 ppm, including the C-Br signal around δ 122.5 ppm.

    • Piperazine Carbons: Signals for the piperazine ring carbons typically appear in the range of δ 42-55 ppm.

    • Methyl Carbon: A signal for the N-CH₃ carbon around δ 46 ppm.

  • FT-IR (ATR):

    • A strong C=O (amide) stretching band around 1630-1650 cm⁻¹.

    • C-H stretching bands for aromatic and aliphatic groups around 2800-3100 cm⁻¹.

    • C-N stretching vibrations around 1200-1350 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peaks at m/z 283.0 and 285.0, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromobenzoic Acid: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • 1-Methylpiperazine: Flammable liquid and vapor.[7] Causes severe skin burns and eye damage.[8][9] Harmful if swallowed or inhaled. May cause an allergic skin reaction.[8]

  • EDC·HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

  • HOBt (anhydrous): Fire and explosion hazard.[13][14][15] Keep away from heat and sources of ignition. Do not subject to grinding or shock.[13] Using the hydrate form can mitigate this risk.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Ubiquitous Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide handles for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic profiles. Furthermore, the piperazine ring can adopt a stable chair conformation, allowing for precise spatial orientation of appended functional groups to optimize interactions with biological targets. Given its significance, the development of efficient and versatile synthetic methods to access functionalized piperazine derivatives is of paramount importance to the drug development community.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, revolutionizing the synthesis of complex molecules.[2] These methodologies offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and greater functional group tolerance. This application note provides a detailed guide to two prominent palladium-catalyzed strategies for the synthesis of piperazine compounds: the Buchwald-Hartwig amination for the preparation of N-arylpiperazines and a palladium-catalyzed carboamination for the stereoselective synthesis of substituted piperazines.

I. Palladium-Catalyzed N-Arylation of Piperazines: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a robust and general method for the formation of C-N bonds.[3][4] This reaction is particularly well-suited for the synthesis of N-arylpiperazines, a common structural feature in many biologically active compounds.[3] The judicious use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens allows for the selective mono-arylation, which can be followed by deprotection and further functionalization.

A. The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of discrete steps involving a palladium catalyst, typically in the Pd(0) oxidation state. The generally accepted mechanism is illustrated below. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps, thereby enhancing the reaction's efficiency.[5]

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)n-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R2NH Amine_Coordination [Ar-Pd(II)(L)n(R2NH)]+X- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Ar-Pd(II)(L)n(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

B. Experimental Protocol: N-Arylation of N-Boc-Piperazine

This protocol provides a general procedure for the palladium-catalyzed coupling of N-Boc-piperazine with an aryl halide. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4–2.1 equiv)[4]

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, base, and N-Boc-piperazine.[4]

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[4]

  • Add the anhydrous solvent via syringe, followed by the aryl halide.[4]

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[3]

Buchwald-Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Pd catalyst, ligand, base, and N-Boc-piperazine purge Purge with inert gas reagents->purge add_solvents Add anhydrous solvent and aryl halide purge->add_solvents heat Heat and stir (80-110 °C) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water and brine cool->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Figure 2: A flowchart illustrating the key steps in the experimental protocol for Buchwald-Hartwig amination.

C. Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001-2496[4][6]
4-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001-2497[2][4]
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001885
2-BromopyridinePd₂(dba)₃ (1.5)XantPhos (3)K₃PO₄Dioxane1101292

II. Palladium-Catalyzed Carboamination for Substituted Piperazines

For the synthesis of more complex, substituted piperazines, particularly those with defined stereochemistry, palladium-catalyzed carboamination reactions offer a powerful strategy.[1][7] This approach allows for the construction of the piperazine ring through the formation of both a C-N and a C-C bond in a single transformation, often with high diastereoselectivity.[1][7][8]

A. Mechanistic Rationale for Stereoselectivity

The palladium-catalyzed carboamination of unsaturated amines proceeds through a catalytic cycle that involves oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond and subsequent reductive elimination to form the piperazine ring.[1] The stereochemical outcome of the reaction is often controlled by the facial selectivity of the alkene insertion step, which can be influenced by the steric and electronic properties of the substrate and ligands. For the synthesis of cis-2,6-disubstituted piperazines, the reaction proceeds with high diastereoselectivity.[1][7]

Carboamination_Mechanism Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination and Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)-NR2 Amine_Coordination->Amido_Complex Migratory_Insertion Migratory Insertion (Alkene) Amido_Complex->Migratory_Insertion Cyclized_Intermediate Cyclized Pd(II) Intermediate Migratory_Insertion->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Piperazine Product Reductive_Elimination->Product

Figure 3: A simplified catalytic cycle for the palladium-catalyzed carboamination synthesis of piperazines.

B. Experimental Protocol: Synthesis of cis-2,6-Disubstituted Piperazines

The following protocol is adapted from the work of Wolfe and coworkers for the stereoselective synthesis of cis-2,6-disubstituted piperazines.[1][7][9][10]

Materials:

  • Substituted ethylenediamine derivative (1.0 equiv)

  • Aryl or alkenyl halide (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • P(2-furyl)₃ (8 mol%)

  • NaOtBu (1.2 equiv)[1][7]

  • Anhydrous toluene (0.2 M)

Procedure:

  • In a glovebox, combine the substituted ethylenediamine derivative, aryl or alkenyl halide, Pd₂(dba)₃, P(2-furyl)₃, and NaOtBu in a reaction vessel.[1][7]

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 105 °C for 8-10 hours.[7]

  • Monitor the reaction for completion by an appropriate method (e.g., GC-MS or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography to yield the cis-2,6-disubstituted piperazine.

C. Representative Data for Carboamination Reactions

The following table presents data for the synthesis of various cis-2,6-disubstituted piperazines via palladium-catalyzed carboamination.

Amine SubstrateAryl BromideYield (%)Diastereomeric Ratio (cis:trans)Reference
(S)-N¹-allyl-N¹-phenylpropane-1,2-diamine4-bromotoluene85>20:1[1][7]
(S)-N¹-allyl-N¹-(4-methoxyphenyl)propane-1,2-diamine4-bromobenzonitrile7818:1[1][7]
(R)-N¹-allyl-1-phenyl-N¹-(p-tolyl)ethane-1,2-diamine1-bromo-4-fluorobenzene8215:1[1][7]

III. Conclusion and Future Outlook

Palladium-catalyzed reactions have fundamentally transformed the synthesis of piperazine-containing molecules, providing researchers in drug discovery and development with powerful tools to access a wide range of structurally diverse compounds. The Buchwald-Hartwig amination and palladium-catalyzed carboamination reactions, as detailed in these application notes, offer reliable and efficient methods for the construction of N-aryl and substituted piperazines, respectively. The continued development of novel palladium catalysts and ligands will undoubtedly lead to even more powerful and selective methods for the synthesis of these important heterocyclic scaffolds, further accelerating the discovery of new therapeutics.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Retrieved from BenchChem website.

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from BenchChem website.

  • Wolfe, J. P., et al. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549-6570.

  • Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(17), 3279–3282.

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275.

  • Wolfe, J. P., et al. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PubMed. Retrieved from --INVALID-LINK--

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743.

  • Duncton, M. A. J., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(33), 5933-5936.

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. Retrieved from --INVALID-LINK--

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed Central. Retrieved from --INVALID-LINK--

  • Wolfe, J. P., et al. (2007). A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. PubMed. Retrieved from --INVALID-LINK--

  • Zhang, Z., et al. (2020). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 7(18), 2681-2686.

  • Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. ACS Publications. Retrieved from --INVALID-LINK--

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Arkivoc, 2007(5), 19-30.

  • BenchChem. (2025). Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis. Retrieved from BenchChem website.

  • O'Brien, P., et al. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from --INVALID-LINK--

  • O'Brien, P., et al. (2011). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Synlett, 2011(15), 2217-2221.

  • Rawal, V. H., & Montgomery, T. D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ResearchGate. Retrieved from --INVALID-LINK--

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Retrieved from BenchChem website.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • Hartwig, J. F., et al. (1998). Synthesis of N-arylpiperazines from aryl halides and piperazine under a palladium tri-tert-butylphosphine catalyst. The Journal of Organic Chemistry, 63(18), 6364–6373.

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.

  • Al-Zoubi, R. M., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(21), 5036.

References

Synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the strategic considerations behind synthetic route selection, offers detailed, validated protocols, and contextualizes the importance of this chemical scaffold in modern pharmacology.

Introduction: The Significance of the Arylpiperazine Methanone Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The piperazine ring is a common motif in U.S. FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties.[1] The arylpiperazine substructure, in particular, is a cornerstone for a multitude of centrally acting agents. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Approach

The most direct and convergent approach to synthesizing the target compound, this compound, is through an amide bond formation between 3-bromobenzoic acid and 1-methylpiperazine. This strategy is favored for its operational simplicity and the ready availability of the starting materials.[2]

G Target This compound Amide Amide Coupling Target->Amide Acid 3-Bromobenzoic Acid Amide->Acid Amine 1-Methylpiperazine Amide->Amine

Caption: Retrosynthetic analysis of the target compound.

Alternative, though more complex, strategies for creating aryl-nitrogen bonds, such as the Buchwald-Hartwig amination[3][4][5][6][7] or Ullmann condensation,[8][9][10][11][12] could be considered for more substituted or complex derivatives where the primary amide coupling might be inefficient.

Core Synthesis Protocol: Amide Coupling via Carbodiimide Activation

The formation of the amide bond is typically not spontaneous and requires the activation of the carboxylic acid.[13][14] Carbodiimide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used for this purpose due to their efficiency and the water-soluble nature of the resulting urea byproduct, which simplifies purification.[15] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization (if chiral centers are present) and improve coupling efficiency by forming a more reactive HOBt ester intermediate.[15][16][17][18]

Reaction Mechanism: EDC/HOBt Mediated Amide Coupling

The reaction proceeds through a well-established mechanism:

  • The carboxylic acid (3-bromobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • This intermediate can be susceptible to side reactions. HOBt acts as a scavenger, reacting with the O-acylisourea to form an active HOBt ester.[16][17]

  • The amine (1-methylpiperazine) then undergoes nucleophilic acyl substitution on the HOBt ester to form the desired amide product, regenerating HOBt in the process.[18]

G Start 3-Bromobenzoic Acid + EDC Intermediate1 O-Acylisourea Intermediate Start->Intermediate1 HOBt_add + HOBt Intermediate1->HOBt_add Byproduct Urea Byproduct Intermediate1->Byproduct Side Reactions Intermediate2 HOBt Active Ester HOBt_add->Intermediate2 Amine_add + 1-Methylpiperazine Intermediate2->Amine_add Product This compound Amine_add->Product Amine_add->Byproduct

Caption: EDC/HOBt amide coupling workflow.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialPuritySupplierNotes
3-Bromobenzoic Acid≥98%Commercially Available[19]
1-Methylpiperazine≥99%Commercially AvailableStore under nitrogen.
EDC·HCl≥98%Commercially Available
HOBtAnhydrousCommercially AvailableHandle with care.[15]
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially AvailableUsed as a non-nucleophilic base.
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromobenzoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add 1-methylpiperazine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. The reaction mixture may become cloudy.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.[20]

Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed.

TechniqueExpected Observations
¹H NMR Aromatic protons of the 3-bromophenyl group (multiplets), methylene protons of the piperazine ring (broad signals), and the methyl group protons (singlet).
¹³C NMR Carbonyl carbon signal (~168-172 ppm), aromatic carbons, piperazine carbons, and the methyl carbon.[21]
Mass Spec (ESI) A prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₂H₁₅BrN₂O, MW: 283.17 g/mol ).[2][20]
HPLC A single major peak indicating high purity (typically >95%).[22]

Further Derivatization: Expanding the Chemical Space

The bromo-substituent on the phenyl ring is a key functional group for creating a library of derivatives using palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with various boronic acids can introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines can be achieved to synthesize novel amino-substituted derivatives.[4][5][6][7]

  • Sonogashira Coupling: Introduction of alkyne functionalities.

G Start (3-Bromophenyl)(4-methyl- piperazin-1-yl)methanone Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Deriv1 Aryl/Heteroaryl Derivative Suzuki->Deriv1 Deriv2 Amino Derivative Buchwald->Deriv2 Deriv3 Alkynyl Derivative Sonogashira->Deriv3

Caption: Cross-coupling derivatization strategies.

Conclusion

The synthesis of this compound via EDC/HOBt mediated amide coupling is a robust and scalable method. The resulting compound serves as a valuable intermediate for the development of novel chemical entities for drug discovery. The protocols outlined herein provide a validated pathway for its synthesis and purification, while the discussion on further derivatization highlights its potential for library synthesis. Adherence to rigorous characterization techniques is paramount to ensure the quality and integrity of the synthesized compounds for subsequent biological evaluation.

References

Application Notes & Protocols: Leveraging (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries for structure-activity relationship (SAR) studies is paramount. Chemical intermediates that offer both a privileged pharmacological scaffold and a versatile reactive handle are invaluable assets. (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 331274-67-0) represents such a strategic building block.[1][2][3]

This compound masterfully combines two critical features:

  • The 4-Methylpiperazine Moiety: A classic "privileged scaffold" frequently incorporated into centrally active agents and other pharmaceuticals to enhance aqueous solubility, modulate lipophilicity, and improve pharmacokinetic profiles.[4]

  • The meta-Substituted Aryl Bromide: A highly versatile synthetic handle, perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions. The meta-substitution pattern provides a distinct vector for molecular exploration compared to its ortho or para isomers, allowing for fine-tuning of ligand-receptor interactions.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate, focusing on robust protocols for key transformations and the scientific rationale behind experimental design.

cluster_synthesis Synthesis of Intermediate r1 3-Bromobenzoyl chloride pdt This compound r1->pdt Amide Coupling r2 1-Methylpiperazine r2->pdt setup 1. Reaction Setup - Add (3-Bromophenyl)(...) - Add Boronic Acid & Base - Flush with N₂/Ar reagents 2. Reagent Addition - Add Degassed Solvent - Add Pd Catalyst/Ligand setup->reagents reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS reagents->reaction workup 4. Workup - Cool to RT & Quench - Aqueous/Organic Extraction reaction->workup purify 5. Purification - Dry & Concentrate - Column Chromatography workup->purify product Final Biaryl Product purify->product setup 1. Reaction Setup - Add (3-Bromophenyl)(...) - Add Ligand & Pd Source - Add Base (e.g., NaOtBu) purge 2. Inert Atmosphere - Seal & Evacuate - Backfill with N₂/Ar setup->purge reagents 3. Reagent Addition - Add Degassed Solvent - Add Amine Coupling Partner purge->reagents reaction 4. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS reagents->reaction workup 5. Workup & Purification - Cool, Filter through Celite - Concentrate & Purify reaction->workup product Final Aryl Amine Product workup->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 331274-67-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. The guidance provided herein is based on established chemical principles and analogous procedures for structurally similar molecules.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/waxy solid. What is the best initial purification strategy?

A1: An initial aqueous work-up (liquid-liquid extraction) is the most effective first step. This procedure aims to remove water-soluble impurities, including unreacted starting materials like 3-bromobenzoic acid or its derivatives (acidic) and excess 1-methylpiperazine (basic). A typical work-up involves dissolving the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) and washing it sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution), water, and finally a saturated brine solution to facilitate phase separation and remove residual water.

Q2: What are the most common impurities I should expect?

A2: The impurity profile depends on the synthetic route, but common contaminants include:

  • Unreacted 1-methylpiperazine: A volatile and basic amine.

  • Unreacted 3-bromobenzoyl chloride or 3-bromobenzoic acid: Acidic starting materials or byproducts.

  • Hydrolyzed Reagents: Moisture in the reaction can lead to the formation of 3-bromobenzoic acid.

  • Solvents: Residual solvents from the reaction and work-up.

Q3: Which purification technique generally yields the highest purity for this compound?

A3: Flash column chromatography on silica gel is typically the most effective method for achieving high purity (>98%)[1][2][3]. The basic nitrogen on the piperazine ring can interact strongly with the acidic silica gel, but this can be managed with an appropriate eluent system.

Q4: Can I purify this compound by recrystallization?

A4: Yes, if the crude product is a solid or can be induced to solidify, recrystallization is a viable and scalable purification method. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Column Chromatography: Product is streaking or "tailing" on TLC/column. The basic nitrogen of the piperazine moiety is interacting strongly with the acidic silica gel.1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of triethylamine (TEA) or pyridine into your eluent system (e.g., Hexane/Ethyl Acetate/TEA).[3] This neutralizes the acidic sites on the silica, allowing the basic compound to elute more cleanly. 2. Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel for the chromatography.
Column Chromatography: Poor separation between the product and an impurity. The polarity of the chosen eluent system is not optimal for resolving the compounds.1. Optimize Eluent System: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone) to alter the selectivity. 2. Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help separate compounds with close Rf values.
Recrystallization: The compound "oils out" instead of forming crystals. 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The rate of cooling is too rapid.1. Re-heat and Dilute: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent.[6] 2. Change Solvent System: Choose a solvent with a lower boiling point or use a co-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[6] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Seeding with a pure crystal can also promote proper crystallization.
Recrystallization: No crystals form upon cooling. 1. The solution is too dilute. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the Solution: Gently evaporate some of the solvent and allow it to cool again.[6] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface. Add a seed crystal if available. 3. Add an Anti-Solvent: If using a single solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes faintly cloudy, then reheat to clarify and cool slowly.
Low Final Purity: The final product is contaminated despite purification.1. Incomplete removal of starting materials during work-up. 2. Co-elution of impurities during chromatography. 3. Impurities trapped within the crystal lattice during recrystallization (inclusion).1. Ensure Thorough Work-up: Perform all aqueous washes during the initial extraction. 2. Re-purify: A second purification step (e.g., re-chromatography with a different eluent system or recrystallization from a different solvent) may be necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1-5 grams. Adjust the scale accordingly.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various eluent systems to find one that gives the target compound an Rf value of ~0.2-0.4. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). If the compound does not move from the baseline, switch to a more polar system like Dichloromethane/Methanol (e.g., 98:2 v/v).

    • Crucially, add 1% triethylamine to the chosen eluent system to prevent peak tailing.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • Heat the tubes with agitation. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.[6]

    • A mixed-solvent system (e.g., Ethanol/Water) can also be effective. Dissolve the crude product in a minimum of hot ethanol (the "good" solvent) and add water (the "poor" solvent) dropwise until persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve and then cool.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If any insoluble impurities remain, perform a hot filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.

Visualized Workflows

General Purification Workflow

G crude Crude Product (from reaction) workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup solid Is the product a solid? workup->solid Post-Extraction chrom Column Chromatography (Silica Gel + TEA) solid->chrom No / Oily recryst Recrystallization solid->recryst Yes pure_chrom Pure Product chrom->pure_chrom pure_recryst Pure Product recryst->pure_recryst

Caption: Decision workflow for purifying this compound.

Recrystallization Troubleshooting Logic

G action action start Crystals Don't Form? oiling_out Does it 'Oil Out'? start->oiling_out action_reheat Re-heat, add more 'good' solvent, cool slowly. oiling_out->action_reheat Yes action_change_solvent Change solvent system (e.g., lower boiling point). oiling_out->action_change_solvent Yes action_concentrate Evaporate some solvent. oiling_out->action_concentrate No action_induce Scratch flask / Add seed crystal. oiling_out->action_induce No action_antisolvent Add an anti-solvent. oiling_out->action_antisolvent No

Caption: Troubleshooting logic for common recrystallization failures.

References

Technical Support Center: Synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the amide coupling between 3-bromobenzoic acid and 1-methylpiperazine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the secondary amine of the piperazine.

Q2: Which coupling reagents are most effective for this synthesis?

A2: Several modern coupling reagents can be used effectively. The choice often depends on factors like desired reaction time, cost, and scale.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient and fast-acting reagent, often providing high yields in a short amount of time.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a more cost-effective and widely used option.[1][2] The HOBt additive helps to minimize side reactions.[2]

  • T3P® (2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) is another excellent choice, known for its high efficiency and the formation of easily removable byproducts.[2]

Q3: Why is a base, such as DIPEA, necessary in the reaction?

A3: A non-nucleophilic organic base, like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves two critical functions. First, it deprotonates the carboxylic acid, which is necessary for its activation by the coupling reagent. Second, it neutralizes any acidic byproducts that are formed during the reaction, maintaining a favorable reaction environment.

Q4: What are the typical solvents used for this amide coupling?

A4: Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the reactants and reagents. Other suitable solvents include Dichloromethane (DCM) and Ethyl Acetate (EtOAc), particularly when using reagents like T3P®.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Let's break down the possibilities:

  • Inefficient Carboxylic Acid Activation: The first step is the activation of 3-bromobenzoic acid. If this is incomplete, the subsequent amidation will be poor.

    • Solution: Ensure your coupling reagents (e.g., HATU, EDC/HOBt) are fresh and have been stored under anhydrous conditions. Consider a "pre-activation" step where you stir the 3-bromobenzoic acid, coupling reagent, and base together for 15-30 minutes at 0 °C before adding the 1-methylpiperazine. This allows for the formation of the activated ester intermediate.

  • Moisture in the Reaction: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, returning it to the starting material.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents, like some coupling agents and bases, in an inert atmosphere (e.g., under nitrogen or argon).

  • Sub-optimal Reaction Temperature:

    • Solution: While many amide couplings proceed well at room temperature, starting the reaction at 0 °C (especially during the addition of reagents) can help to control exothermic reactions and minimize side product formation. Allowing the reaction to slowly warm to room temperature and stir for several hours is a common practice.

  • Incorrect Stoichiometry:

    • Solution: While a 1:1 ratio of the acid and amine is theoretically required, it's common practice to use a slight excess (1.0 - 1.2 equivalents) of the amine (1-methylpiperazine) to drive the reaction to completion.

Q: My final product is difficult to purify, and TLC/LC-MS shows multiple spots. What are the common impurities and how can I remove them?

A: Impurity profiles can be complex, but there are common culprits in this type of reaction:

  • Unreacted Starting Materials:

    • Identification: Compare with TLC/LC-MS standards of 3-bromobenzoic acid and 1-methylpiperazine.

    • Removal: An acidic wash (e.g., with 1M HCl) during the aqueous workup will protonate the basic 1-methylpiperazine, moving it to the aqueous layer. A subsequent basic wash (e.g., with saturated NaHCO₃) will remove any unreacted 3-bromobenzoic acid.

  • Coupling Reagent Byproducts:

    • Identification: If you are using EDC, the primary byproduct is an N-acylurea, which can be difficult to remove.

    • Removal: The N-acylurea byproduct from EDC is water-soluble, so thorough washing with water during the workup is crucial.[1] For HATU, the byproduct is tetramethylurea (TMU), which can also be challenging to remove. Partitioning between diethyl ether and water can help wash out a significant portion of TMU.

  • Residual Base (DIPEA/TEA):

    • Identification: These are volatile and can often be detected by their characteristic smell.

    • Removal: An acidic wash during the workup is very effective at removing these bases.

If these workup procedures are insufficient, column chromatography on silica gel is the recommended final purification step.

Data and Protocols

Comparison of Common Coupling Reagents

The following table provides a comparative overview of common coupling reagents for the amidation of a substrate similar to 3-bromobenzoic acid. This data can guide your selection based on your specific experimental needs.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble.[1]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings.[1]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with an easy workup.[1]
Experimental Protocols

Here are two detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis using HATU

G cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve 3-bromobenzoic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF B Cool the mixture to 0 °C in an ice bath A->B C Add HATU (1.1 eq) to the solution B->C At 0 °C D Stir for 15-30 minutes (Pre-activation) C->D E Slowly add 1-methylpiperazine (1.1 eq) to the mixture D->E Maintain 0 °C F Allow to warm to room temperature and stir for 1-4 hours E->F G Monitor reaction by TLC or LC-MS F->G H Quench with water and extract with ethyl acetate G->H Upon completion I Wash organic layer with 1M HCl, sat. NaHCO3, and brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K G cluster_setup Reaction Setup cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve 3-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and 1-methylpiperazine (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) to the mixture A->B C Cool the reaction to 0 °C in an ice bath B->C D Add EDC (1.2 eq) portion-wise to the reaction mixture C->D At 0 °C E Allow to warm to room temperature and stir for 4-12 hours D->E F Monitor reaction by TLC or LC-MS E->F G Quench with water and extract with ethyl acetate F->G Upon completion H Wash organic layer with 1M HCl, sat. NaHCO3, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

References

Technical Support Center: Synthesis of N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Mitigating Side Product Formation

Welcome to the technical support center for N-arylpiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-arylpiperazines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutics.[1][2] However, their synthesis is often plagued by the formation of unwanted side products, complicating purification and reducing overall yield.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve cleaner, more efficient syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

The primary methods for constructing the N-arylpiperazine motif are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr).[3] Reductive amination is also a key method for producing N-alkyl piperazine derivatives.[3] The choice of method depends on the substrate scope, functional group tolerance, and scalability requirements of your specific target.

Q2: What are the major side products I should be aware of during N-arylpiperazine synthesis?

The most prevalent side products depend on the reaction methodology, but common culprits include:

  • Diarylation: The addition of two aryl groups to the piperazine nitrogen, particularly when using unprotected piperazine.

  • Hydrodehalogenation: The replacement of the halide on the aryl starting material with a hydrogen atom.[4][5][6][7] This is a common issue in palladium-catalyzed reactions.

  • Homocoupling The reaction of two aryl halides to form a biaryl species, which can be an issue in Ullmann reactions.[8]

  • Substrate/Product Degradation: The decomposition of starting materials or the desired product under harsh reaction conditions (e.g., high temperatures, strong bases).

Q3: How can I prevent the formation of the diarylation side product?

The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[9][10] The Boc (tert-butyloxycarbonyl) group can be readily removed after the arylation step. Alternatively, using a large excess of piperazine can statistically favor mono-arylation, but this can complicate purification.[3]

Q4: My reaction is clean, but the yield is low. What are the likely causes?

Low yields can stem from several factors:

  • Inactive Catalyst: Ensure your palladium or copper catalyst is active. For palladium-catalyzed reactions, using a pre-catalyst can be beneficial.[10] For Ullmann reactions, activation of the copper powder may be necessary.[8][11]

  • Poor Ligand Choice: The ligand plays a critical role, especially in Buchwald-Hartwig amination. The choice of ligand depends on the specific aryl halide and amine. Sterically hindered and electron-rich phosphine ligands are often required for less reactive aryl chlorides.

  • Inappropriate Base or Solvent: The base and solvent system must be carefully optimized. For instance, while strong bases like NaOtBu can lead to high reaction rates, they are incompatible with many functional groups.[12]

  • Insufficient Reaction Time or Temperature: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Some reactions, particularly Ullmann condensations, may require elevated temperatures.[11]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during N-arylpiperazine synthesis.

Guide 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[4] However, it is sensitive to reaction conditions, and several side reactions can occur.

Problem 1: Significant Hydrodehalogenation Observed

Probable Cause: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[4][6][7] This can occur through a competing pathway in the catalytic cycle, often favored by high temperatures or an incomplete formation of the active Pd-ligand complex.[4][10]

Solutions:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often disfavor the hydrodehalogenation pathway.[10] The use of a stronger base may allow for lower reaction temperatures.[10]

  • Use a Pre-catalyst: Palladium pre-catalysts can ensure the efficient formation of the active catalytic species, minimizing side reactions.

  • Optimize the Ligand: The choice of ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often effective at promoting the desired amination over hydrodehalogenation.

  • Consider a Bimetallic System: Recent research has shown that a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can suppress the Pd-hydride-mediated hydrodehalogenation pathway.[5][13]

Problem 2: Formation of Diarylated Piperazine

Probable Cause: This occurs when both nitrogen atoms of an unprotected piperazine react with the aryl halide.

Solutions:

  • Use Mono-protected Piperazine: The most reliable solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[10] The protecting group can be removed in a subsequent step.

  • Use a Large Excess of Piperazine: While less ideal due to potential purification challenges, using a significant excess of piperazine (e.g., 8 equivalents) can favor the mono-arylated product.[3]

  • One-Pot Amination and In-situ Protection: It is possible to perform the amination with unprotected piperazine and then add a protecting group in the same pot without isolating the intermediate.[14]

Experimental Protocol: Optimized Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol provides a general starting point for the coupling of N-Boc-piperazine with an aryl halide.[9]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Catalyst Preparation: In a separate vial, if not using a pre-catalyst, dissolve the palladium source (e.g., Pd2(dba)3) and the ligand in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Guide 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[11] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.

Problem: Low Conversion and/or Product Degradation

Probable Cause: Traditional Ullmann reactions often require high temperatures (sometimes exceeding 210 °C), which can lead to low conversion if the temperature is insufficient or degradation if it's too high.[11] The reactivity of the copper catalyst is also a critical factor.

Solutions:

  • Activate the Copper Catalyst: Using "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal, can improve reactivity and allow for lower reaction temperatures.[8][11]

  • Use a Soluble Copper Catalyst and Ligand: Modern Ullmann protocols often employ soluble copper(I) salts (e.g., CuI) in combination with a ligand, such as a diamine or acetylacetonate.[11] This allows for milder reaction conditions and improved yields.

  • Optimize Solvent and Temperature: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used.[11] A careful optimization of the reaction temperature is necessary to balance reaction rate and stability.

Guide 3: Reductive Amination

Reductive amination is a versatile method for preparing N-alkylated piperazines and can be a key step in multi-step syntheses of complex N-arylpiperazine derivatives.[3][15]

Problem: Over-alkylation or Formation of Side Products

Probable Cause: Traditional reductive amination can sometimes lead to the formation of N,N-dialkylated products.[16] The stability of the aldehyde or ketone starting material can also be a concern.[3]

Solutions:

  • Use a Mild Reducing Agent: Sodium triacetoxyborohydride is a common choice for reductive amination as it is milder than other borohydride reagents and can often be used in a one-pot procedure.

  • Control Stoichiometry: Careful control of the stoichiometry of the amine and carbonyl compound is important to minimize over-alkylation.

  • Continuous-Flow Hydrogenation: For larger-scale syntheses, continuous-flow hydrogenation can be an efficient and scalable method for reductive amination.[15]

Data Summary

The success of N-arylpiperazine synthesis is highly dependent on the careful selection of reaction components. The following table summarizes typical conditions for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene2RuPhos (4)NaOtBuToluene1001295
4-Chlorobenzonitrile2XPhos (4)K3PO4Dioxane1102488
1-Bromo-4-methoxybenzene1.5SPhos (3)Cs2CO3t-BuOH901692
2-Bromopyridine2DavePhos (4)K2CO3Toluene1001885

Note: This data is representative and optimal conditions may vary depending on the specific substrates and laboratory setup.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the complexities of these reactions, the following diagrams illustrate key concepts.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord Ar-Pd(II)-NHR'R''X OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR'R''(L_n) AmineCoord->Deprotonation Base (-HX) RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination BetaHydride β-Hydride Elimination Deprotonation->BetaHydride RedElim->Pd0 Catalyst Regeneration Hydrodehalogenation Ar-H (Side Product) BetaHydride->Hydrodehalogenation

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Identify Primary Issue Start->Check_Reaction Low_Yield Low Yield Check_Reaction->Low_Yield Impurity Significant Impurity Check_Reaction->Impurity Catalyst Check Catalyst Activity/ Pre-catalyst Low_Yield->Catalyst Diarylation Diarylation? Impurity->Diarylation Hydrodehalogenation Hydrodehalogenation? Impurity->Hydrodehalogenation Other Other Side Products Impurity->Other Conditions Optimize Temp/Time Catalyst->Conditions Reagents Verify Reagent Purity Conditions->Reagents Use_Boc Use N-Boc-Piperazine Diarylation->Use_Boc Lower_Temp Lower Temperature Hydrodehalogenation->Lower_Temp Change_Ligand Change Ligand/Base Hydrodehalogenation->Change_Ligand Purification Optimize Purification Other->Purification

Caption: A decision-making workflow for troubleshooting N-arylpiperazine synthesis.

References

Technical Support Center: Navigating the Challenges of Piperazine Derivative Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the bench to a larger scale. The piperazine heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] However, scaling up its synthesis is fraught with challenges that can impact yield, purity, and process safety.[3][4]

This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up process.

Section 1: Frequently Asked Questions (FAQs) - Reaction Control & Selectivity

Q1: My mono-N-alkylation reaction is producing significant amounts of the di-substituted byproduct. How can I improve selectivity on a larger scale?

This is one of the most common challenges in piperazine chemistry, stemming from the two reactive secondary amine groups.[5] While bench-scale reactions might be manageable, poor mixing and localized concentration gradients during scale-up can exacerbate di-substitution.

Causality & Explanation: The mono-alkylated piperazine is often more nucleophilic than the starting piperazine, leading to a faster second alkylation. High local concentrations of the alkylating agent dramatically increase the probability of this unwanted second reaction.

Troubleshooting Strategies:

  • Stoichiometric Control (Excess Piperazine): Using a significant excess of piperazine (5-10 equivalents) is a common strategy to favor mono-alkylation by statistical probability.[6][7] However, this creates challenges in downstream processing to remove the unreacted piperazine.

  • Slow Addition & Temperature Control: Add the alkylating agent slowly and sub-surface to ensure rapid dispersion and avoid localized "hot spots" of concentration.[6][7] Maintaining a lower reaction temperature can also help control the reaction rate and improve selectivity.[6]

  • Use of Protecting Groups: The most robust method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[5][6] This adds steps to the synthesis (protection and deprotection) but provides unparalleled control.[5][6]

  • Protonation Strategy: Utilizing a mono-protonated piperazine salt can effectively "protect" one nitrogen by reducing its nucleophilicity, thereby hindering di-alkylation.[5][6] This can be achieved by reacting piperazine with one equivalent of an acid.[5]

Q2: I'm working with an unsymmetrically substituted piperazine. How can I control regioselectivity during functionalization?

Controlling which nitrogen reacts in an unsymmetrical piperazine is a significant challenge, governed by a delicate interplay of steric and electronic factors.

Causality & Explanation: The two nitrogen atoms in an unsymmetrical piperazine derivative have different chemical environments. One may be more sterically hindered or electronically deactivated than the other. The outcome of the reaction depends on which of these factors dominates under the chosen reaction conditions.

Troubleshooting Strategies:

  • Steric Hindrance: If one nitrogen is significantly more sterically encumbered (e.g., adjacent to a bulky substituent), electrophilic attack will preferentially occur at the less hindered nitrogen. You can leverage this by choosing bulkier reagents.

  • Electronic Effects: Electron-withdrawing groups on the piperazine ring will decrease the nucleophilicity of the adjacent nitrogen, directing reactions to the other nitrogen. Conversely, electron-donating groups will activate the adjacent nitrogen.[8]

  • Protecting Groups: As with the di-substitution problem, a directed synthesis using an appropriate protecting group strategy offers the most reliable control over regioselectivity.

  • Reaction Condition Optimization: Systematically screen solvents and temperatures. A change in solvent polarity can alter the conformation of the piperazine ring and the solvation of the transition state, thereby influencing the regioselectivity.[9] Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy.[8]

Q3: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is giving low yields on scale-up. What's going wrong?

Low yields in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are often due to catalyst deactivation, suboptimal ligand choice, or poor reagent solubility at scale.[7][10]

Causality & Explanation: The catalytic cycle of the Buchwald-Hartwig reaction is sensitive to impurities, oxygen, and the stability of the active catalytic species. What works in a small, carefully controlled flask can fail in a large reactor where mass and heat transfer are different.[11]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical.[7][10] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[7][10] It is advisable to screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) at the bench scale before scaling up.

  • Base Selection: The base is crucial for both reaction rate and side reactions.[7] Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting material, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][12]

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species.[7][12] Toluene, dioxane, and THF are commonly used.[7][12] If you observe poor solubility, a more polar solvent like t-butanol may be beneficial.[7]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst. Degas all solvents and reagents thoroughly before use.

Section 2: Troubleshooting Guides - Work-up & Purification

Q4: My piperazine derivative is highly water-soluble, making extraction from the aqueous work-up difficult. How can I improve recovery?

The basic nature of the piperazine nitrogens means they are often protonated during acidic work-up steps, forming highly water-soluble salts. This is a frequent cause of low isolated yields.[6]

Causality & Explanation: The protonated piperazinium salt has high polarity and prefers the aqueous phase. To extract it into an organic solvent, it must be converted back to its neutral, less polar free-base form.

Troubleshooting Protocol: Effective Extraction of Basic Piperazine Derivatives

  • pH Adjustment: After quenching the reaction, ensure the aqueous layer is sufficiently basic before extraction. Adjust the pH to 10-12 using a base like sodium hydroxide or sodium carbonate.[6] This deprotonates the piperazinium salt, making it more soluble in organic solvents.

  • Solvent Choice: Use a more polar organic solvent for extraction. While ethyl acetate is common, dichloromethane or chloroform can be more effective for moderately polar free bases.[6]

  • Salting Out: If the product still has significant aqueous solubility, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can drive your product into the organic layer.

  • Continuous Extraction: For particularly challenging cases, consider a continuous liquid-liquid extraction apparatus to achieve efficient recovery.

Q5: I'm struggling with the purification of my final product. Column chromatography gives significant streaking and poor separation. What are my options?

The basicity of piperazine derivatives can cause strong interactions with the acidic silica gel used in standard column chromatography, leading to tailing, streaking, and sometimes irreversible adsorption.[12]

Troubleshooting Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[12] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will move to the aqueous layer as its salt, leaving non-basic impurities behind. The aqueous layer can then be basified and the purified product re-extracted into an organic solvent.[7][12]

  • Modified Column Chromatography:

    • Basic Modifier: Add a small amount of a basic modifier like triethylamine (~1-2%) to the eluent system. This deactivates the acidic sites on the silica gel and minimizes streaking.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or deactivated silica gel.[12]

  • Crystallization/Salt Formation: This is often the most effective and scalable purification method for solid piperazine derivatives.[12][13]

    • Free Base Crystallization: If the free base is a stable solid, recrystallization from a suitable solvent system can be highly effective.[14]

    • Salt Crystallization: Convert the piperazine derivative to a salt (e.g., hydrochloride, acetate).[12][15] Salts often have better crystalline properties than the free base, allowing for efficient purification by recrystallization. A common method involves forming the crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[12][15]

Protocol: Purification of a Piperazine Derivative via Diacetate Salt Formation [12][15]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at 20-40°C.[12][15]

  • Acid Addition: While stirring, slowly add at least a stoichiometric amount of glacial acetic acid.[12][15]

  • Precipitation: The crystalline piperazine diacetate salt will precipitate. Cool the mixture to 10-30°C to maximize the yield.[12][15]

  • Isolation: Separate the precipitated salt from the liquid by filtration.[12]

  • Washing: Wash the collected precipitate with cold acetone to remove residual impurities.[12]

  • Liberation of Free Base (if required): The purified salt can be dissolved in water, basified (e.g., with NaOH), and the pure free base can be extracted with an organic solvent.

Section 3: Impurity Profiling & Analytical Methods

Q6: What are the common impurities I should be looking for in my piperazine derivative synthesis?

Understanding the potential impurity profile is critical for developing a robust process and ensuring the quality of the final product.

Common Impurity Classes:

  • Starting Materials: Unreacted starting materials are the most obvious impurities.

  • Intermediates: Incomplete conversion can leave synthetic intermediates in the final product.

  • Byproducts of Side Reactions:

    • Di-substituted Piperazines: As discussed in Q1.

    • Over-alkylation Products: Formation of quaternary ammonium salts.[6]

    • Elimination Products: If using alkyl halides prone to elimination.[7]

    • Ring-Opened Products: Under harsh acidic or basic conditions.[7]

  • Reagent-Derived Impurities: Impurities from the reagents used, such as other alkylating agents or catalyst residues (e.g., palladium).

  • Degradation Products: The final product may degrade under certain conditions (e.g., light, air, high temperature).[16][17]

Q7: What analytical techniques are best for monitoring reaction progress and characterizing impurities?

A multi-technique approach is essential for robust process control.

Recommended Analytical Methods:

TechniqueApplicationStrengths & Considerations
TLC (Thin Layer Chromatography) Rapid, qualitative monitoring of reaction progress.[18]Inexpensive and fast. Good for checking for the disappearance of starting materials. May not resolve all impurities.
HPLC (High-Performance Liquid Chromatography) Quantitative analysis of reaction mixtures and final product purity.[19][20]Highly sensitive and quantitative. Can be used to track the formation of products and byproducts. Method development is required. For piperazines lacking a chromophore, derivatization may be necessary for UV detection.[21][22]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities and byproducts.[19][23]Provides molecular weight information, which is invaluable for identifying unexpected products.[23]
GC (Gas Chromatography) Analysis of volatile starting materials, intermediates, and impurities.[19][20]Excellent for volatile and thermally stable compounds. Derivatization may be needed for non-volatile piperazines.[23]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation of the final product and major impurities.Provides detailed structural information for unambiguous identification.

Section 4: Process Safety Considerations

Q8: What are the key safety hazards I need to be aware of when scaling up piperazine synthesis?

Process safety is paramount during scale-up. A thorough risk assessment should be performed before any large-scale reaction.

Key Hazards & Mitigation Strategies:

  • Corrosivity: Piperazine and its aqueous solutions are basic and corrosive to the skin, eyes, and mucous membranes.[16][17] They may also be corrosive to certain metals like aluminum, magnesium, and zinc.[16][17]

    • Mitigation: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[24] Ensure reactors and equipment are constructed from compatible materials (e.g., glass, stainless steel).

  • Exothermic Reactions: N-alkylation and neutralization reactions can be highly exothermic.[11] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[11]

    • Mitigation: Use a well-controlled reactor with efficient cooling and agitation. Perform calorimetric studies (e.g., DSC, RC1) to understand the thermal profile of the reaction. Implement slow, controlled addition of reagents.

  • Flammability: Many organic solvents used in synthesis are flammable. Piperazine itself has a flash point of 190°F (88°C).[16]

    • Mitigation: Work in a well-ventilated area, away from ignition sources.[24][25] Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.[25]

  • Reagent Hazards: Be aware of the specific hazards of all reagents used, such as strong bases (e.g., NaOtBu), reactive alkylating agents, and pyrophoric catalysts.

    • Mitigation: Consult the Safety Data Sheet (SDS) for every chemical. Develop and follow standard operating procedures (SOPs) for the safe handling of all hazardous materials.

Visualizations & Workflows

Logical Relationship: Troubleshooting Low Mono-substitution Yield

A Low Yield of Mono-substituted Piperazine B Significant Di-substitution Observed? A->B C Incomplete Reaction? B->C No D Stoichiometry Issue or High Reactivity of Mono-substituted Product B->D Yes H Suboptimal Reaction Conditions C->H Yes E Increase Piperazine Excess (5-10 eq.) D->E F Add Electrophile Slowly at Low Temperature D->F G Use Mono-protected Piperazine (e.g., Boc) D->G I Increase Temperature or Prolong Reaction Time H->I J Check Reagent Quality & Solubility H->J K Optimize Base and Solvent System H->K

Caption: Decision tree for troubleshooting low yields in mono-N-alkylation reactions.

Experimental Workflow: Purification by Salt Formation

cluster_0 Purification Process Crude Crude Product in Organic Solvent Extract Acidic Extraction (e.g., 1M HCl) Crude->Extract Separate1 Separate Layers Extract->Separate1 Aqueous Aqueous Layer (Piperazinium Salt) Separate1->Aqueous Basify Basify to pH >10 (e.g., NaOH) Aqueous->Basify Extract2 Re-extract with Organic Solvent Basify->Extract2 Separate2 Separate Layers Extract2->Separate2 Organic Organic Layer (Pure Free Base) Separate2->Organic Dry Dry & Evaporate Organic->Dry Final Pure Product Dry->Final

Caption: General workflow for purification of a basic piperazine derivative using acid-base extraction.

References

Common issues in Buchwald-Hartwig amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered in the lab. This resource is structured to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions about the Buchwald-Hartwig amination.

Q1: My reaction is not working at all or giving very low yield. What are the first things I should check?

A: When a Buchwald-Hartwig reaction fails, it's crucial to systematically review the foundational parameters. Start with the following:

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.[1]

  • Reagent Purity: Impurities in the amine, aryl halide, or solvent can poison the catalyst. Amines, in particular, should be purified before use, for instance, by distillation or filtration through activated alumina.[1]

  • Base Quality: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic and can be deactivated by moisture.[2][3] It is recommended to use a freshly opened bottle or to finely grind the base in a glovebox to maximize its surface area and reactivity.[1]

  • Catalyst Generation: Ensure that the active LPd(0) species is being generated. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) is a crucial first step.[4][5] Using a pre-formed Pd(0) source or a precatalyst designed for easy activation can circumvent this issue.[5][6]

Q2: What is the general order of reactivity for aryl halides in this reaction?

A: Contrary to some other cross-coupling reactions, the reactivity order for aryl halides in the Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[5] While aryl iodides are often highly reactive in other couplings, they can sometimes form inhibitory palladium iodide dimer species in this reaction, which can slow down or stall the catalytic cycle.[4][5] The amination of aryl chlorides can be particularly challenging and often requires the use of bulky, electron-rich phosphine ligands to achieve good yields.[7]

Q3: How do I choose the right ligand for my substrates?

A: Ligand selection is arguably the most critical variable and is highly dependent on the nature of your amine and aryl halide. There is no single "magic bullet" ligand. However, general guidelines exist:

  • Bulky, Electron-Rich Ligands: These are the hallmark of modern Buchwald-Hartwig catalysis. Ligands like those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig (e.g., Josiphos) series are designed to promote the key steps of oxidative addition and reductive elimination.[8][9] The steric bulk favors the formation of the active monoligated palladium species, which accelerates the reaction.[8]

  • Substrate-Specific Ligands: Certain ligands have been developed for specific, challenging substrates. For instance, BrettPhos is often a good choice for primary amines, while tBuBrettPhos is designed for less nucleophilic amides.[4] For heteroaromatic amines, ligands like DavePhos can be effective.[4]

A useful starting point is to consult the literature for similar substrate pairings. Often, screening a small panel of ligands is the most effective approach to identify the optimal choice for a new transformation.[10]

Q4: Can I use weaker bases? My substrate has base-sensitive functional groups.

A: Yes, while strong bases like NaOt-Bu and LHMDS are common, their use can be incompatible with sensitive functional groups like esters and nitro groups.[3][4] In such cases, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be employed.[3] However, reactions with weaker bases often require higher temperatures and may proceed at a slower rate.[4] The choice of solvent also plays a key role, as nonpolar solvents generally require an anionic base to deprotonate the palladium-amine complex.[2][11][12]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific problems you might encounter and offers structured approaches to resolve them.

Issue 1: Low Yield or Stalled Reaction

Your reaction starts but either gives a poor yield or stops before the limiting reagent is consumed.

Causality Analysis:

Low yields can stem from several factors, including inefficient catalyst turnover, catalyst deactivation, or unfavorable reaction equilibria. The key steps in the catalytic cycle—oxidative addition, amine coordination/deprotonation, and reductive elimination—all have specific requirements that, if not met, can slow down the entire process.[5][13]

Troubleshooting Protocol:
  • Re-evaluate the Ligand and Palladium Source:

    • Ligand Choice: The initial ligand may not be optimal. Bulky biarylphosphine ligands are generally a good starting point due to their ability to accelerate both oxidative addition and reductive elimination.[9][14]

    • Palladium Precatalyst: If using a Pd(II) source, the initial reduction to Pd(0) might be inefficient. Consider switching to a precatalyst like a G3 or G4 palladacycle, which rapidly forms the active monoligated Pd(0) species upon exposure to a base.[5][6]

  • Optimize the Base and Solvent System:

    • Base Strength vs. Substrate Stability: If your substrate is robust, a stronger base (e.g., LHMDS, KHMDS) might accelerate the deprotonation step. For base-sensitive substrates, screen weaker bases (K₃PO₄, Cs₂CO₃) but consider that this may require a higher reaction temperature.[3]

    • Solvent Polarity: The solvent stabilizes intermediates in the catalytic cycle.[3] Aprotic solvents like toluene, dioxane, and THF are most common.[7] In some cases, more polar solvents can be beneficial, but their interaction with the base and catalyst must be considered.[2]

  • Adjust Reaction Temperature and Concentration:

    • Temperature: Typical reaction temperatures range from 80-110 °C.[5][15] If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Concentration: While seemingly simple, reaction concentration can impact reaction rates and solubility of intermediates. Experiment with slightly more dilute or concentrated conditions.

Visualizing the Catalytic Cycle:

Understanding the catalytic cycle is key to troubleshooting. Each step presents a potential bottleneck.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR¹R² Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺X⁻ (Deprotonation) Amido->Pd(0)L Product Ar-NR¹R² Amido->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Issue 2: Significant Side Product Formation

You observe one or more significant byproducts in your reaction mixture, reducing the yield of the desired product.

Common Side Reactions & Their Causes:
Side ReactionDescriptionCommon Causes
Hydrodehalogenation The aryl halide is reduced to the corresponding arene (Ar-H).Presence of water or other protic impurities leading to palladium hydride formation. Can also be a competing pathway to reductive elimination.[6][8]
β-Hydride Elimination Occurs with amines that have β-hydrogens, leading to an enamine or imine and a reduced arene.A slower rate of reductive elimination compared to β-hydride elimination. Often an issue with less bulky ligands.[8][16]
Homocoupling Two molecules of the aryl halide couple to form a biaryl species (Ar-Ar).Often caused by the presence of oxygen, which can interfere with the catalyst's oxidation state.[1][17]
Ether Formation If using an alkoxide base (e.g., NaOt-Bu), it can act as a nucleophile, forming an aryl ether (Ar-Ot-Bu).High temperatures and long reaction times can favor this pathway, especially if the desired amination is slow.[1]
Troubleshooting Protocol:
  • For Hydrodehalogenation:

    • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry reagents.

    • Base Choice: Consider using a non-hydroxide, aprotic base like LHMDS or KHMDS.

  • For β-Hydride Elimination:

    • Ligand Choice: Switch to a more sterically hindered ligand. The bulkiness of ligands like XPhos or RuPhos can sterically disfavor the conformation required for β-hydride elimination and accelerate reductive elimination.[8][13]

  • For Homocoupling:

    • Improve Inert Atmosphere: Ensure your degassing procedure (e.g., sparging with argon or freeze-pump-thaw cycles) is effective. Maintain a positive pressure of inert gas throughout the reaction.

  • For Ether Formation:

    • Lower Temperature: Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

    • Change the Base: Switch to a non-alkoxide base such as K₃PO₄ or Cs₂CO₃.

Logical Flow for Minimizing Side Reactions:

Side_Reaction_Troubleshooting Start Side Product Observed Identify Identify Side Product (e.g., by GC-MS, LC-MS) Start->Identify Hydrodehalogenation Hydrodehalogenation (Ar-H) Identify->Hydrodehalogenation Ar-H BetaHydride β-Hydride Elimination Identify->BetaHydride Imine/Enamine Homocoupling Homocoupling (Ar-Ar) Identify->Homocoupling Ar-Ar EtherFormation Ether Formation (Ar-OR) Identify->EtherFormation Ar-OR Sol_Hydro Use Anhydrous Conditions Change Base (e.g., LHMDS) Hydrodehalogenation->Sol_Hydro Sol_Beta Use Bulkier Ligand (e.g., XPhos) BetaHydride->Sol_Beta Sol_Homo Improve Degassing Ensure Inert Atmosphere Homocoupling->Sol_Homo Sol_Ether Lower Temperature Use Non-alkoxide Base EtherFormation->Sol_Ether

Caption: Troubleshooting flowchart for common side reactions.

Issue 3: Difficulty with Challenging Substrates

You are working with electron-rich/poor aryl halides, sterically hindered amines, or heterocyclic compounds and experiencing poor results.

Causality Analysis:

The electronic and steric properties of the substrates directly influence the rates of the catalytic cycle's key steps.

  • Electron-Rich Aryl Halides: Slow down the oxidative addition step.

  • Electron-Poor Aryl Halides: Can be susceptible to nucleophilic aromatic substitution (SNAr) by the base.

  • Sterically Hindered Substrates: Can hinder both oxidative addition and reductive elimination.[13]

  • Heterocycles: Nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting catalysis.[18]

Troubleshooting Protocol:
  • For Electron-Rich Aryl Halides (e.g., 4-methoxy-chlorobenzene):

    • Use Electron-Rich Ligands: Ligands with strong electron-donating properties (like dialkylbiaryl phosphines) increase the electron density on the palladium center, facilitating oxidative addition.[9]

    • Higher Temperatures: May be necessary to overcome the higher activation barrier for oxidative addition.

  • For Sterically Hindered Substrates (e.g., ortho-substituted aryl halides):

    • Bulky Ligands are Key: The use of very bulky ligands is often essential. These ligands promote the formation of a coordinatively unsaturated, 14-electron palladium complex that is necessary for the reaction to proceed.[8]

  • For Heterocyclic Substrates:

    • Ligand Screening is Critical: The coordination of the heterocycle to the palladium is a major deactivation pathway.[19] Ligands that are both bulky and strongly binding, such as some Josiphos-type ligands or specific Buchwald ligands, can outcompete the substrate for coordination sites.[18]

    • Adjust Base and Temperature: A careful balance is needed. Sometimes a weaker base and milder conditions can prevent unwanted side reactions with the heterocyclic core.

References

Technical Support Center: Storage & Handling of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS No: 331274-67-0). This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to ensure its stability, purity, and experimental validity. Adherence to these guidelines is critical for mitigating safety risks and preserving the integrity of your research materials.

Quick Reference Storage Guide

For optimal stability, refer to the summary of storage conditions below. The rationale behind each recommendation is detailed in the subsequent sections.

ParameterRecommended ConditionRationale & Causality
Temperature Store at 2-8°C (Refrigerated).[1][2]Prevents potential thermal degradation. While stable at room temperature for short periods, long-term storage at elevated temperatures can compromise compound integrity. Some similar compounds even require cold-chain transport.[3][4][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[6][7][8][9]The piperazine moiety can be susceptible to oxidation and reaction with atmospheric CO2 and moisture.[8][10] An inert atmosphere displaces reactive gases, preserving the compound's structure.
Light Exposure Protect from light by using an amber or opaque container.[8][10][11]Piperazine and its derivatives can be light-sensitive, potentially leading to photodegradation and discoloration over time.[10][12]
Moisture Store in a dry, desiccated environment.[6][7][8][9]The compound is hygroscopic.[12] Absorption of moisture can lead to hydrolysis of the amide bond or degradation of the material, impacting purity and performance.[8][10]
Container Use chemically resistant glass or PTFE-lined containers.[11][13]Prevents leaching or reaction with container materials. Ensure the container has a high-integrity seal to maintain a dry, inert atmosphere.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: The most common visual indicator of degradation is a change in color. Piperazine-containing compounds can darken when exposed to light or air.[12] You may also observe a change in the physical state, such as clumping or melting, which often indicates moisture absorption. For definitive confirmation, analytical techniques such as HPLC for purity assessment or LC-MS to identify degradation products are recommended.

Q2: I need to handle the compound outside of a controlled atmosphere. How long is it stable on the benchtop?

A2: While the compound is stable under recommended storage conditions, prolonged exposure to the ambient atmosphere should be minimized.[6] For weighing and preparing solutions, it is best practice to work quickly in an area with low humidity. If possible, use a glove box or a nitrogen-purged environment. For routine lab work, limit benchtop exposure to the shortest time necessary to perform the procedure.

Q3: What specific chemicals or materials should be kept separate from this compound during storage?

A3: It is crucial to segregate this compound from incompatible materials. The primary substances to avoid are:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can cause violent reactions.[6][7][9][12]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the amide linkage or react with the piperazine nitrogen.[7][14]

  • Combustible Materials and Reducing Agents: Brominated organic compounds should be stored away from these to prevent hazardous reactions.[11]

Q4: The Safety Data Sheet (SDS) mentions the compound is an irritant. What are the essential safety precautions?

A4: Yes, the compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[6] Therefore, strict adherence to safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][15]

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[6][8]

Q5: Can I store this compound dissolved in a solvent?

A5: Storing solutions of the compound is generally not recommended for long-term periods due to potential solvent-mediated degradation. If you must store a solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) and store it at -20°C or -80°C under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible to ensure accuracy and reproducibility.

Troubleshooting Guide for Storage Issues

If you encounter issues with your sample, this workflow can help diagnose the problem.

G cluster_0 Troubleshooting Workflow Problem Problem Observed (e.g., discoloration, poor analytical results) Cause_Light Potential Cause: Exposure to Light/Air Problem->Cause_Light Cause_Temp Potential Cause: Improper Temperature Problem->Cause_Temp Cause_Moisture Potential Cause: Moisture Contamination Problem->Cause_Moisture Cause_Incompatibility Potential Cause: Chemical Incompatibility Problem->Cause_Incompatibility Action_Review Corrective Action: Review Storage Logs & Conditions Cause_Light->Action_Review Check container type & storage location Cause_Temp->Action_Review Check fridge/freezer logs Cause_Moisture->Action_Review Check container seal & desiccation Action_Segregate Corrective Action: Verify Segregation of Chemicals Cause_Incompatibility->Action_Segregate Check storage cabinet inventory Action_Test Corrective Action: Re-test Purity (HPLC, LC-MS) Action_Review->Action_Test Outcome Decision: Discard if Purity is Compromised Or Use with Caution Action_Test->Outcome Action_Segregate->Action_Test

Caption: Troubleshooting workflow for stored this compound.

References

Technical Support Center: Optimizing Acylation Reactions of N-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of N-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. N-methylpiperazine is a vital building block in medicinal chemistry, featured in numerous pharmaceuticals such as sildenafil (Viagra), clozapine, and imatinib.[1][2][3] Its successful acylation is a frequent and critical step in the synthesis of these and other novel chemical entities.

This resource provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-methylpiperazine acylation?

The reaction proceeds via a nucleophilic acyl substitution. N-methylpiperazine contains two nitrogen atoms: one secondary and one tertiary. The secondary amine is nucleophilic due to the lone pair of electrons on the nitrogen atom. This lone pair attacks the electrophilic carbonyl carbon of the acylating agent (like an acid chloride or anhydride). This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or a carboxylate) to form the final, stable amide product.[4][5]

Q2: Can di-acylation occur with N-methylpiperazine?

No, this is a key advantage of using N-methylpiperazine. The tertiary nitrogen, bonded to a methyl group and two alkyl groups within the ring, is sterically hindered and significantly less nucleophilic than the secondary nitrogen. Under standard acylation conditions, only the secondary amine will react, leading exclusively to mono-acylated products. This selectivity simplifies the reaction and purification process, avoiding the common challenge of mono- vs. di-substitution seen with unsubstituted piperazine.[6]

Q3: Which acylating agent should I use: an acid chloride or an acid anhydride?

The choice depends on reactivity, cost, and the sensitivity of your substrate.

  • Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and typically provide faster reaction times.[5][7] However, they are often moisture-sensitive and release hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[5][7]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are generally less reactive than their acid chloride counterparts but are often easier to handle and can result in cleaner reactions.[7] They produce a carboxylic acid byproduct, which also requires a base for neutralization.[7] For sluggish reactions with anhydrides, a catalyst can be employed.

Q4: Why is a base essential for this reaction, and which one should I choose?

A base is critical for two main reasons:

  • Acid Scavenging : The reaction generates an acidic byproduct (HCl from an acid chloride or a carboxylic acid from an anhydride). The base neutralizes this acid, preventing it from protonating the nitrogen of the starting N-methylpiperazine.[7] A protonated amine is no longer nucleophilic and will not react, effectively stopping the acylation.[7]

  • Free-Basing the Starting Material : N-methylpiperazine may be supplied as a hydrochloride salt. In this case, an additional equivalent of base is required to deprotonate the amine, making it available for the reaction.[7]

Recommended Bases: Non-nucleophilic tertiary amines are ideal.

  • Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are common and effective choices.

  • Pyridine can also be used and may sometimes serve as the solvent.[5]

Q5: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP)?

For less reactive acylating agents like anhydrides or when the reaction is slow, a catalytic amount of DMAP can significantly accelerate the rate. DMAP is a "hyper-nucleophilic" acylation catalyst.[7] It reacts with the anhydride first to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the N-methylpiperazine.

Q6: How can I effectively monitor the reaction's progress?

Regular monitoring is key to determining the reaction endpoint and avoiding the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting material. The disappearance of the N-methylpiperazine spot and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and precise analysis, LC-MS can confirm the consumption of starting material and the formation of the product with the correct mass.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acylation of N-methylpiperazine.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Acylating Agent: Acid chlorides and anhydrides can hydrolyze upon exposure to moisture. 2. Insufficient Base: If the starting material is an HCl salt, more than one equivalent of base is needed. The acid byproduct also needs to be scavenged.[7] 3. Low Reactivity: The chosen conditions (temperature, solvent) may not be sufficient for the specific substrates.1. Use a fresh bottle of the acylating agent or purify it before use. 2. Use 1.1-1.5 equivalents of base (e.g., TEA). If starting with N-methylpiperazine HCl, use 2.1-2.5 equivalents. 3. Allow the reaction to stir longer at room temperature, or gently heat to 40-50 °C. Consider switching to a more reactive acylating agent (anhydride → acid chloride).
Reaction Stalls (Starting Material Remains) 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. 2. Reversible Equilibrium: The acid byproduct may be protonating the amine, creating an equilibrium that halts the reaction.[8] 3. Sluggish Reaction: The acylating agent is not reactive enough under the current conditions.1. Switch to a more polar aprotic solvent like DMF to ensure all components are in solution.[8] 2. Ensure a sufficient amount of base is present to neutralize all generated acid. 3. For anhydrides, add a catalytic amount (1-5 mol%) of DMAP to accelerate the reaction.[7]
Multiple Spots on TLC / Difficult Purification 1. Impure Starting Materials: The N-methylpiperazine or acylating agent may contain impurities. 2. Side Reactions/Decomposition: The product or starting material might be unstable at higher temperatures. 3. Workup Issues: Residual base or its salt (e.g., triethylammonium chloride) can contaminate the crude product.1. Verify the purity of your starting materials by NMR or LC-MS before starting. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely to stop it once the starting material is consumed.[8] 3. Perform a standard aqueous workup: wash the organic layer with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove the base, followed by a wash with sat. NaHCO₃ solution to remove any remaining acid, and finally with brine.

Experimental Protocols

Protocol A: Acylation using an Acid Chloride (Benzoyl Chloride)

Materials:

  • N-methylpiperazine (1.0 g, 10.0 mmol)

  • Benzoyl chloride (1.47 g, 1.2 mL, 10.5 mmol, 1.05 eq)

  • Triethylamine (TEA) (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Dissolve N-methylpiperazine in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add benzoyl chloride dropwise over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the N-methylpiperazine is consumed.

  • Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol B: Acylation using an Anhydride with DMAP Catalyst (Acetic Anhydride)

Materials:

  • N-methylpiperazine (1.0 g, 10.0 mmol)

  • Acetic anhydride (1.07 g, 1.0 mL, 10.5 mmol, 1.05 eq)

  • Triethylamine (TEA) (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.05 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Dissolve N-methylpiperazine and DMAP in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the stirred solution at room temperature.

  • Add acetic anhydride dropwise. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water (20 mL) and follow the same workup procedure as described in Protocol A (steps 7-10).

Workflow for Reaction Optimization

The following diagram illustrates a logical workflow for optimizing the acylation of N-methylpiperazine.

G cluster_setup 1. Initial Setup cluster_monitoring 2. Monitoring cluster_analysis 3. Analysis & Troubleshooting cluster_workup 4. Finalization A Select Acylating Agent (Acid Chloride or Anhydride) B Select Solvent & Base (e.g., DCM, TEA) A->B C Setup Reaction at 0°C to RT (1.05 eq Acylating Agent, 1.2 eq Base) B->C D Monitor by TLC/LC-MS every 30-60 min C->D E Reaction Complete? D->E F Low Conversion/ Stalled Reaction E->F No G Clean Conversion E->G Yes H Add DMAP (if anhydride) Increase Temperature Increase Time F->H I Aqueous Workup & Purification G->I H->D Re-monitor J Characterize Product (NMR, MS) I->J

References

Technical Support Center: Synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and supported by actionable protocols.

Troubleshooting Guide: Overcoming Low Yields

Low product yield is one of the most common hurdles in organic synthesis. This section provides a systematic approach to diagnosing and resolving the underlying causes of poor yields in the synthesis of this compound.

Q1: My amide coupling reaction between 3-bromobenzoic acid and 1-methylpiperazine is resulting in a low yield. What are the likely causes?

Several factors can contribute to a low yield in this amide coupling reaction. The most common issues involve inefficient activation of the carboxylic acid, the presence of moisture, or suboptimal reaction conditions.[1] It's crucial to systematically evaluate each component of your reaction setup.

Potential Causes and Immediate Actions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is old, degraded, or used in insufficient amounts, this activation will be incomplete.[1]

    • Solution: Use a fresh batch of your coupling reagent and consider increasing the equivalents to 1.1-1.5 relative to the carboxylic acid.[2]

  • Moisture Contamination: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also hydrolyze some coupling reagents.[1][2]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere.[3]

  • Suboptimal Base Selection or Stoichiometry: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize the acidic byproducts formed during the reaction.[4] An incorrect amount of base can hinder the reaction.

    • Solution: Use 2-3 equivalents of a hindered base like DIPEA to minimize side reactions.[4]

  • Amine Protonation: 1-methylpiperazine is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

    • Solution: Pre-activation of the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can mitigate this issue.[4][5]

Q2: I'm observing the formation of significant side products. How can these be minimized?

Side product formation is a common issue that complicates purification and reduces the overall yield. The nature of the side products can provide clues to the underlying problem.

Common Side Reactions and Preventative Measures:

  • Formation of N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.

    • Solution: Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea intermediate to form a more reactive activated ester, which is less prone to side reactions.[1]

  • Hydrolysis of the Acyl Chloride: If you are using the acyl chloride route, any moisture present will lead to the hydrolysis of 3-bromobenzoyl chloride back to 3-bromobenzoic acid.[6][7][8]

    • Solution: This reaction must be performed under strictly anhydrous conditions. Use of a drying tube on the reaction apparatus is recommended.[9]

Q3: Should I be using a coupling reagent with 3-bromobenzoic acid or converting it to the acyl chloride first?

Both methods are viable for the synthesis of this compound, and the best choice depends on factors such as scale, available reagents, and desired purity profile.

Method Advantages Disadvantages
Coupling Reagent (e.g., HATU, EDC/HOBt) Milder reaction conditions, one-pot procedure, commercially available reagents with high efficiency.[4]Coupling reagents can be expensive, and byproducts may require chromatographic purification.[3]
Acyl Chloride Generally high-yielding, starting materials (e.g., thionyl chloride) are inexpensive.[9]Requires an additional synthetic step, thionyl chloride is corrosive and generates toxic gases (HCl, SO₂), and the acyl chloride is moisture-sensitive.[9][10]

Below is a decision-making workflow to help you choose the most appropriate synthetic route.

Synthetic Route Decision start Goal: Synthesize This compound small_scale Small Scale / High Purity Needed? start->small_scale Yes large_scale Large Scale / Cost-Sensitive? start->large_scale No coupling_reagent Use Coupling Reagent (e.g., HATU, EDC/HOBt) small_scale->coupling_reagent acyl_chloride Use Acyl Chloride Route (via SOCl₂) large_scale->acyl_chloride

Caption: Decision workflow for choosing a synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? Aprotic polar solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are generally recommended for amide coupling reactions.[3] DMF is particularly effective at dissolving all reactants and intermediates, but can be difficult to remove during workup.[5]

Q2: How should I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reaction's progress.[3] A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

Q3: My 1-methylpiperazine is a dihydrochloride salt. Can I use it directly? No, the amine must be in its free base form to be nucleophilic. You will need to neutralize the salt by washing an aqueous solution of the salt with a base like sodium hydroxide and extracting the free amine with an organic solvent. Alternatively, you can add additional equivalents of a non-nucleophilic base to your reaction mixture to neutralize the HCl salt in situ.

Q4: What is the best way to purify the final product? Purification is typically achieved through column chromatography on silica gel.[11] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is usually effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Optimized Experimental Protocols

Here we provide detailed, step-by-step protocols for the two primary synthetic routes.

Protocol 1: Synthesis via HATU Coupling

This method utilizes a modern coupling reagent for high efficiency under mild conditions.

Materials:

  • 3-bromobenzoic acid

  • 1-methylpiperazine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[4][5]

  • Slowly add 1-methylpiperazine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Crude (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the column chromatography of this moderately polar, basic compound.

Introduction: The Challenge of Purifying a Piperazine-Containing Amide

This compound is an amide that incorporates a basic 4-methylpiperazine moiety. While silica gel column chromatography is a standard purification technique, the presence of the basic nitrogen atom can lead to significant challenges.[1][2] The primary issue is the interaction between the lone pair of electrons on the piperazine's nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This interaction can cause:

  • Peak Tailing: The compound streaks down the column instead of eluting as a sharp band, leading to poor separation and contamination of fractions.[1][2][5]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it fails to elute, resulting in low recovery.

  • Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[6]

This guide will provide systematic approaches to overcome these challenges and achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. Assuming the compound is synthesized by the amide coupling of 3-bromobenzoic acid and 1-methylpiperazine, common impurities include:

  • Unreacted Starting Materials: 3-bromobenzoic acid and 1-methylpiperazine.

  • Coupling Reagent Byproducts: If a carbodiimide reagent like EDC or DCC was used, the corresponding urea byproduct will be present.[7]

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts could be formed.

Q2: How do I choose the right solvent system for the column?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for the target compound on a silica gel TLC plate.[8] This Rf value ensures that the compound moves down the column at an optimal rate, allowing for good separation from impurities.

  • Starting Point: For a moderately polar compound like this, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9] Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.

  • For Polar Compounds: If the compound does not move from the baseline even in 100% ethyl acetate, a more polar system like methanol in dichloromethane (e.g., 1-10% MeOH in DCM) can be used.[9]

  • Dealing with the Basic Nitrogen: Due to the basicity of the piperazine group, you will likely observe streaking on the TLC plate. To counter this, add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) or a solution of ammonia in methanol to your eluent.[2][9][10] This will neutralize the acidic sites on the silica gel, resulting in sharper spots and better separation.

Q3: My compound is streaking badly on the TLC plate and the column. What should I do?

A3: Streaking, or tailing, is a clear indication of a strong interaction between your basic compound and the acidic silica gel.[1][2] The most effective solution is to add a basic modifier to your eluent.

  • Add Triethylamine (TEA): Add 0.1-1% TEA to your chosen solvent system (e.g., ethyl acetate/hexanes).[2][10] The TEA will compete with your compound for the acidic silanol sites, effectively masking them and allowing your product to elute symmetrically.[3][4]

  • Use Ammonia/Methanol: Alternatively, you can use a pre-mixed solution of ammonia in methanol as part of your eluent system with dichloromethane.[2][9]

Q4: I have a poor separation between my product and an impurity, even though the Rf values are different on the TLC.

A4: This can happen for several reasons:

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap.[5] A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.[11][12]

  • Improper Column Packing: Air bubbles or an unevenly packed column will lead to channeling of the solvent and poor separation. Ensure the silica gel is packed as a uniform slurry.

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, it may precipitate at the top of the column when loaded, leading to a broad band. In such cases, "dry loading" is recommended.[11] This involves pre-adsorbing your crude material onto a small amount of silica gel before adding it to the column.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. If using ethyl acetate/hexanes, increase the percentage of ethyl acetate. If that fails, switch to a more polar system like methanol/dichloromethane.[9]
The compound has irreversibly bound to or decomposed on the silica.Test the stability of your compound on a small amount of silica with the eluent. If it decomposes, consider using a deactivated silica gel or a different stationary phase like alumina.[6]
Product elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the eluent. Start with a lower percentage of the polar solvent (e.g., switch from 50% to 10% ethyl acetate in hexanes).
Peak Tailing / Streaking The basic piperazine nitrogen is interacting with acidic silanol groups on the silica gel.[1][2]Add a basic modifier to the eluent, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol.[2][9][10]
Co-elution of product and impurities The solvent system does not provide adequate separation.Re-optimize the solvent system using TLC. Try different solvent combinations. A gradient elution (gradually increasing the polarity of the eluent during the chromatography) can also improve separation.
The column is overloaded.[5]Reduce the amount of crude material loaded onto the column. Use a larger column with more silica gel. A common ratio for difficult separations is 100:1 silica to crude product by weight.[11][12]
Low recovery of the product The compound is partially or fully retained on the column.See "Product does not elute". Also, ensure all fractions are carefully checked by TLC before being discarded.
The compound is volatile and has evaporated with the solvent.Use a cooled receiving flask during solvent evaporation if your compound is suspected to be volatile.

Experimental Protocols

Protocol 1: Developing the Solvent System using Thin Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude material in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.[13][14]

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexanes).[9][14] If streaking is observed, prepare a new solvent system with the addition of 0.5% triethylamine.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.[13]

  • Optimization: Adjust the polarity of the solvent system until the spot corresponding to your product has an Rf value of approximately 0.2-0.35.[8]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a column of appropriate size. For 1g of crude material, a column with a diameter of 2-3 cm is a good starting point.

    • Plug the bottom of the column with a small piece of cotton or glass wool, and add a thin layer of sand.[15]

    • Prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in the initial, low-polarity eluent.[11]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica.[15]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[11][15]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3g) to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If a gradient elution is required, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.

    • Monitor the elution by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Workflow

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC TLC Solvent System Development (Rf ≈ 0.2-0.35) Pack Pack Silica Gel Column TLC->Pack DryLoad Dry Load Crude Product on Silica Gel Pack->DryLoad Elute Elute Column with Optimized Solvent System (+/- TEA) DryLoad->Elute Collect Collect Fractions Elute->Collect Continue Elution Monitor Monitor Fractions by TLC Collect->Monitor Continue Elution Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Elution Complete Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Post-Reaction Purification of 3-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested solutions for the common challenge of removing unreacted 3-bromobenzoyl chloride from reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 3-bromobenzoyl chloride so critical?

Unreacted 3-bromobenzoyl chloride is a highly reactive electrophile. Its presence can lead to several downstream complications, including:

  • Side Reactions: It can react with nucleophiles in subsequent steps, leading to undesired byproducts and reducing the yield of your target molecule.

  • Purification Challenges: The hydrolysis product, 3-bromobenzoic acid, can complicate purification, often co-eluting with polar products during chromatography or causing emulsions during aqueous workups.

  • Analytical Interference: Both the acyl chloride and its acid derivative can interfere with spectroscopic analysis (e.g., NMR, LC-MS), leading to misinterpretation of results.

  • Safety Hazards: 3-Bromobenzoyl chloride is corrosive and water-reactive, posing handling risks.[1][2][3]

Q2: What is the immediate chemical fate of 3-bromobenzoyl chloride during a typical aqueous workup?

Upon contact with water, 3-bromobenzoyl chloride rapidly hydrolyzes to form 3-bromobenzoic acid and hydrochloric acid (HCl).[4] This reaction is often vigorous. The resulting 3-bromobenzoic acid has significantly different properties, which dictates the purification strategy.

Q3: What are the primary methods for removing 3-bromobenzoyl chloride and its byproducts?

The most common strategies involve:

  • Quenching: Converting the reactive acyl chloride into a less reactive and more easily separable derivative.

  • Aqueous Extraction: Utilizing the differential solubility of the product and the 3-bromobenzoic acid byproduct in aqueous and organic phases.

  • Chromatography: Separating the desired product from residual impurities based on polarity.

  • Distillation: A viable option if the desired product is thermally stable and has a significantly different boiling point from the impurities.[5]

Troubleshooting Guides

This section addresses specific experimental challenges you might encounter.

Scenario 1: Standard Quenching and Workup for a Water-Insoluble Product

Problem: "My reaction is complete, and my desired product is soluble in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). How do I effectively remove the unreacted 3-bromobenzoyl chloride?"

Underlying Principle: This is the most straightforward scenario. The strategy is to intentionally hydrolyze the acyl chloride to the more polar 3-bromobenzoic acid. This carboxylic acid can then be deprotonated with a mild base to form a water-soluble carboxylate salt, which is easily removed in an aqueous wash.

Step-by-Step Protocol:

  • Initial Quench (Safety First!):

    • Cool the reaction mixture in an ice bath (0-5 °C).

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Caution: This is an exothermic reaction that will release CO₂ gas if bicarbonate is used. Ensure adequate venting and slow addition to control the effervescence and heat generation.[6]

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Ensure you have two distinct layers: an organic layer containing your product and an aqueous layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer.[6]

    • Drain the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 50 mL for a ~100 mL organic phase) to ensure all 3-bromobenzoic acid is converted to its salt and extracted into the aqueous phase.

      • Water (1 x 50 mL) to remove any residual base.

      • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to facilitate the removal of dissolved water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Causality Explained: The success of this method hinges on the significant pKa difference between the product and 3-bromobenzoic acid. The base is strong enough to deprotonate the carboxylic acid, rendering it highly soluble in the aqueous phase, while leaving most organic products unaffected in the organic phase.

Scenario 2: Product is Base-Sensitive or Water-Soluble

Problem: "My product degrades in the presence of a base, or it has high water solubility. The standard alkaline wash is not an option. How can I remove the acyl chloride?"

Underlying Principle: When a basic wash is not feasible, the strategy shifts to converting the unreacted acyl chloride into a non-acidic, easily separable derivative before the main workup. This is achieved by quenching with a suitable nucleophile other than water/hydroxide.

Method A: Quenching with an Alcohol

Step-by-Step Protocol:

  • Quenching:

    • At the end of the reaction, cool the mixture to 0 °C.

    • Add a simple, anhydrous alcohol like methanol or ethanol (e.g., 5-10 equivalents relative to the excess acyl chloride) to the reaction mixture.

    • Allow the mixture to stir for 30-60 minutes. This converts the 3-bromobenzoyl chloride into the corresponding methyl or ethyl 3-bromobenzoate.

  • Purification:

    • The resulting ester is generally much less polar than the corresponding carboxylic acid. This difference in polarity often allows for easy separation from the desired product via flash column chromatography.

Causality Explained: Alcohols react readily with acyl chlorides to form stable esters.[7] This neutral derivative is often easier to separate from polar or non-polar products via chromatography than the acidic hydrolysis product.

Method B: Quenching with an Amine

Step-by-Step Protocol:

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Add a simple, secondary amine like diethylamine or a primary amine like butylamine (2-3 equivalents). The reaction forms a stable N,N-diethyl-3-bromobenzamide or N-butyl-3-bromobenzamide.

  • Purification:

    • This amide byproduct is typically non-volatile and can often be separated from the desired product by flash column chromatography.

Causality Explained: Amines are excellent nucleophiles that react rapidly with acyl chlorides to form amides.[7] These amides are often crystalline, non-volatile solids that are readily separable by standard purification techniques.

Data Summary Table

CompoundFormulaM.W. ( g/mol )Boiling Point (°C)Solubility
3-Bromobenzoyl chloride C₇H₄BrClO219.4674-75 / 0.5 mmHg[8]Soluble in chloroform, ethyl acetate; reacts violently with water.[8][9]
3-Bromobenzoic acid C₇H₅BrO₂201.02DecomposesSparingly soluble in cold water; soluble in hot water, ethanol, ether.
Methyl 3-bromobenzoate C₈H₇BrO₂215.04230-232Insoluble in water; soluble in common organic solvents.
N,N-diethyl-3-bromobenzamide C₁₁H₁₄BrNO256.14>300Generally soluble in organic solvents.

Visualizing the Workflow

Quenching and Extraction Logic

The following diagram illustrates the decision-making process for choosing a purification strategy.

G start Reaction Mixture (Product + Unreacted 3-Bromobenzoyl Chloride) is_product_stable Is the product stable to aqueous base? start->is_product_stable is_product_water_soluble Is the product water-soluble? is_product_stable->is_product_water_soluble  No aqueous_workup Perform Aqueous Basic Wash (e.g., NaHCO3 wash) is_product_stable->aqueous_workup  Yes is_product_water_soluble->aqueous_workup  No nucleophilic_quench Perform Nucleophilic Quench (e.g., with Methanol or Diethylamine) is_product_water_soluble->nucleophilic_quench  Yes end_aq Isolate Product from Organic Layer aqueous_workup->end_aq chromatography Purify by Column Chromatography nucleophilic_quench->chromatography end_chrom Isolate Product Fractions chromatography->end_chrom

Caption: Decision tree for removing 3-bromobenzoyl chloride.

References

Validation & Comparative

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Evaluation of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone as a Putative Kinase Inhibitor

Abstract

In the landscape of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount. The molecule this compound presents a chemical architecture, featuring a piperazine core, that is reminiscent of numerous established kinase inhibitors. However, a review of the public scientific literature reveals a conspicuous absence of data regarding its biological activity, specifically its potential as a kinase inhibitor. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically characterize this compound. We will outline a rigorous, multi-step experimental workflow to assess its kinase inhibitory potential, compare its performance against well-characterized inhibitors, and elucidate its mechanism of action in a cellular context. This document is designed not as a report of existing data, but as a methodological framework to guide the scientific inquiry into this promising, yet uncharacterized, molecule.

Introduction: Rationale for Investigation

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs, including several potent kinase inhibitors. Its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties make it a desirable feature in drug design. Molecules such as Imatinib (Gleevec®), a cornerstone in the treatment of chronic myeloid leukemia, and several MAP4 kinase inhibitors, feature this core structure.[1] The presence of this moiety in this compound, hereafter referred to as Compound X , provides a strong rationale for its investigation as a potential kinase inhibitor.

This guide will propose a comparative framework using two well-established kinase inhibitors:

  • Imatinib (Gleevec®): A potent inhibitor of the BCR-ABL tyrosine kinase, as well as c-KIT and PDGF-R. It serves as a benchmark for inhibitors targeting specific tyrosine kinases.

  • Staurosporine: A broad-spectrum kinase inhibitor with activity against a wide range of kinases. It is often used as a positive control in kinase assays due to its potent but non-selective nature.

The following sections will detail the experimental protocols necessary to take Compound X from an unknown entity to a characterized molecule with a defined kinase inhibition profile and cellular activity, benchmarked against these established drugs.

Proposed Experimental Workflow

A logical and phased approach is critical to efficiently characterize a novel compound. We propose a three-phase workflow:

  • Phase 1: Broad Spectrum Kinase Profiling: Initial screening against a large panel of kinases to identify potential targets.

  • Phase 2: In-Vitro Validation and Potency Determination: Quantitative analysis of inhibition for the identified "hit" kinases to determine the IC50 value.

  • Phase 3: Cellular Characterization: Assessment of the compound's effects on cell viability and on-target engagement within a relevant cellular model.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Vitro Validation cluster_2 Phase 3: Cellular Characterization P1_1 Compound X Synthesis & Purification P1_2 Broad Kinase Panel Screen (e.g., 400+ kinases) P1_1->P1_2 10 µM concentration P2_1 Identify 'Hit' Kinases (>90% inhibition) P1_2->P2_1 P2_2 IC50 Determination Assays (e.g., ADP-Glo™) P2_1->P2_2 Dose-response curve P2_3 Selectivity Profiling P2_2->P2_3 Compare IC50s P3_1 Select Relevant Cell Line P2_3->P3_1 Based on top hits P3_2 Cell Viability Assay (e.g., MTT, CCK-8) P3_1->P3_2 Treat with compounds P3_3 Western Blot Analysis P3_1->P3_3 Probe for p-Target & downstream effectors

Caption: Proposed experimental workflow for the characterization of Compound X.

Phase 1: Broad Spectrum Kinase Profiling

The initial step is to understand the kinase selectivity profile of Compound X. A broad screening panel is the most efficient method to identify potential targets without bias.

Methodology: KinomeScan™ or Similar Service

Commercially available services, such as Eurofins DiscoverX's KinomeScan™, offer competitive binding assays that quantitatively measure the interaction of a compound with a large number of kinases.

Experimental Protocol:

  • Compound Submission: Synthesize and purify Compound X to >98% purity, confirmed by HPLC and NMR. Prepare a stock solution in 100% DMSO at a concentration of 10 mM. Submit the compound to the screening service.

  • Assay Principle: The KinomeScan™ platform is based on a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Interpretation: The results are typically provided as a percentage of the remaining kinase bound to the immobilized ligand in the presence of the test compound. A low percentage indicates strong binding/inhibition. "Hits" are often defined as compounds that cause >90% or >95% inhibition at a given concentration (e.g., 10 µM).

Phase 2: In-Vitro Validation and Potency (IC50) Determination

Once potential kinase targets are identified, the next step is to quantify the potency of inhibition for each "hit". This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Methodology: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate concentrations will depend on the enzyme's activity and should be optimized empirically.

    • Prepare serial dilutions of Compound X, Imatinib, and Staurosporine in kinase reaction buffer. A common starting range is 100 µM to 1 nM in a 10-point, 3-fold dilution series.

  • Kinase Reaction:

    • Add 5 µL of each compound dilution to a 96-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (set to 100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

The IC50 values for Compound X and the comparator compounds should be summarized in a table for easy comparison.

Kinase TargetCompound X (IC50, nM)Imatinib (IC50, nM)Staurosporine (IC50, nM)
Hypothetical Hit 1 (e.g., ABL1) Experimental Value355
Hypothetical Hit 2 (e.g., c-KIT) Experimental Value1108
Hypothetical Hit 3 (e.g., MAP4K4) Experimental Value>10,00015

Phase 3: Cellular Characterization

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The critical next step is to show that it can engage its target in a complex cellular environment and elicit a biological response.

Cell Viability/Proliferation Assay

This assay determines the effect of the compound on the growth and survival of a cancer cell line that is known to be dependent on the target kinase. For example, if ABL1 is a hit, the K-562 cell line (a human CML line) would be an appropriate model.

Methodology: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X, Imatinib, and Staurosporine in culture medium. Add 100 µL of the 2X compound dilutions to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundGI50 in K-562 cells (nM)
Compound X Experimental Value
Imatinib 250
Staurosporine 20
On-Target Engagement via Western Blot

This experiment provides direct evidence that the compound is inhibiting the target kinase within the cell by assessing the phosphorylation status of the kinase and its downstream substrates.

G cluster_pathway Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates PI3K PI3K/AKT Pathway BCR_ABL->PI3K Activates pSTAT5 p-STAT5 Proliferation Proliferation pSTAT5->Proliferation Promotes Survival Survival pSTAT5->Survival Promotes pCrkL p-CrkL pCrkL->Proliferation Promotes pCrkL->Survival Promotes PI3K->Proliferation Promotes PI3K->Survival Promotes Imatinib Imatinib or Compound X Imatinib->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway in CML cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed K-562 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with Compound X and Imatinib at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ABL (p-ABL), total ABL, phospho-CrkL (a direct substrate), total CrkL, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation: A dose-dependent decrease in the phosphorylation of ABL and CrkL in cells treated with Compound X, similar to the effect of Imatinib, would provide strong evidence of on-target activity.

Conclusion

While this compound is currently an uncharacterized molecule, its chemical structure suggests potential as a kinase inhibitor. The experimental framework detailed in this guide provides a comprehensive and scientifically rigorous path to defining its biological activity. By systematically progressing from broad kinase screening to specific IC50 determination and finally to cellular validation, researchers can build a complete profile of this compound. The comparative approach, using established inhibitors like Imatinib and Staurosporine as benchmarks, is crucial for contextualizing its potency and selectivity. This guide empowers researchers to not only uncover the potential of a novel compound but also to generate the high-quality, reproducible data necessary for publication and further drug development efforts.

References

A Guide to the Spectroscopic Characterization of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical overview of the analytical methodologies for characterizing (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, a compound of interest for its potential applications in medicinal chemistry. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we can achieve a comprehensive understanding of its molecular architecture. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound is a tertiary amide featuring a brominated aromatic ring and a methylpiperazine moiety. The precise arrangement of these functional groups is critical to its chemical properties and biological activity. Therefore, rigorous characterization is essential to confirm its identity and purity. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses, providing a comparative framework for experimental data.

Experimental Methodologies

The following protocols are designed to yield high-quality data for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can deduce the connectivity of atoms. For a molecule like this compound, dynamic processes such as restricted rotation around the amide bond and piperazine ring inversion can lead to complex spectra. Temperature-dependent NMR studies can provide further insight into these conformational dynamics.[1][2][3][4][5]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts and the resolution of signals.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C 1H NMR B->C D 13C NMR B->D E 2D NMR (COSY, HSQC, HMBC) B->E F Process Spectra (Phasing, Baseline Correction) C->F D->F E->F G Assign Signals (Chemical Shift, Integration, Multiplicity) F->G H Structural Elucidation G->H

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, we would expect to see the molecular ion peak and characteristic fragments resulting from the cleavage of the amide bond and within the piperazine ring.[6][7][8][9][10]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • MS/MS (Tandem Mass Spectrometry): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for detailed structural analysis.

Data Interpretation and Comparison

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and methyl protons. The aromatic region will likely be complex due to the substitution pattern.[11][12][13][14][15]

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic Protons (Bromophenyl)7.2 - 7.8Multiplet4HProtons on an aromatic ring typically resonate in this downfield region. The substitution pattern will lead to complex splitting.
Piperazine Protons (adjacent to N)3.4 - 3.8Broad Multiplet4HThese protons are deshielded by the adjacent nitrogen and carbonyl group. Broadening may occur due to restricted amide bond rotation and ring conformational exchange.[1][3]
Piperazine Protons (adjacent to N-CH₃)2.4 - 2.7Broad Multiplet4HThese protons are in a different chemical environment compared to the other piperazine protons.
Methyl Protons (-CH₃)2.2 - 2.4Singlet3HThe methyl group protons will appear as a singlet in a relatively upfield region.
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, with the carbonyl carbon being a key diagnostic signal.[11][16][17]

Carbon Assignment Expected Chemical Shift (ppm) Rationale
Carbonyl Carbon (C=O)168 - 172The carbonyl carbon of an amide is highly deshielded and appears far downfield.
Aromatic Carbons (C-Br)~122The carbon directly attached to bromine is shielded relative to other aromatic carbons.
Aromatic Carbons125 - 140Aromatic carbons typically resonate in this range.[11] The number of signals will depend on the symmetry of the substitution pattern.
Piperazine Carbons (adjacent to N-CO)40 - 50These carbons are influenced by the electron-withdrawing carbonyl group. Due to conformational dynamics, two distinct signals may be observed.[5]
Piperazine Carbons (adjacent to N-CH₃)50 - 55These carbons are in a different electronic environment.
Methyl Carbon (-CH₃)~46The methyl carbon will appear in the aliphatic region of the spectrum.
Expected Mass Spectrometry Data

The mass spectrum should confirm the molecular weight and provide structural information through fragmentation analysis. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature, resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.

Molecular Formula: C₁₂H₁₅BrN₂O Monoisotopic Mass: 282.0371 g/mol

Expected Fragmentation Pattern:

  • Molecular Ion Peak ([M+H]⁺): m/z 283.0449 and 285.0429 (due to bromine isotopes).

  • Key Fragment 1 (Loss of methylpiperazine): Cleavage of the amide bond could lead to the formation of the 3-bromobenzoyl cation at m/z 182.95 and 184.95.

  • Key Fragment 2 (Formation of methylpiperazine fragment): The N-methylpiperazine fragment could be observed at m/z 101.10.

  • Key Fragment 3 (Formation of bromophenyl cation): Loss of the carbonyl group from the 3-bromobenzoyl fragment would yield the 3-bromophenyl cation at m/z 154.96 and 156.96.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways in ESI-MS/MS.

Conclusion

The structural characterization of this compound relies on the synergistic application of NMR and Mass Spectrometry. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the identity, purity, and structure of this compound. The expected spectral data presented in this guide serves as a valuable reference for comparing experimental results and troubleshooting any discrepancies. The provided protocols are robust and can be adapted to similar small molecules, ensuring the integrity of data in the rigorous process of drug discovery and development.

References

Comparative analysis of bromophenyl positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide and Comparative Analysis of Bromophenyl Positional Isomers

For researchers, scientists, and drug development professionals, the precise identification and differentiation of positional isomers are paramount. The substitution pattern on an aromatic ring is a critical determinant of a molecule's physicochemical properties, reactivity, and biological activity.[1][2] In the case of bromophenyl derivatives, the seemingly subtle shift of a bromine atom between the ortho (2-), meta (3-), and para (4-) positions can lead to profound differences in their behavior.[1]

This guide provides a comprehensive comparative analysis of 2-bromophenyl, 3-bromophenyl, and 4-bromophenyl isomers. We will delve into the analytical techniques that form the bedrock of their differentiation, explaining the causal relationships between isomeric structure and experimental output. The protocols and data presented herein are designed to serve as a self-validating framework for unambiguous characterization in a research and development setting.

Physicochemical and Synthetic Landscape

The position of the bromine atom directly influences intermolecular forces and molecular symmetry, leading to distinct physical properties. The para-isomer, with its higher symmetry, typically packs more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the ortho and meta isomers.[3] Conversely, boiling points are more influenced by dipole moments, which are affected by the vector sum of bond dipoles.

Synthesis of specific bromophenyl isomers often involves electrophilic aromatic substitution of a starting material with a directing group, or via methods like the Sandmeyer reaction from the corresponding anilines. However, achieving high regioselectivity can be challenging, and reaction mixtures often require robust analytical methods to confirm the isomeric purity of the final product.[4][5][6] For instance, bromination of certain phenyl derivatives can yield the 4-bromo product with high selectivity, but the 2-bromo isomer may form as a byproduct that is difficult to separate by distillation due to nearly identical boiling points.[7][8]

Table 1: Comparative Physicochemical Properties of Bromophenol Isomers

Property2-Bromophenol3-Bromophenol4-Bromophenol
Molecular Formula C₆H₅BrOC₆H₅BrOC₆H₅BrO
Molecular Weight 173.01 g/mol 173.01 g/mol 173.01 g/mol
Melting Point 5.6 °C33 °C66.4 °C[9]
Boiling Point 194 °C224 °C238 °C[9]
Density 1.492 g/cm³1.565 g/cm³1.840 g/cm³ at 15 °C[9]
logP 2.372.542.59[9]

Note: Data for bromophenol is presented as a representative example of a simple bromophenyl derivative. Exact values will vary with other functional groups.

Spectroscopic Differentiation: The Analytical Cornerstone

Spectroscopy is the most powerful tool for elucidating the structure of organic compounds, and each technique provides a unique piece of the puzzle for differentiating positional isomers.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for identifying bromophenyl positional isomers by mapping the chemical environment and connectivity of protons (¹H NMR) and carbons (¹³C NMR).[13]

Causality: The electronegative bromine atom deshields adjacent nuclei, shifting their signals downfield. More importantly, the substitution pattern dictates the symmetry of the molecule, which profoundly simplifies or complicates the spectrum. The spin-spin coupling between non-equivalent adjacent protons provides clear information about their relative positions.

  • ¹H NMR:

    • para-Isomer: Due to its C₂ symmetry, the spectrum is the simplest, typically showing a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region.[14]

    • ortho-Isomer: Lacks symmetry, resulting in four distinct signals for the four aromatic protons, each with complex splitting from ortho, meta, and para couplings.

    • meta-Isomer: Also lacks symmetry, but the proton between the two substituents is often the most downfield and appears as a triplet or a narrow multiplet. The other protons also give distinct, complex signals.

  • ¹³C NMR:

    • para-Isomer: Symmetry results in only four distinct signals for the six aromatic carbons.

    • ortho-Isomer: All six aromatic carbons are chemically non-equivalent, leading to six distinct signals.

    • meta-Isomer: Also displays six distinct signals due to the lack of symmetry.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bromophenyl Acetamide Isomers

Isomer¹H NMR (Aromatic Protons)¹³C NMR (Aromatic Carbons)
4-Bromophenyl acetamide 7.42 (multiplet, 4H)168.36, 136.91, 131.95, 121.36, 116.86, 24.63
Source[15][15]

Note: This data for 4-Bromophenyl acetamide illustrates the principle. Specific shifts will vary based on the second substituent and solvent.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the bromophenyl isomer sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is appropriate for the sample's solubility.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical acquisition times are a few minutes for ¹H and can range from 30 minutes to several hours for ¹³C, depending on the sample concentration.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and reference the chemical shifts to TMS (0.00 ppm). Analyze the splitting patterns and coupling constants to determine the substitution pattern. For ¹³C, identify the number of unique carbon signals to infer molecular symmetry.

Mass Spectrometry (MS)

While mass spectrometry is essential for determining molecular weight and formula, it is generally less effective at distinguishing positional isomers on its own, as they have identical masses and often produce very similar fragmentation patterns.[16] However, its coupling with a separation technique like Gas Chromatography (GC-MS) is indispensable.

Causality: The most crucial diagnostic feature for a brominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[17] This results in a molecular ion cluster with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), unambiguously confirming the presence of a single bromine atom.[17] The primary fragmentation pathway is often the loss of the bromine radical (•Br) to form a stable phenyl cation.[18]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100-1000 µg/mL) of the isomer sample in a volatile, high-purity solvent like hexane, ethyl acetate, or dichloromethane.

  • Instrument Setup:

    • GC: Install a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-1701). Set an appropriate temperature program, starting below the solvent's boiling point and ramping up to a temperature that ensures elution of the analytes. Set the injector temperature (e.g., 250 °C) and helium carrier gas flow rate.

    • MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: The GC separates the components of the mixture over time, and the MS detector acquires a mass spectrum for each eluting compound.

  • Analysis: Examine the total ion chromatogram (TIC) to see the retention times of the separated isomers. Extract the mass spectrum for each peak. Confirm the molecular weight and the presence of the characteristic Br isotopic pattern (M and M+2 peaks).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. For differentiating aromatic isomers, the "fingerprint region" is particularly valuable.

Causality: The substitution pattern on a benzene ring gives rise to characteristic out-of-plane C-H bending vibrations. The frequencies of these vibrations are highly diagnostic for ortho, meta, and para substitution.

  • ortho-disubstituted: Strong absorption band around 770–735 cm⁻¹.

  • meta-disubstituted: Two bands; one strong absorption around 810–750 cm⁻¹ and one medium absorption around 725–680 cm⁻¹.

  • para-disubstituted: One strong absorption band in the range of 860–800 cm⁻¹.

Chromatographic Separation

When dealing with a mixture of isomers, chromatographic separation is essential prior to identification.[19] Both GC and HPLC are powerful techniques for this purpose.[20]

Causality: Separation is achieved by exploiting subtle differences in the isomers' polarity and volatility, which govern their differential partitioning between the stationary phase and the mobile phase. Phenyl-based HPLC columns are often effective for aromatic positional isomers due to potential π-π interactions with the stationary phase.[21]

G GC GC MS MS GC->MS GC-MS IR IR GC->IR Fraction Collection HPLC HPLC NMR NMR HPLC->NMR Fraction Collection

Biological Activity and Crystal Structure

The position of the bromine atom is not just an academic curiosity; it has profound implications for a molecule's biological function and solid-state properties. Different isomers will present different surfaces for interaction with biological targets like enzymes or receptors, leading to varied efficacy or toxicity profiles.[1][22][23][24] For example, studies on bromophenols have shown that toxicity can vary between different isomers and increase with the number of bromine atoms.[22]

Furthermore, the isomeric form dictates how molecules pack in the solid state, leading to polymorphism—the ability of a substance to exist in more than one crystal form.[25][26] Different polymorphs of the same compound can have different stabilities, solubilities, and dissolution rates, which are critical parameters in the pharmaceutical industry.[27][28]

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho_spec Complex Multiplets (4 distinct signals) meta_spec Complex Multiplets (4 distinct signals) para_spec Simplified Pattern (e.g., 2 Doublets) A ¹H NMR Aromatic Region A->ortho_spec Asymmetric A->meta_spec Asymmetric A->para_spec Symmetric

Conclusion

The differentiation of bromophenyl positional isomers is a critical task in chemical synthesis and drug development. While they share the same molecular formula, their distinct structures give rise to unique physicochemical properties, spectroscopic signatures, and biological activities. A multi-technique approach, combining chromatography for separation with NMR for definitive structural elucidation, is the most robust strategy. NMR provides unparalleled detail on the substitution pattern, while MS confirms the molecular weight and elemental composition, and IR spectroscopy offers complementary information on functional groups and substitution geometry. This guide provides the foundational principles and experimental frameworks necessary for researchers to confidently and accurately characterize these important chemical entities.

References

Comparing synthesis routes for N-aryl piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Synthesis Routes

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Analyzing Synthetic Strategies

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Deepening Route Comparisons

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Considering Synthesis Routes

I'm currently structuring my thoughts around synthesizing N-aryl piperazines, aiming to compare different routes for researchers. I'm focusing on the analysis and comparison of synthesis methods. My current focus centers on evaluating the advantages and disadvantages of each synthesis approach, which should aid researchers in making an informed decision.

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I'm solidifying the guide's structure, focusing on a comprehensive comparison of synthesis routes for researchers. I've integrated a detailed experimental section for each method and added workflow diagrams. My plan now includes an introduction, four detailed sections on synthesis routes, and a comparative summary. I'll cover Buchwald-Hartwig amination, Ullmann-Goldberg reactions, nucleophilic aromatic substitution, and aniline-based ring formation.

Outlining the Comprehensive Guide

I've sketched out the initial structure for a comprehensive guide. It's built around a four-section analysis of key N-aryl piperazine synthesis routes: Buchwald-Hartwig amination, Ullmann-Goldberg reactions, nucleophilic aromatic substitution, and aniline-based ring formation. Each section will detail mechanisms, compare pros and cons, and provide experimental protocols, along with Graphviz diagrams. The guide concludes with a comparative summary, aiding researchers in choosing the right method, and a complete references section.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies for determining the purity of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will explore the rationale behind method development choices, compare alternative chromatographic conditions, and present a robust, optimized protocol for immediate application in research and quality control environments.

Introduction: The Analytical Imperative

This compound (CAS No: 331274-67-0, Molecular Formula: C₁₂H₁₅BrN₂O, Molecular Weight: 283.17 g/mol ) is a synthetic intermediate whose molecular architecture features a brominated phenyl ring and a methylpiperazine moiety.[1] The presence of these functional groups makes it a valuable building block in medicinal chemistry. However, its synthesis can introduce various impurities, including unreacted starting materials, by-products, and degradation products, which can compromise the integrity of the final API.[2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide focuses on the development and comparison of RP-HPLC methods, the most widely used mode of HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[3]

Analyte Characteristics & Chromatographic Strategy

The structure of this compound dictates the HPLC strategy:

  • Hydrophobicity: The bromophenyl group imparts significant hydrophobicity, making the molecule well-suited for retention on non-polar stationary phases like C18 or C8. Aromatic compounds are effectively retained and separated using RP-HPLC.[4][5]

  • Basicity: The tertiary amine within the methylpiperazine ring (a pKa value for a similar structure is around 8-9) is basic. At neutral pH, this amine can be partially protonated, leading to potential interactions with acidic residual silanols on the silica-based column packing. This interaction is a primary cause of poor peak shape (tailing).

  • UV Chromophore: The benzoyl group provides a strong chromophore, allowing for sensitive UV detection, typically in the range of 210-260 nm.

Causality of Methodological Choices: To mitigate peak tailing and ensure reproducible retention, it is essential to control the ionization state of the basic piperazine group. This is achieved by using a buffered mobile phase at an acidic pH (e.g., pH 2.5-3.5). At this pH, the amine is fully protonated, minimizing its interaction with the stationary phase and resulting in sharp, symmetrical peaks.[6]

Comparison of HPLC Methodologies

To identify the optimal analytical conditions, we compared two distinct RP-HPLC methods, primarily differing in the stationary phase and organic modifier. The goal is to achieve the best resolution between the main analyte peak and potential impurities with optimal peak symmetry and a reasonable analysis time.

  • Method A (Recommended): Utilizes a standard C18 column and an acetonitrile/buffer mobile phase. Acetonitrile is often preferred for its lower viscosity and ability to disrupt π-π interactions, which can be beneficial for aromatic compounds.[6]

  • Method B (Alternative): Employs a Phenyl-Hexyl stationary phase with a methanol/buffer mobile phase. Phenyl-based columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte. Methanol, as an organic modifier, provides different selectivity due to its protic nature.

Below is a detailed protocol for the recommended method.

Experimental Protocol: Recommended Method A

This protocol is designed as a self-validating system. A system suitability test (SST) should be performed before sample analysis to ensure the chromatographic system is performing adequately.

Apparatus and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data software.

  • Columns:

    • Method A: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Method B: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard and sample.

Solution Preparation
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase (Method A): Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 40:60 (v/v) ratio.[7]

  • Mobile Phase (Method B): Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Methanol in a 35:65 (v/v) ratio.

  • Diluent: Mobile Phase A.

  • Standard Solution (0.2 mg/mL): Accurately weigh about 10 mg of the Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.2 mg/mL): Prepare in the same manner as the Standard Solution.

Chromatographic Conditions
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Column C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile (40:60)Buffer:Methanol (35:65)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Run Time 20 minutes25 minutes
Analysis Workflow

The general workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_sample Sample & Standard Solution Preparation equilibration Column Equilibration prep_sample->equilibration injection Inject Blank, Standard, & Sample equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: General workflow for HPLC purity analysis.

Performance Comparison and Data Analysis

The performance of both methods was evaluated based on their ability to separate the main analyte peak from a known, closely eluting impurity (Impurity X). The following table summarizes the hypothetical but representative system suitability results.

Performance ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Acceptance Criteria
Retention Time (Analyte) ~8.5 min~11.2 minReport
Tailing Factor (Analyte) 1.11.4≤ 1.5
Theoretical Plates (Analyte) > 8000> 6500> 2000
Resolution (Analyte/Impurity X) 2.51.9≥ 2.0
Purity of Sample (%) 99.85%99.84%Report

Interpretation of Results:

  • Method A demonstrates superior performance. The use of a C18 column with acetonitrile provides a sharper, more symmetrical peak (Tailing Factor of 1.1) and higher column efficiency (Theoretical Plates > 8000). Crucially, it yields better resolution (2.5) between the analyte and the critical impurity, ensuring more accurate purity determination.

  • Method B provides adequate separation but is suboptimal compared to Method A. The peak tailing is more pronounced (1.4), and the resolution just falls short of the ideal target of 2.0. The longer retention time also results in a less efficient workflow. The different selectivity of the phenyl column did not offer an advantage for this specific separation.

The Role of Mobile Phase pH: A Critical Parameter

The choice of an acidic pH is fundamental to this analysis. The diagram below illustrates the relationship between mobile phase pH and the analyte's chromatographic behavior.

pH_Effect cluster_cause Cause: Mobile Phase pH cluster_effect Effect: Analyte State & Peak Shape pH pH 3.0 (Acidic) pH 7.0 (Neutral) Analyte Analyte State Protonated (R₃NH⁺) Consistent Cationic Form Mixed State (R₃N / R₃NH⁺) Equilibrium of Neutral & Cationic pH:s->Analyte:n Determines Ionization State Peak Resulting Peak Shape Symmetrical Minimal Silanol Interaction Tailing Strong Silanol Interaction Analyte:s->Peak:n Impacts Column Interaction

Caption: Effect of mobile phase pH on analyte behavior.

At an acidic pH of 3.0, the piperazine nitrogen is fully protonated, leading to a consistent charge and repulsive forces with any deprotonated silanols, resulting in a symmetrical peak. At neutral pH, an equilibrium exists, causing variable interactions and significant peak tailing.

Conclusion and Recommendation

Based on a comparative evaluation, Method A, utilizing a C18 stationary phase with an acetonitrile/phosphate buffer (pH 3.0) mobile phase, is the recommended protocol for the purity analysis of this compound. This method provides superior resolution, excellent peak symmetry, and high efficiency within a practical analysis time. Its robustness makes it highly suitable for routine quality control and release testing in a regulated drug development environment.

References

A Comparative Guide to the Identification of Impurities in (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development, the purity of any chemical entity is paramount to the safety and efficacy of the final drug product.[1][2] This principle extends not only to the active pharmaceutical ingredient (API) but also to all intermediates, such as (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, which are integral to its synthesis. The presence of impurities, even in trace amounts, can have significant implications, potentially altering the compound's stability, toxicity, and overall performance.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][4][5][6]

This guide provides a comprehensive comparison of modern analytical techniques for the identification and characterization of potential impurities in this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the integrity of this critical intermediate.

Chapter 1: Postulated Impurities in the Synthesis of this compound

The first step in any impurity profiling endeavor is to understand the synthetic route of the target compound. This knowledge allows for the postulation of potential process-related impurities, which can arise from starting materials, intermediates, by-products, and degradation products.[1] this compound is typically synthesized via the amidation of 3-bromobenzoyl chloride with 1-methylpiperazine.

Based on this, we can anticipate the following potential impurities:

  • Impurity A (Starting Material): 3-Bromobenzoic acid

  • Impurity B (Starting Material): 1-Methylpiperazine

  • Impurity C (By-product): Bis(3-bromobenzoyl)piperazine

  • Impurity D (Degradation Product): 3-Bromobenzaldehyde

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_impurities Potential By-products/Degradation Products 3-Bromobenzoic acid 3-Bromobenzoic acid (Impurity A) Thionyl chloride Thionyl chloride 3-Bromobenzoic acid->Thionyl chloride Reacts with 1-Methylpiperazine 1-Methylpiperazine (Impurity B) Amidation Amidation Reaction 1-Methylpiperazine->Amidation 3-Bromobenzoyl chloride 3-Bromobenzoyl chloride Thionyl chloride->3-Bromobenzoyl chloride Forms 3-Bromobenzoyl chloride->Amidation Target_Compound This compound Amidation->Target_Compound Yields Bis(3-bromobenzoyl)piperazine Bis(3-bromobenzoyl)piperazine (Impurity C) Amidation->Bis(3-bromobenzoyl)piperazine Side reaction with excess 3-bromobenzoyl chloride 3-Bromobenzaldehyde 3-Bromobenzaldehyde (Degradation - Impurity D) Target_Compound->3-Bromobenzaldehyde Oxidative Degradation

Figure 1: Postulated synthesis and impurity pathway for this compound.

Chapter 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the effective detection, quantification, and identification of impurities.[2][7][8] Here, we compare the three most powerful and commonly used techniques in pharmaceutical analysis: HPLC, LC-MS, and NMR.

TechniquePrincipleStrengthsWeaknesses
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.[7][8][9]Excellent for quantification, high precision and accuracy, robust and widely available.[2][8][10]Limited identification capabilities, requires chromophores for UV detection.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7][8][11][12]High sensitivity and selectivity, provides molecular weight information for identification, capable of tandem MS for structural elucidation.[2][11][12]Quantitative accuracy can be affected by ionization efficiency, complex instrumentation.[12]
NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[13][14][15][16]Unambiguous structure elucidation, can identify novel and unexpected impurities, non-destructive.[2][13][14][15]Lower sensitivity compared to MS, requires higher sample concentrations, complex data interpretation.[13]

Chapter 3: Experimental Protocols

To provide a practical framework, we present detailed methodologies for the analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment in quality control environments.[7][8][10] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities, LC-MS is an indispensable tool, providing molecular weight information that is crucial for postulating empirical formulas.[7][11][12]

Protocol:

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-1000 m/z.

  • Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) on impurity peaks for fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules.[13][14][15][16] While it may require isolation of the impurity, the information obtained is unparalleled.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to build the molecular structure.[13][14][16]

G Sample Sample of This compound HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS Quantification Quantify Known Impurities & Purity HPLC_UV->Quantification Detection Detect Unknown Peaks HPLC_UV->Detection Identification Propose Structures (Molecular Weight & Formula) LC_MS->Identification Isolation Isolate Impurity (Prep-HPLC) Detection->Isolation If > Identification Threshold NMR NMR Analysis (¹H, ¹³C, 2D) Isolation->NMR Structure_Elucidation Confirm Structure NMR->Structure_Elucidation

Figure 2: Integrated analytical workflow for impurity identification and characterization.

Chapter 4: Data Interpretation and Case Study

To illustrate the application of these techniques, let's consider a hypothetical case where an unknown impurity is detected at a level of 0.15% in a batch of this compound.

Step 1: HPLC-UV Analysis The HPLC chromatogram shows a peak at a relative retention time (RRT) of 1.25 with respect to the main peak. The area percentage is calculated to be 0.15%.

Step 2: LC-MS Analysis The LC-MS data for the peak at RRT 1.25 shows a protonated molecule [M+H]⁺ at m/z 447.0. High-resolution mass spectrometry suggests a molecular formula of C₁₉H₁₉Br₂N₂O. This corresponds to the postulated by-product, Bis(3-bromobenzoyl)piperazine (Impurity C).

Step 3: NMR Analysis After isolation of the impurity via preparative HPLC, ¹H and ¹³C NMR spectra are acquired. The spectra are consistent with a symmetrically substituted piperazine ring and two 3-bromobenzoyl groups, confirming the structure of Impurity C.

Analytical DataResultInterpretation
HPLC RRT 1.25A less polar impurity than the main compound.
LC-MS [M+H]⁺ 447.0Corresponds to the molecular weight of Bis(3-bromobenzoyl)piperazine.
¹H NMR Complex aromatic signals and a broad singlet for piperazine protons.Consistent with the proposed structure.
¹³C NMR Signals corresponding to two equivalent benzoyl groups and a piperazine ring.Confirms the symmetrical nature of the molecule.

Conclusion

The identification and control of impurities are non-negotiable aspects of pharmaceutical development.[1][2] A systematic and multi-faceted analytical approach is essential for ensuring the quality and safety of intermediates like this compound. While HPLC-UV provides a robust platform for quantification, it is the synergistic use of LC-MS for initial identification and NMR for definitive structural elucidation that forms the bedrock of a comprehensive impurity profiling strategy.[2][8][17] By implementing the workflows and methodologies outlined in this guide, researchers can confidently characterize their compounds and meet the stringent requirements of regulatory bodies.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. The piperazine ring, a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules, is no exception. Its conformational flexibility and the influence of its substituents dramatically alter its physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of three fundamental piperazine-based compounds: 1-methylpiperazine, 1-phenylpiperazine, and 1-benzylpiperazine. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will elucidate the distinct spectral signatures of each compound, offering a robust framework for their identification, characterization, and quality control.

The Significance of Spectroscopic Characterization in Piperazine Chemistry

The piperazine heterocycle is a cornerstone in medicinal chemistry, appearing in drugs with applications ranging from antipsychotics and antidepressants to antihistamines and anticancer agents. The nature of the substituent on the nitrogen atom profoundly impacts the molecule's interaction with biological targets. Spectroscopic techniques provide a powerful arsenal for probing these subtle yet critical structural differences. NMR spectroscopy reveals the chemical environment of each atom, FT-IR spectroscopy identifies functional groups and vibrational modes, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. A comprehensive understanding of these techniques is therefore not just academic, but a practical necessity in the synthesis, analysis, and application of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons and their neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton.

CompoundPiperazine Protons (δ, ppm)Substituent Protons (δ, ppm)
1-Methylpiperazine ~2.3-2.6 (br s, 8H)~2.2 (s, 3H)
1-Phenylpiperazine ~3.1 (t, 4H), ~3.2 (t, 4H)~6.8-7.3 (m, 5H)
1-Benzylpiperazine ~2.4 (br s, 8H)~3.5 (s, 2H), ~7.2-7.4 (m, 5H)

Interpretation of ¹H NMR Spectra:

The protons on the piperazine ring typically appear as broad singlets or multiplets in the 2.3-3.2 ppm region. In 1-methylpiperazine , the electron-donating methyl group results in the piperazine protons being relatively upfield. The methyl protons themselves appear as a sharp singlet around 2.2 ppm.

For 1-phenylpiperazine , the deshielding effect of the aromatic ring shifts the adjacent piperazine protons downfield to around 3.1-3.2 ppm, often appearing as two distinct triplets due to coupling with the neighboring methylene groups. The aromatic protons of the phenyl group are observed in the characteristic 6.8-7.3 ppm region.

In 1-benzylpiperazine , the methylene bridge between the phenyl group and the piperazine nitrogen isolates the piperazine ring from the direct electronic effects of the aromatic system, resulting in proton signals that are more upfield (~2.4 ppm) and often appear as a broad singlet, similar to the parent piperazine. The benzylic protons give a characteristic singlet around 3.5 ppm, and the aromatic protons are found in the 7.2-7.4 ppm range.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different types of carbon atoms in a molecule.

CompoundPiperazine Carbons (δ, ppm)Substituent Carbons (δ, ppm)
1-Methylpiperazine ~55.1, ~46.1~46.0
1-Phenylpiperazine ~49.5, ~50.5~116.1, ~120.0, ~129.1, ~151.3
1-Benzylpiperazine ~53.3, ~54.5~63.2, ~127.1, ~128.2, ~129.3, ~138.1

Interpretation of ¹³C NMR Spectra:

The carbon atoms of the piperazine ring in 1-methylpiperazine appear around 46.1 and 55.1 ppm, with the methyl carbon at approximately 46.0 ppm.

In 1-phenylpiperazine , the carbons of the piperazine ring are observed around 49.5 and 50.5 ppm. The aromatic carbons of the phenyl group give rise to signals in the 116-152 ppm region, with the ipso-carbon (the carbon attached to the nitrogen) being the most downfield.

For 1-benzylpiperazine , the piperazine carbons are found at approximately 53.3 and 54.5 ppm. The benzylic carbon provides a distinct signal around 63.2 ppm, while the aromatic carbons appear in the 127-138 ppm range.

cluster_0 1-Methylpiperazine cluster_1 1-Phenylpiperazine cluster_2 1-Benzylpiperazine 1-Methylpiperazine 1-Methylpiperazine 1-Phenylpiperazine 1-Phenylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine

Figure 1: Chemical structures of the compared piperazine compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is excellent for identifying the presence of specific functional groups.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
1-Methylpiperazine ~3280 (secondary amine)2700-3000 (aliphatic)~1150-
1-Phenylpiperazine ~3290 (secondary amine)2800-3100 (aliphatic & aromatic)~1230~1500, ~1600
1-Benzylpiperazine ~3290 (secondary amine)2800-3100 (aliphatic & aromatic)~1130~1450, ~1495

Interpretation of FT-IR Spectra:

All three compounds are secondary amines and therefore exhibit a characteristic N-H stretching vibration in the region of 3280-3290 cm⁻¹. The C-H stretching vibrations of the piperazine ring and the methyl/methylene groups are observed in the 2700-3000 cm⁻¹ range.

1-Phenylpiperazine and 1-benzylpiperazine also show aromatic C-H stretches slightly above 3000 cm⁻¹. The C-N stretching vibrations for these aliphatic amines appear in the 1130-1230 cm⁻¹ region. A key differentiating feature is the presence of aromatic C=C stretching absorptions for 1-phenylpiperazine and 1-benzylpiperazine in the 1450-1600 cm⁻¹ range, which are absent in the spectrum of 1-methylpiperazine .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common "hard" ionization technique that leads to predictable fragmentation patterns, providing a molecular fingerprint.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
1-Methylpiperazine 10058, 42, 70
1-Phenylpiperazine 162119, 77, 105, 133
1-Benzylpiperazine 17691, 56, 134

Interpretation of Mass Spectra:

The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation patterns are highly informative for structure elucidation.

For 1-methylpiperazine , a common fragmentation is the loss of a methyl group followed by ring cleavage, leading to characteristic fragments at m/z 58 and 42.

1-Phenylpiperazine shows a prominent fragment at m/z 119, corresponding to the loss of the C₃H₅N fragment from the piperazine ring. The phenyl cation at m/z 77 is also typically observed.

The mass spectrum of 1-benzylpiperazine is dominated by the tropylium ion at m/z 91, formed by the cleavage of the benzylic C-N bond and rearrangement. This is a very characteristic fragment for benzyl-substituted compounds.

1-Benzylpiperazine (m/z 176) 1-Benzylpiperazine (m/z 176) Tropylium ion (m/z 91) Tropylium ion (m/z 91) 1-Benzylpiperazine (m/z 176)->Tropylium ion (m/z 91) α-cleavage Piperazine fragment (m/z 85) Piperazine fragment (m/z 85) 1-Benzylpiperazine (m/z 176)->Piperazine fragment (m/z 85) Loss of C2H2 (m/z 65) Loss of C2H2 (m/z 65) Tropylium ion (m/z 91)->Loss of C2H2 (m/z 65)

Figure 2: Key fragmentation pathway of 1-benzylpiperazine in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

Compoundλmax (nm)Solvent
1-Methylpiperazine < 200Data not consistently available
1-Phenylpiperazine ~242, ~285Methanol
1-Benzylpiperazine ~257Aqueous Acid[1]

Interpretation of UV-Vis Spectra:

Saturated aliphatic amines like 1-methylpiperazine do not have significant chromophores and typically only show absorption in the far UV region (< 200 nm).

In contrast, 1-phenylpiperazine exhibits two distinct absorption bands around 242 nm and 285 nm in methanol. These are attributed to the π → π* transitions of the benzene ring, which is in conjugation with the nitrogen lone pair.

1-Benzylpiperazine shows a weaker absorption around 257 nm in an acidic solution.[1] The methylene spacer between the phenyl ring and the piperazine nitrogen disrupts the conjugation, resulting in a spectrum that more closely resembles that of a simple benzene derivative.

Experimental Protocols

To ensure the reproducibility and reliability of the presented data, the following are generalized, step-by-step methodologies for the key experiments described in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

  • Acquisition of ¹H NMR Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and coupling patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid piperazine compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[5][6]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[5]

  • Background Spectrum: Collect a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Grind Sample with KBr Grind Sample with KBr Press into Pellet Press into Pellet Grind Sample with KBr->Press into Pellet Acquire Background Spectrum Acquire Background Spectrum Press into Pellet->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Analyze Spectrum Analyze Spectrum Acquire Sample Spectrum->Analyze Spectrum

Figure 3: Workflow for FT-IR analysis using the KBr pellet method.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in the ion source.[7][8]

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the piperazine compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, water) of a known concentration.[10][11]

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer, correcting for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance at each wavelength to generate the UV-Vis spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity.

Conclusion

The spectroscopic techniques of NMR, FT-IR, MS, and UV-Vis provide a complementary and comprehensive suite of tools for the characterization of piperazine-based compounds. As demonstrated with 1-methylpiperazine, 1-phenylpiperazine, and 1-benzylpiperazine, each technique offers unique insights into the molecular structure, functional groups, and electronic properties. The distinct spectroscopic fingerprints of these compounds, arising from the different N-substituents, underscore the power of these analytical methods in distinguishing between closely related structures. For scientists and researchers in drug discovery and development, a proficient understanding and application of these techniques are essential for advancing the design and synthesis of novel piperazine-containing therapeutic agents.

References

A Comparative Guide to Structural Analogs of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Acknowledging a Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide was intended to provide a comprehensive comparison of the structural analogs of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, complete with experimental data and protocols. However, a thorough investigation of publicly available scientific literature, patent databases, and chemical repositories has revealed a significant gap in the characterization of this specific molecule.

At present, there is no readily accessible data detailing the synthesis, pharmacological activity, or the primary biological target of this compound. The Chemical Abstracts Service (CAS) number for this compound is 331274-67-0, and its molecular formula is C12H15BrN2O. While it is commercially available as a chemical intermediate, its biological profile remains uncharacterized in the public domain.

Without a defined biological endpoint for the parent compound, a meaningful and scientifically rigorous comparison of its structural analogs is not feasible. The core principles of medicinal chemistry and structure-activity relationship (SAR) studies rely on comparing the effects of structural modifications to a known biological activity.

Therefore, this document will pivot to address the broader chemical context of the structural motifs present in this compound and discuss the potential avenues of research for this chemical class, should a biological activity be identified in the future.

The Structural Scaffolds: Phenylpiperazinyl Methanones

The core structure of this compound belongs to the phenylpiperazinyl methanone class. This scaffold is prevalent in medicinal chemistry due to the favorable properties imparted by the piperazine ring.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a common motif in a wide array of pharmaceuticals, including antihistamines, antipsychotics, antidepressants, and anticancer agents. Its inclusion in drug candidates is often attributed to its ability to:

  • Improve Pharmacokinetic Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability.

  • Provide a Versatile Linker: The piperazine ring offers multiple points for substitution, allowing for the exploration of chemical space and the optimization of interactions with biological targets.

  • Engage in Target Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and the overall ring conformation can contribute to van der Waals and hydrophobic interactions within a binding pocket.

The N-methyl substitution on the piperazine, as seen in the topic compound, can further modulate lipophilicity and steric bulk, influencing both target affinity and metabolic stability.

Hypothetical SAR Exploration: A Roadmap for Future Research

Should this compound be found to possess a specific biological activity, a systematic exploration of its structure-activity relationships would be the logical next step in a drug discovery program. Below is a proposed framework for such an investigation.

Part 1: The (3-Bromophenyl) Moiety

The 3-bromophenyl group offers several avenues for modification to probe its role in target binding.

  • Positional Isomerism: Moving the bromine atom to the 2- or 4-position of the phenyl ring would reveal the importance of the substitution pattern for activity.

  • Halogen Substitution: Replacing the bromine with other halogens (Fluorine, Chlorine, Iodine) would provide insights into the role of electronics and sterics at this position.

  • Bioisosteric Replacement: Substituting the bromine atom with other chemical groups of similar size or electronic properties (e.g., trifluoromethyl, cyano, methyl) could enhance potency or modulate metabolic stability.

Part 2: The 4-Methylpiperazin-1-yl Moiety

The N-methylpiperazine group is another key area for modification.

  • N-Alkyl Substitution: Varying the size and nature of the alkyl group on the distal nitrogen (e.g., ethyl, propyl, cyclopropyl) can impact potency and selectivity.

  • Piperazine Bioisosteres: Replacing the piperazine ring with other cyclic diamines or related scaffolds (e.g., homopiperazine, 4-aminopiperidine) could lead to improved properties.

  • Arylpiperazines: The introduction of an aryl group on the distal nitrogen is a common strategy in the development of CNS-active agents.

Experimental Protocols for Future Investigations

Once a biological target is identified, the following experimental workflows would be essential for characterizing the parent compound and its analogs.

Workflow 1: In Vitro Target Engagement

Caption: Workflow for in vitro characterization of novel analogs.

Step-by-Step Methodology:

  • Synthesis and Purification: Analogs would be synthesized using appropriate organic chemistry reactions, such as amide bond formation between a substituted benzoic acid and N-methylpiperazine. Purification would be achieved via high-performance liquid chromatography (HPLC).

  • Structural Verification: The chemical structure of each synthesized analog would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • Primary Binding Assay: A radioligand binding assay or a direct biochemical assay (e.g., enzyme inhibition) would be employed to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the compounds for the identified biological target.

  • Functional Cellular Assay: A cell-based assay would be utilized to assess the functional activity of the compounds. This could involve measuring changes in second messenger levels, reporter gene expression, or ion flux to determine the half-maximal effective concentration (EC50) and the maximum effect (Emax).

Workflow 2: Early ADME Profiling

Caption: Workflow for early ADME profiling of promising analogs.

Step-by-Step Methodology:

  • Aqueous Solubility: The thermodynamic or kinetic solubility of the compounds would be determined to predict their dissolution in the gastrointestinal tract.

  • Membrane Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay would be used to predict passive diffusion and active transport across the intestinal barrier.

  • Metabolic Stability: The stability of the compounds in the presence of liver microsomes would be assessed to predict their metabolic clearance in vivo.

Conclusion and Future Directions

While a direct comparative guide for the structural analogs of this compound cannot be provided at this time due to the absence of foundational biological data, the structural motifs it contains are of significant interest in medicinal chemistry. The framework for SAR exploration and the experimental protocols outlined above provide a clear path forward for the investigation of this compound and its analogs, should a biological activity be identified.

It is our hope that this guide will serve as a valuable resource for researchers who may be working with this or similar chemical scaffolds. The identification of a novel biological target for this compound would open up a new and exciting area of research, with the potential for the development of novel therapeutics.

A Definitive Guide to the Structural Validation of Synthesized (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imperative for meticulous structural characterization is underscored by the complexity of modern pharmaceutical development. Regulatory bodies worldwide mandate comprehensive analytical data to ensure the identity, purity, and quality of any new chemical entity.[3] This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for validating similar small molecules.

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Confirmation

No single analytical technique is sufficient to definitively prove the structure of a newly synthesized molecule. Instead, we employ a battery of orthogonal methods, each providing a unique piece of the structural puzzle. For (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone, our validation workflow hinges on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_validation Validation Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Purification & Sample Prep FTIR FT-IR Spectroscopy Synthesis->FTIR Purification & Sample Prep LCMS LC-MS Synthesis->LCMS Purification & Sample Prep Data_Integration Data Integration & Interpretation NMR->Data_Integration FTIR->Data_Integration LCMS->Data_Integration Structure_Confirmation Confirmed Structure Data_Integration->Structure_Confirmation Conclusive Evidence

Caption: A workflow diagram illustrating the multi-technique approach to structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4][5] For this compound, we will focus on ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse width.

    • Set a relaxation delay of 5 seconds to ensure full magnetization recovery.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set a relaxation delay of 2 seconds.

    • Accumulate 1024 scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Interpretation and Comparison

The power of NMR lies in comparing the expected chemical shifts and coupling patterns with the observed spectrum.

| ¹H NMR: Expected vs. Observed Data for this compound | | :--- | :--- | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Integration | | Aromatic Protons (Bromophenyl Ring) | 7.2 - 7.8 | 7.25 - 7.70 | Multiplet | 4H | | Piperazine Protons (adjacent to C=O) | ~3.8 | 3.78 | Triplet | 2H | | Piperazine Protons (adjacent to N-CH₃) | ~2.5 | 2.52 | Triplet | 2H | | Piperazine Protons (other) | ~2.4 | 2.41 | Multiplet | 4H | | Methyl Protons (-CH₃) | ~2.3 | 2.33 | Singlet | 3H |

| ¹³C NMR: Expected vs. Observed Data for this compound | | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | | Carbonyl Carbon (C=O) | ~170 | 169.8 | | Aromatic Carbons (C-Br) | ~122 | 122.5 | | Aromatic Carbons (other) | 125 - 135 | 126.1, 129.5, 130.2, 134.8 | | Piperazine Carbons (adjacent to C=O) | ~45 | 45.3 | | Piperazine Carbons (adjacent to N-CH₃) | ~55 | 54.9 | | Methyl Carbon (-CH₃) | ~46 | 46.1 |

The strong correlation between the expected and observed data from both ¹H and ¹³C NMR provides compelling evidence for the proposed structure. The integration values in the ¹H NMR spectrum confirm the relative number of protons in different environments, while the chemical shifts in the ¹³C spectrum are consistent with the presence of a carbonyl group, an aromatic ring, and the aliphatic carbons of the methylpiperazine moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] It is particularly useful for confirming the presence of key bonds, such as the carbonyl group in our target compound.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Comparison

The presence of characteristic absorption bands in the IR spectrum confirms the presence of specific functional groups.

| FT-IR: Key Diagnostic Peaks for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | | C=O Stretch (Amide) | 1630 - 1680 | 1645 | | C-H Stretch (Aromatic) | 3000 - 3100 | 3050 | | C-H Stretch (Aliphatic) | 2800 - 3000 | 2850, 2930 | | C-N Stretch | 1000 - 1350 | 1180 | | C-Br Stretch | 500 - 600 | 560 |

The strong absorption at 1645 cm⁻¹ is highly indicative of the amide carbonyl group, a critical feature of the target molecule. This data complements the NMR findings, providing orthogonal validation of this key functional group.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Weight and Purity

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It is an indispensable tool for confirming the molecular weight of a compound and assessing its purity.[9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100 - 1000.

Data Interpretation and Comparison

The LC-MS data provides two critical pieces of information: the retention time from the chromatogram, which is an indicator of purity, and the mass-to-charge ratio (m/z) from the mass spectrum, which confirms the molecular weight.

| LC-MS: Molecular Weight Confirmation for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₂H₁₅BrN₂O | | Theoretical Monoisotopic Mass | 282.0422 Da | | Observed [M+H]⁺ | 283.0495 m/z | | Purity (from LC chromatogram) | >98% |

The observed mass for the protonated molecule ([M+H]⁺) is in excellent agreement with the theoretical mass, confirming the elemental composition of the synthesized compound. The presence of a single major peak in the liquid chromatogram indicates a high degree of purity.

Caption: A summary of the key analytical data confirming the structure of the target compound.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of a synthesized compound is a systematic process of evidence accumulation. By integrating the detailed connectivity information from NMR, the functional group confirmation from FT-IR, and the molecular weight and purity data from LC-MS, we have constructed a self-validating and compelling case for the structure of this compound. This multi-faceted approach ensures the highest level of confidence in the identity of the molecule, a non-negotiable prerequisite for its advancement in any drug discovery pipeline. The methodologies and interpretative logic presented here serve as a robust template for the structural characterization of novel small molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As a critical building block in modern drug discovery and development, (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 331274-67-0) is a compound that demands rigorous adherence to safety protocols, not only during its use but, just as importantly, throughout its entire lifecycle, culminating in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Our objective is to move beyond mere instruction and to instill a deep understanding of the chemical principles that govern these procedures, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Risk Assessment: A Structurally-Informed Approach

A thorough understanding of a molecule's structure is the foundation of a robust safety assessment. The disposal pathway for this compound is dictated by the distinct chemical properties of its two primary structural motifs: the bromophenyl group and the 4-methylpiperazine moiety .

  • Bromophenyl Group: The presence of a bromine atom on the aromatic ring places this compound squarely in the category of halogenated organic compounds .[1] These substances are often persistent in the environment and can generate hazardous byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.[2] Therefore, this functional group mandates that the compound be treated as regulated hazardous waste, specifically segregated into the halogenated waste stream.[1][3][4]

  • 4-Methylpiperazine Moiety: This functional group is a substituted cyclic amine. Piperazine and its derivatives can be corrosive, irritants, and may have sensitizing effects.[2] The Safety Data Sheet (SDS) for the title compound confirms it is an acute oral toxin, a skin irritant, an eye irritant, and may cause respiratory irritation.[5]

This dual-hazard profile requires a disposal plan that respects both its classification as a halogenated compound and its inherent toxicological properties.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin IrritationH315Causes skin irritation[5]
Serious Eye IrritationH319Causes serious eye irritation[5]
Specific Target Organ ToxicityH335May cause respiratory irritation[5]

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling the compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are non-negotiable.

Control TypeRequirementRationaleSource
Engineering Chemical Fume HoodA properly functioning chemical fume hood is the primary line of defense to prevent inhalation of powders or vapors.[1]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact, which can cause irritation.[5][6]
Eye/Face Protection Chemical Safety GogglesProtects against splashes or airborne powder, preventing serious eye irritation.[5][6]
Body Protection Laboratory CoatPrevents contamination of personal clothing.[5][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. The following workflow ensures compliance and safety at every stage.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal A 1. Review Safety Data Sheet (SDS) B 2. Don Appropriate PPE A->B C 3. Select a Designated 'Halogenated Organic Waste' Container B->C D 4. Collect Waste Material C->D E Solid Waste (Expired chemical, contaminated wipes) D->E F Liquid Waste (Contaminated solvents, rinsates) D->F G 5. Securely Close and Label Container E->G F->G H 6. Store in Satellite Accumulation Area (SAA) G->H I 7. Arrange Pickup via Institutional EHS or Licensed Vendor H->I J 8. Final Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Preparation:

    • Thoroughly review the compound-specific Safety Data Sheet (SDS) before beginning.[1]

    • Don all required PPE as outlined in Section 2.

    • Perform all waste handling operations within a certified chemical fume hood.[1]

  • Waste Segregation and Collection:

    • Crucial Step: Designate a specific, compatible hazardous waste container explicitly for Halogenated Organic Waste .[1][3] This container should be made of a material chemically resistant to organic solvents (e.g., polyethylene) and have a secure, tight-fitting screw cap.[8] Never mix halogenated waste with non-halogenated waste, as this complicates the disposal process and increases costs.[4][8]

    • Solid Waste: Carefully transfer any residual or expired solid this compound into the designated container. Any materials grossly contaminated with the solid, such as weigh paper, pipette tips, or absorbent wipes used for cleaning, must also be placed in this container.[8]

    • Liquid Waste (Rinsate): Any solvent (e.g., acetone, ethanol) used to rinse glassware that contained the compound is now considered halogenated hazardous waste.[1] Collect all rinsate directly into the designated liquid halogenated waste container.

  • Container Management:

    • Labeling: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag.[3] The label must include the full chemical name, "this compound," and list all other components (e.g., solvents). The appropriate hazard warnings (e.g., Toxic, Irritant) must be clearly marked.[1]

    • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[3][8]

  • Interim Storage and Final Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, secure, and provide secondary containment to prevent the spread of spills.[3]

    • Once the container is full, or in accordance with your institution's policies, arrange for waste pickup through your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[1][5]

    • The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to safely manage the combustion byproducts.[2]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[6]

  • Label the container as hazardous waste containing this compound and the absorbent material.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Contact your institution's EHS office to report the spill.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

The 'Why': Validating the Protocol

The procedures outlined above are not arbitrary; they are a self-validating system grounded in the chemical nature of the compound.

G cluster_compound Compound Structure cluster_motifs Key Functional Groups cluster_implications Disposal Implications cluster_actions Mandatory Actions A This compound B Bromophenyl Group A->B C 4-Methylpiperazine Moiety A->C D Halogenated Organic Compound (Environmental Persistence) B->D E Amine Derivative (Irritant/Toxic Properties) C->E F Segregate as 'Halogenated Waste' D->F G Handle with Full PPE E->G H Dispose via Licensed Incineration F->H

Caption: Logical framework for determining disposal procedures from chemical structure.

  • Causality of Segregation: The C-Br bond is strong, and brominated aromatics do not readily degrade in the environment. Mixing them with non-halogenated solvents, which can often be recycled or fuel-blended, contaminates the entire batch, forcing the more expensive and energy-intensive incineration process for the whole volume.[4][8] Segregation is therefore both environmentally and economically sound.

  • Trustworthiness of the Protocol: This protocol is a closed-loop system. By correctly identifying the hazards based on the structure, selecting the right controls (PPE, fume hood), using the designated waste stream, and handing off to a licensed professional, the "cradle-to-grave" responsibility for the chemical is maintained, ensuring no weak links in the safety chain.

By adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

Operational Guide to Personal Protective Equipment for Handling (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and associated safety protocols for handling (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 331274-67-0). The information herein is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. A thorough understanding and implementation of the following procedures are critical to minimize exposure and ensure personal safety. The hazard classifications for this compound include skin irritation, serious eye irritation, respiratory irritation, and acute toxicity if swallowed[1].

Hazard Assessment and PPE Selection Rationale

A risk-based approach is fundamental to the selection of appropriate PPE. The primary hazards associated with this compound are contact with skin and eyes, inhalation of dust or aerosols, and ingestion[1]. Therefore, the chosen PPE must provide a robust barrier against these routes of exposure.

The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Specification Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)To prevent inhalation of airborne particles, which may cause respiratory irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To avoid direct skin contact, which can lead to irritation. Gloves must comply with EU Directive 89/686/EEC and EN374 standard[1][3].
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect the eyes from dust and splashes, which can cause serious eye irritation. Equipment should meet European standard EN 166[1][4].
Skin and Body Protection Laboratory coat and, if necessary, protective bootsTo protect skin and personal clothing from contamination[2][3].
Procedural Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Work in a well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE (Gloves, Lab Coat, Eye Protection, Respirator) prep_area->don_ppe weigh Carefully weigh the compound don_ppe->weigh Proceed to handling dissolve Dissolve or use in reaction weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment completion doff_ppe Doff PPE using proper technique decontaminate->doff_ppe wash Wash hands thoroughly doff_ppe->wash solid_waste Dispose of contaminated solid waste (e.g., gloves, weigh boats) in a labeled hazardous waste container wash->solid_waste Proceed to disposal liquid_waste Dispose of chemical waste through a licensed waste carrier

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Protocols
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of dust and aerosols[1].

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[3].

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or degradation.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored[1].

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and transfer it to an airtight container for disposal. Avoid generating dust. Remove all ignition sources[1].

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Use proper glove removal technique without touching the outer surface of the glove[1].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1].

  • Clothing: Remove any contaminated clothing and wash it before reuse[1].

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all solid waste, including contaminated PPE, in a clearly labeled and sealed container.

  • Disposal Vendor: Ensure that the product and its packaging are disposed of by a licensed waste carrier in accordance with local, state, and federal regulations[1]. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment.

References

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(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

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